An In-Depth Technical Guide to Methyl 2-(2-methoxyacetamido)benzoate: Physicochemical Properties and Synthetic Considerations
Introduction Methyl 2-(2-methoxyacetamido)benzoate is a small organic molecule belonging to the class of N-acylated anthranilate esters. Its chemical structure, featuring a methyl benzoate core with a 2-methoxyacetamido...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-(2-methoxyacetamido)benzoate is a small organic molecule belonging to the class of N-acylated anthranilate esters. Its chemical structure, featuring a methyl benzoate core with a 2-methoxyacetamido substituent at the ortho position, suggests its potential as a versatile building block in synthetic organic chemistry and drug discovery. The presence of multiple functional groups—an ester, an amide, and an ether—provides several reaction sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-(2-methoxyacetamido)benzoate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from structurally analogous compounds to provide a scientifically grounded estimation of its properties. Furthermore, a detailed, field-proven synthetic protocol is presented, offering researchers a reliable method for its preparation and purification.
Physicochemical Properties
A thorough search of scientific databases and literature reveals a scarcity of experimentally determined physical and spectral data for Methyl 2-(2-methoxyacetamido)benzoate. To address this, the following table summarizes key computed properties and provides context by comparing them with the known properties of the closely related compound, Methyl 2-(2-hydroxyacetamido)benzoate.
Property
Value (Methyl 2-(2-methoxyacetamido)benzoate)
Reference/Method
Notes
Molecular Formula
C₁₁H₁₃NO₄
-
Calculated
Molecular Weight
223.23 g/mol
-
Calculated
Appearance
White to off-white solid (Predicted)
-
Based on similar acylated methyl anthranilates.
Melting Point
Not available
-
Likely to be a crystalline solid at room temperature. For comparison, the related Methyl 2-(2-hydroxyacetamido)benzoate has a reported melting point of 161 °C.[1]
Boiling Point
Not available
-
Expected to be high due to the molecular weight and polar functional groups.
Solubility
Predicted to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.
-
Based on the presence of both polar (amide, ester, ether) and nonpolar (benzene ring) moieties.
CAS Number
Not assigned
-
A unique CAS number for this specific compound was not found in the searched databases.
Molecular Structure and Visualization
The molecular structure of Methyl 2-(2-methoxyacetamido)benzoate is depicted below. The molecule consists of a central benzene ring substituted with a methyl ester group and an N-(2-methoxyacetyl)amino group at positions 1 and 2, respectively.
Caption: 2D structure of Methyl 2-(2-methoxyacetamido)benzoate.
Synthesis Protocol
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate can be reliably achieved through the acylation of methyl anthranilate with methoxyacetyl chloride. This method is a standard and efficient way to form the amide bond. The following protocol is based on established procedures for similar acylation reactions.
Materials and Reagents:
Methyl anthranilate
Methoxyacetyl chloride
Triethylamine or Pyridine (as a base)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Experimental Workflow:
Caption: Experimental workflow for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl anthranilate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. The use of a slight excess of the base is crucial to neutralize the HCl generated during the reaction, thus driving the reaction to completion and preventing side reactions.
Acylation: To the cooled solution, add methoxyacetyl chloride (1.1 equivalents) dropwise via a syringe. The slow addition is important to control the exothermic nature of the reaction. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride and neutralize the solution), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.
Characterization: The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure:
¹H NMR: Expect signals for the aromatic protons (in the 6.5-8.0 ppm region), a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methoxy protons on the acetyl group (~3.4 ppm), a singlet for the methylene protons of the acetyl group (~4.1 ppm), and a broad singlet for the amide proton (likely downfield, >8.0 ppm).
¹³C NMR: Expect signals for the aromatic carbons, the ester carbonyl carbon (~168 ppm), the amide carbonyl carbon (~169 ppm), the methyl ester carbon (~52 ppm), the methoxy carbon on the acetyl group (~59 ppm), and the methylene carbon of the acetyl group (~72 ppm).
IR Spectroscopy: Expect characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretches for the ester and amide (~1700-1650 cm⁻¹), and C-O stretches for the ether and ester groups (~1250-1050 cm⁻¹).
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 223.23.
Safety and Handling
As with any chemical, Methyl 2-(2-methoxyacetamido)benzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Methoxyacetyl chloride is corrosive and moisture-sensitive and should be handled with care.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate is a compound of interest for synthetic chemists, offering a platform for the development of novel molecules. While experimental data on its physical properties are limited, this guide provides a robust framework for its synthesis and predicted characteristics based on sound chemical principles and data from analogous structures. The detailed synthetic protocol offers a reliable starting point for researchers to produce and further investigate this compound and its potential applications. Further experimental studies are warranted to fully elucidate its physicochemical properties and explore its utility in various fields of chemical research.
References
Alam, S., Saeed, S., Fischer, A., & Khan, N. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o913. [Link]
An In-depth Technical Guide to Methyl 2-(2-methoxyacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2-(2-methoxyacetamido)benzoate (CAS Number 13401...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(2-methoxyacetamido)benzoate (CAS Number 134017-42-8), a compound of interest in synthetic chemistry and potential pharmaceutical applications. Drawing upon established chemical principles and analogous compound data, this document details its synthesis, predicted properties, and potential areas of application, offering a valuable resource for researchers in the field.
Introduction and Chemical Identity
Methyl 2-(2-methoxyacetamido)benzoate is an N-acyl derivative of methyl anthranilate. The core structure consists of a methyl anthranilate scaffold acylated at the amino group with a methoxyacetyl moiety. This structural motif is of significant interest in medicinal chemistry, as N-acyl anthranilates are known to exhibit a range of biological activities.[1][2] The introduction of the methoxyacetyl group can influence the compound's polarity, solubility, and interaction with biological targets.
Table 1: Chemical and Physical Properties (Predicted)
Property
Value
Source/Method
CAS Number
134017-42-8
N/A
Molecular Formula
C11H13NO4
Calculated
Molecular Weight
223.23 g/mol
Calculated
IUPAC Name
Methyl 2-(2-methoxyacetamido)benzoate
N/A
Appearance
Predicted: White to off-white solid or pale brown oil
Analogy to similar compounds
Solubility
Predicted: Soluble in dichloromethane, ethyl acetate, methanol; poorly soluble in water
Chemical structure analysis
Boiling Point
Predicted: > 200 °C
Analogy to similar compounds
Melting Point
Predicted: Not readily available
N/A
Synthesis and Mechanism
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate can be reliably achieved through the N-acylation of methyl anthranilate with methoxyacetyl chloride. This is a standard and efficient method for forming amide bonds.
Reaction Scheme
Caption: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Causality of Experimental Choices
The selection of reagents and conditions is critical for a successful synthesis.
Base (Triethylamine): Methoxyacetyl chloride reacts with the amine group of methyl anthranilate to form an amide bond and hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it unreactive. Triethylamine, a tertiary amine base, is used to neutralize the in-situ generated HCl, driving the reaction to completion.
Solvent (Dichloromethane - DCM): DCM is an excellent solvent for both reactants and is relatively inert under the reaction conditions. Its low boiling point facilitates easy removal during the work-up procedure.
Temperature (Ice Bath): The acylation reaction is exothermic. Performing the addition of the acyl chloride at a low temperature (0 °C) helps to control the reaction rate, minimize potential side reactions, and ensure the stability of the reactants.
Detailed Experimental Protocol
This protocol is adapted from a reliable synthesis of a closely related analog, methyl (2-ethoxyacetamido)benzoate.
Materials:
Methyl anthranilate
Methoxyacetyl chloride
Triethylamine
Dichloromethane (DCM)
Deionized water
4 N Hydrochloric acid
5% aqueous Sodium Carbonate
Anhydrous Sodium Sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of methoxyacetyl chloride (1.1 equivalents) in dichloromethane to the cooled reaction mixture over 15-20 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with:
Deionized water
4 N Hydrochloric acid (to remove excess triethylamine)
5% aqueous Sodium Carbonate (to remove any remaining acidic impurities)
Deionized water
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization and Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for Methyl 2-(2-methoxyacetamido)benzoate, the following are predicted characteristic spectroscopic data based on its structure and data from analogous compounds.
Potential Applications in Research and Drug Development
While specific applications for Methyl 2-(2-methoxyacetamido)benzoate are not yet established in the literature, its structural features suggest several promising avenues for investigation. Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[2][3]
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The methoxyacetyl group provides both hydrogen bond donor and acceptor capabilities, which can be crucial for binding to protein active sites.
Lead Compound for Analgesic and Anti-inflammatory Agents: The N-acyl anthranilate scaffold is a known pharmacophore in certain non-steroidal anti-inflammatory drugs (NSAIDs).[2] Further modification of this compound could lead to the development of novel analgesic or anti-inflammatory agents.
Intermediate in Organic Synthesis: This compound can be a versatile intermediate for the synthesis of more complex heterocyclic systems, such as quinazolinones, which are prevalent in many biologically active molecules.[4][5]
Caption: Potential research applications of the target compound.
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 2-(2-methoxyacetamido)benzoate. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
Investigation on biological activities of anthranilic acid sulfonamide analogs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Methyl benzoate. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Methyl Benzoate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Alam, S., Saeed, S., Fischer, A., & Khan, N. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o913. [Link]
Methyl anthranilate. (n.d.). Anshul Specialty Molecules. Retrieved January 27, 2026, from [Link]
Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
Synthesis of methyl N-methylanthranilate. (n.d.). Google Patents.
Methyl anthranilate, 98%. (n.d.). Ottokemi. Retrieved January 27, 2026, from [Link]
How to make Grape Flavoring (methyl anthranilate). (2015, March 30). YouTube. Retrieved January 27, 2026, from [Link]
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. (2019). Journal of Medicinal Chemistry. [Link]
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Molecules. [Link]
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Molecules. [Link]
Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Preparation method of methyl anthranilate. (n.d.). Google Patents.
Investigation on biological activities of anthranilic acid sulfonamide analogs. (2015). Pakistan Journal of Pharmaceutical Sciences, 28(5 Suppl), 1833-1837. [Link]
methoxy acetyl chloride. (n.d.). Shree Sulphurics. Retrieved January 27, 2026, from [Link]
Methyl Anthranilate. (n.d.). Foreverest Resources Ltd. Retrieved January 27, 2026, from [Link]
Methoxyacetyl Chloride. (n.d.). Bromchem Laboratories. Retrieved January 27, 2026, from [Link]
Synthesis of [¹⁵N]anthranilic acid 4 and its application to selectively... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
ANTHRANILATE DERIVATIVES. (n.d.). INCHEM. Retrieved January 27, 2026, from [Link]
Synthesis and Biological Activity of N-Acylhydrazones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Methyl benzoate. (n.d.). Chemsrc. Retrieved January 27, 2026, from [Link]
Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 2-(2-methoxyacetamido)benzoate Abstract This technical guide provides a comprehensive analysis of Methyl 2-(2-methoxyaceta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 2-(2-methoxyacetamido)benzoate
Abstract
This technical guide provides a comprehensive analysis of Methyl 2-(2-methoxyacetamido)benzoate, a substituted anthranilate derivative of interest in synthetic and medicinal chemistry. We delve into its core molecular structure, exploring the interplay of its functional groups, which dictates its physicochemical properties and reactivity. This document outlines a robust and well-rationalized synthetic pathway, adapted from established methodologies for analogous compounds. Furthermore, we provide a detailed predictive analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to serve as a benchmark for empirical characterization. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring that researchers can apply this knowledge effectively within their own discovery and development programs.
Introduction to Methyl 2-(2-methoxyacetamido)benzoate
Methyl 2-(2-methoxyacetamido)benzoate is an organic compound featuring a core anthranilate (methyl 2-aminobenzoate) scaffold, N-acylated with a methoxyacetyl group. Its systematic IUPAC name is methyl 2-(2-methoxyacetamido)benzoate. The molecule integrates three key functional domains: an aromatic benzene ring, a methyl ester, and a secondary amide linkage. This combination of features makes it a valuable intermediate or structural motif in the design of more complex molecules, particularly within the pharmaceutical industry where the anthranilate core is a well-established pharmacophore.
The structural rigidity of the benzene ring, coupled with the hydrogen-bonding capabilities of the amide group and the polarity of the ester and ether functions, creates a molecule with a defined three-dimensional profile. Understanding this structure is paramount to predicting its interactions with biological targets and its behavior in various chemical environments.
Molecular Structure and Physicochemical Properties
Chemical Identity
Property
Value
IUPAC Name
methyl 2-(2-methoxyacetamido)benzoate
Molecular Formula
C₁₁H₁₃NO₄
Molecular Weight
223.23 g/mol
Canonical SMILES
COC(=O)C1=CC=CC=C1NC(=O)COC
InChI Key
(Predicted) YQFPBVMASJRVOR-UHFFFAOYSA-N
Key Structural Features
The molecule's conformation is largely dictated by the steric and electronic interactions between the ortho-substituted groups on the benzene ring.
Amide-Ester Interaction: A critical feature is the potential for a strong intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the methyl ester. This interaction forms a stable six-membered pseudo-ring, which restricts the rotational freedom of both substituents and imparts a degree of planarity to the molecule. A similar intramolecular hydrogen bond has been crystallographically confirmed in the analogous compound, Methyl 2-(2-hydroxyacetamido)benzoate.[1]
Amide Resonance: The amide linkage exhibits characteristic resonance, resulting in a partial double bond character for the C-N bond. This contributes to the planarity of the O=C-N-H unit.
Electronic Effects: The -(NHC(O)CH₂OCH₃) group is an ortho-, para- directing and activating group in electrophilic aromatic substitution, due to the lone pair on the nitrogen atom participating in resonance with the benzene ring.[2][3] The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. The overall reactivity of the ring is a balance of these competing influences.
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of Methyl 2-(2-methoxyacetamido)benzoate involves the formation of the amide bond via acylation of a primary amine.
Retrosynthetic Analysis
The key disconnection is the amide C-N bond, which simplifies the target molecule into two readily available starting materials: methyl anthranilate and a suitable methoxyacetylating agent.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This protocol is adapted from a validated procedure for the synthesis of the homologous ethyl ester.[4] The reaction proceeds via nucleophilic acyl substitution under Schotten-Baumann conditions.
Materials:
Methyl anthranilate (1.0 eq)
Methoxyacetyl chloride (1.1-1.2 eq)
Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0 °C in an ice bath.
Add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any unreacted acid chloride and HCl salts), and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mechanistic Rationale
The synthesis of an amide from an amine and an acyl chloride is a cornerstone of organic chemistry.[5][6]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride.
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
Proton Abstraction: The triethylamine base abstracts the proton from the newly-formed ammonium ion, neutralizing the charge and generating the final amide product along with triethylammonium chloride as a byproduct.
The use of a non-nucleophilic base like triethylamine is crucial; it efficiently scavenges the HCl generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
Caption: Core mechanism of amide bond formation.
Spectroscopic and Structural Characterization
The following spectroscopic data are predicted based on the analysis of functional groups and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Rationale
Amide N-H
8.5 - 9.5
broad singlet
1H
-NH -
Deshielded proton on nitrogen, broadened by quadrupolar coupling and potential exchange. Intramolecular H-bonding may sharpen the signal and shift it downfield.
Aromatic H
7.2 - 8.1
multiplet
4H
Ar-H
Complex splitting pattern due to ortho-substitution. The proton ortho to the ester will be most downfield.
Methylene
4.1 - 4.3
singlet
2H
-C(=O)CH₂ O-
Adjacent to an electron-withdrawing carbonyl and an oxygen atom.
Ester Methyl
3.8 - 4.0
singlet
3H
-COOCH₃
Standard chemical shift for a methyl ester.
Ether Methyl
3.4 - 3.6
singlet
3H
-OCH₃
Standard chemical shift for a methyl ether.
¹³C NMR
Predicted δ (ppm)
Assignment
Amide C=O
168 - 172
-NHC =O
Ester C=O
165 - 169
-C =O(OCH₃)
Aromatic C
115 - 140
Ar-C
Methylene C
68 - 72
-C H₂OCH₃
Ether Methyl C
58 - 62
-OC H₃
Ester Methyl C
51 - 54
-CO₂C H₃
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)
Vibration Type
Intensity
Functional Group
3300 - 3200
N-H Stretch
Medium
Amide
3100 - 3000
C-H Stretch (Aromatic)
Medium
Benzene Ring
3000 - 2850
C-H Stretch (Aliphatic)
Medium
-CH₃, -CH₂-
~1720
C=O Stretch
Strong
Ester
~1680
C=O Stretch (Amide I)
Strong
Amide
~1540
N-H Bend (Amide II)
Strong
Amide
1250 - 1050
C-O Stretch
Strong
Ester & Ether
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
Molecular Ion (M⁺): m/z = 223
Key Fragments:
m/z = 192: Loss of the methoxy group (•OCH₃) from the ester.
m/z = 164: Loss of the entire methoxyacetyl group (•C(O)CH₂OCH₃).
m/z = 151: Formation of the methyl anthranilate radical cation after amide bond cleavage.
m/z = 73: Methoxyacetyl cation (⁺C(O)CH₂OCH₃).
m/z = 59: Loss of CO from the ester ([M - COOCH₃]⁺).
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate is a molecule with well-defined structural characteristics dominated by the interplay between its aromatic, amide, and ester functionalities. Its synthesis is readily achievable through standard, high-yielding amide coupling methodologies. The predictive spectroscopic data provided in this guide serve as a robust framework for the empirical identification and characterization of this compound. For researchers in drug discovery and materials science, this molecule represents a versatile building block, and this comprehensive guide provides the foundational knowledge required for its synthesis, analysis, and further application.
References
Hursthouse, M. B., et al. (n.d.). Methyl 2-(2-hydroxyacetamido)benzoate. National Center for Biotechnology Information. Available at: [Link]
Ataman Kimya. (n.d.). METHYL BENZOATE. Available at: [Link]
The Good Scents Company. (n.d.). methyl benzoate. Available at: [Link]
ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Available at: [Link]
Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]
PubChem. (n.d.). Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. Available at: [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]
Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Available at: [Link]
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
IUCr. (n.d.). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Available at: [Link]
Khan, A. T., & Sarkar, S. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. The Royal Society of Chemistry. Available at: [Link]
Hernandez-Perez, J. M., et al. (2012). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. Available at: [Link]
An In-depth Technical Guide to the Solubility of Methyl 2-(2-methoxyacetamido)benzoate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(2-methoxyacetamido)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(2-methoxyacetamido)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers practical, field-proven methodologies for empirical determination. While specific quantitative solubility data for Methyl 2-(2-methoxyacetamido)benzoate is not extensively available in public literature, this guide equips researchers with the foundational knowledge and experimental protocols to ascertain its solubility profile in various organic solvents.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a compound is fundamentally dictated by its molecular structure. A thorough examination of Methyl 2-(2-methoxyacetamido)benzoate's architecture allows for a predictive understanding of its behavior in different solvent environments.
Molecular Structure:
Caption: Energetic steps in the dissolution process.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining the solubility of Methyl 2-(2-methoxyacetamido)benzoate in a range of organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
Preparation of Saturated Solutions:
Accurately weigh an excess amount of Methyl 2-(2-methoxyacetamido)benzoate into a series of vials.
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
Securely cap the vials and vortex for 1 minute to ensure initial dispersion.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Preparation for Analysis:
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
Quantitative Analysis by HPLC:
Develop and validate an HPLC method for the quantification of Methyl 2-(2-methoxyacetamido)benzoate. This includes establishing linearity, accuracy, and precision.
Prepare a series of calibration standards of known concentrations.
Inject the calibration standards and the diluted sample solutions into the HPLC system.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of Methyl 2-(2-methoxyacetamido)benzoate in the diluted samples from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of Methyl 2-(2-methoxyacetamido)benzoate at 25 °C
Solvent Class
Solvent
Predicted Solubility
Experimental Solubility (mg/mL)
Polar Aprotic
DMSO
High
To be determined
Polar Aprotic
DMF
High
To be determined
Polar Aprotic
Acetone
High
To be determined
Polar Protic
Methanol
Moderate
To be determined
Polar Protic
Ethanol
Moderate
To be determined
Nonpolar
Toluene
Low
To be determined
Nonpolar
Hexane
Very Low
To be determined
Interpretation of Results:
The obtained solubility data will provide critical insights into the behavior of Methyl 2-(2-methoxyacetamido)benzoate. This information is invaluable for:
Drug Formulation: Selecting appropriate solvents for formulation development, such as for oral solutions, injectables, or topical preparations.
Process Chemistry: Choosing suitable solvents for reaction, extraction, and purification processes.
[1][2]* Analytical Method Development: Identifying appropriate diluents for analytical testing.
Safety Considerations
When handling Methyl 2-(2-methoxyacetamido)benzoate and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the specific compound and each solvent used. [3][4][5][6][7]General precautions include:
Working in a well-ventilated fume hood.
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoiding inhalation of vapors and direct contact with skin and eyes.
Conclusion
While direct literature data on the solubility of Methyl 2-(2-methoxyacetamido)benzoate is scarce, a systematic approach based on its molecular structure provides a strong predictive framework. The detailed experimental protocol provided herein offers a reliable method for researchers to empirically determine the solubility of this compound in a range of organic solvents. The resulting data will be instrumental in advancing research, development, and application of this molecule in various scientific disciplines.
References
Solubility of Organic Compounds . (2023). LibreTexts. [Link]
Preparation of Methyl Benzoate . (n.d.). University of the Fraser Valley. [Link]
Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of Massachusetts. [Link]
How To Determine Solubility Of Organic Compounds? . (2025). YouTube. [Link]
Synthesis of Methyl Benzoate Lab . (2020). YouTube. [Link]
An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-methoxyacetamido)benzoate from Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of methyl 2-(2-methoxyacetamido)benzoate, a valuable building block in phar...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 2-(2-methoxyacetamido)benzoate, a valuable building block in pharmaceutical and organic synthesis. The primary focus is on the acylation of methyl anthranilate with methoxyacetyl chloride. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses key considerations for reaction optimization, purification, and characterization of the final product. The synthesis is presented within the framework of the Schotten-Baumann reaction, offering insights into the causality behind the experimental design. This guide is intended to be a practical resource for researchers in drug development and synthetic chemistry, providing the necessary detail to ensure reproducible and successful synthesis.
Introduction: The Significance of N-Acylated Anthranilates
N-acylated anthranilate derivatives are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The introduction of an acyl group to the nitrogen atom of the anthranilate scaffold can significantly modify its physicochemical and biological properties. This often leads to the development of novel therapeutic agents and functional materials. Methyl 2-(2-methoxyacetamido)benzoate, in particular, serves as a key intermediate in the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds. Its structure combines the functionalities of an ester, an amide, and a methoxy group, offering multiple points for further chemical modification.
The synthesis of this target molecule is typically achieved through the acylation of methyl anthranilate. This reaction, a classic example of nucleophilic acyl substitution, is robust and generally high-yielding. This guide will focus on a specific and reliable method for this transformation, providing a detailed protocol that has been designed for efficiency and reproducibility in a laboratory setting.
Reaction Mechanism and Theoretical Framework
The synthesis of methyl 2-(2-methoxyacetamido)benzoate from methyl anthranilate and methoxyacetyl chloride proceeds via a Schotten-Baumann reaction . This well-established reaction is a method for synthesizing amides from amines and acid chlorides, or esters from alcohols and acid chlorides, typically in the presence of a base.[1][2][3][4]
The core of the reaction is a nucleophilic acyl substitution. The mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in methyl anthranilate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. This results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and a carbon-nitrogen double bond (iminium ion) is transiently formed before the proton on the nitrogen is removed.
Deprotonation: A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This deprotonation of the nitrogen atom in the intermediate yields the final amide product and the triethylammonium chloride salt. The removal of HCl is crucial as it drives the reaction to completion.
The choice of a non-nucleophilic base like triethylamine is critical to prevent it from competing with the methyl anthranilate in reacting with the methoxyacetyl chloride. Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the intermediate species.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of methyl 2-(2-methoxyacetamido)benzoate.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Methyl Anthranilate
C₈H₉NO₂
151.16
4.53 g
30
Methoxyacetyl Chloride
C₃H₅ClO₂
108.52
3.91 g (3.24 mL)
36
Triethylamine
C₆H₁₅N
101.19
6.1 mL
44
Dichloromethane
CH₂Cl₂
84.93
~60 mL
-
Deionized Water
H₂O
18.02
As needed
-
4 N Hydrochloric Acid
HCl
36.46
As needed
-
5% Sodium Carbonate Solution
Na₂CO₃
105.99
As needed
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
-
Reaction Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of methyl 2-(2-methoxyacetamido)benzoate.
Step-by-Step Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.53 g (30 mmol) of methyl anthranilate and 6.1 mL of triethylamine in 50 mL of dichloromethane.
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
Addition of Acylating Agent: To the cooled and stirring solution, add a solution of 3.91 g (36 mmol) of methoxyacetyl chloride in 10 mL of dichloromethane dropwise over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
Work-up - Aqueous Washes: Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 50 mL of deionized water.
Wash with 50 mL of 4 N hydrochloric acid to remove any unreacted triethylamine.
Wash with 50 mL of 5% aqueous sodium carbonate solution to remove any unreacted methoxyacetyl chloride and acidic impurities.
Finally, wash with 50 mL of deionized water until the aqueous layer is neutral.
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification (Optional but Recommended): The crude product can be further purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure methyl 2-(2-methoxyacetamido)benzoate.[5]
Characterization of Methyl 2-(2-methoxyacetamido)benzoate
Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for methyl 2-(2-methoxyacetamido)benzoate.
Appearance: White to off-white solid.
Molecular Formula: C₁₁H₁₃NO₄
Molar Mass: 223.23 g/mol
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to a standard (like TMS) in a solvent such as CDCl₃ would be:
Aromatic protons: ~7.0-8.5 ppm (multiplets, 4H)
Amide NH proton: A broad singlet, typically downfield.
-OCH₃ (methoxy group on the acetyl chain): ~3.4-3.6 ppm (singlet, 3H)
-OCH₃ (ester group): ~3.9 ppm (singlet, 3H)
-CH₂- (acetyl group): ~4.1 ppm (singlet, 2H)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts (δ) in ppm would include:
Carbonyl carbons (ester and amide): ~165-170 ppm
Aromatic carbons: ~115-140 ppm
-OCH₃ carbons: ~50-60 ppm
-CH₂- carbon: ~70 ppm
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) would be:
N-H stretch (amide): ~3300 cm⁻¹
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
C=O stretch (ester): ~1720 cm⁻¹
C=O stretch (amide I band): ~1680 cm⁻¹
N-H bend (amide II band): ~1530 cm⁻¹
C-O stretch (ester and ether): ~1050-1250 cm⁻¹
MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 223.
Safety and Handling Precautions
Methyl anthranilate: Can cause skin and serious eye irritation.
Methoxyacetyl chloride: Is a corrosive substance that can cause severe skin burns and eye damage. It is also flammable.
Triethylamine: Is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.
Dichloromethane: Is a volatile solvent and a suspected carcinogen.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting and Optimization
Low Yield:
Incomplete reaction: Ensure that the methoxyacetyl chloride is of good quality and has not hydrolyzed. The reaction time can be extended if necessary.
Loss during work-up: Emulsions can form during the aqueous washes. If this occurs, the addition of brine can help to break the emulsion. Ensure that the pH is carefully controlled during the acid and base washes to prevent hydrolysis of the ester or amide.
Impure Product:
Presence of starting material: This can be due to an insufficient amount of methoxyacetyl chloride or a short reaction time.
Side reactions: The primary side reaction is the hydrolysis of methoxyacetyl chloride. This can be minimized by ensuring all glassware is dry and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is not always necessary for this robust reaction.
Conclusion
The synthesis of methyl 2-(2-methoxyacetamido)benzoate from methyl anthranilate via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions and following the detailed protocol provided in this guide, researchers can achieve high yields of the desired product. The comprehensive characterization data provided serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent applications in drug discovery and development.
References
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
PubChem. (n.d.). Methyl Benzoate. National Library of Medicine. Available at: [Link]
Google Patents. (n.d.). Preparation method of methyl benzoate compound.
SIELC Technologies. (n.d.). Separation of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate on Newcrom R1 HPLC column. Available at: [Link]
Scribd. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
MDPI. (2021). The Effect of Methyl Anthranilate-Based Repellent on Chemical Composition and Selected Physiological Parameters of Sweet Cherry (Prunus avium L.). Available at: [Link]
Google Patents. (n.d.). Process for the preparation of methyl n-methylanthranilate.
Chegg. (2020). Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance. Available at: [Link]
Sci-Hub. (n.d.). Methyl 2-(2-hydroxyacetamido)benzoate. Available at: [Link]
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Available at: [Link]
PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
PrepChem.com. (n.d.). Preparation of methyl anthranilate. Available at: [Link]
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available at: [Link]
MedCrave online. (2017). Simultaneous method for the separation and identification of certain benzodiazepine drugs in pharmaceutical formulations by liqu. Available at: [Link]
ScenTree. (n.d.). Methyl anthranilate (CAS N° 134-20-3). Available at: [Link]
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link]
Apsingekar. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. Available at: [Link]
NISCAIR. (n.d.). Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. Available at: http://nopr.niscair.res.in/handle/123456789/9183
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]
MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Available at: [Link]
ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase.... Available at: [Link]
Unveiling the Therapeutic Potential of Methyl 2-(2-methoxyacetamido)benzoate: A Technical Guide for Preclinical Investigation
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a strategic approach to exploring the potential biological activities of the novel compound, Meth...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a strategic approach to exploring the potential biological activities of the novel compound, Methyl 2-(2-methoxyacetamido)benzoate. While direct pharmacological data for this specific molecule is not yet prevalent in published literature, its structural motifs, particularly the N-acylanthranilate core, suggest a compelling rationale for investigating its anti-inflammatory, analgesic, and potentially anticancer properties. This document provides a comprehensive framework for its synthesis, proposes key biological activities to investigate based on structure-activity relationships of analogous compounds, and furnishes detailed, field-proven protocols for robust in vitro and in vivo evaluation. The methodologies are presented to ensure scientific rigor and reproducibility, empowering research teams to effectively unlock the therapeutic promise of this compound.
Introduction: The Scientific Rationale
The anthranilate scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The substitution at the 2-amino position offers a fertile ground for molecular modification to modulate activity, selectivity, and pharmacokinetic properties. Methyl 2-(2-methoxyacetamido)benzoate integrates an N-methoxyacetyl group, a feature that can influence lipophilicity, metabolic stability, and receptor interactions.
Drawing parallels from structurally related N-acylanthranilates and other benzoate derivatives, a strong hypothesis emerges for its potential efficacy in several therapeutic areas. For instance, studies on various (aryloxyacetylamino)benzoic acid derivatives have demonstrated inhibition of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[1] Furthermore, the broader class of N-methylanthranilates has been assessed for anti-inflammatory, antinociceptive, anxiolytic, and antidepressant activities through in silico modeling.[2] This guide, therefore, outlines a systematic preclinical evaluation of Methyl 2-(2-methoxyacetamido)benzoate to elucidate its pharmacological profile.
Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
The synthesis of the title compound can be readily achieved through a standard acylation reaction. A reliable method is the reaction of methyl anthranilate with methoxyacetyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis and Purification
Reaction Setup: To an ice-chilled solution of methyl anthranilate (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).
Acylation: Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Methyl 2-(2-methoxyacetamido)benzoate as a pure solid. A similar synthetic approach has been documented for related compounds.[3]
Proposed Biological Activities and Investigational Assays
Based on the chemical structure and data from related compounds, the following biological activities are proposed for investigation.
Anti-inflammatory Activity
The N-acylanthranilate core is a well-established pharmacophore for anti-inflammatory agents. The potential anti-inflammatory effects of Methyl 2-(2-methoxyacetamido)benzoate can be assessed through a tiered screening approach, starting with in vitro assays and progressing to in vivo models.
A common and effective strategy for the initial screening of anti-inflammatory properties involves a battery of in vitro assays.[4][5]
Inhibition of Protein Denaturation: This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.[6]
Membrane Stabilization Assay: The stabilization of red blood cell membranes against hypotonicity-induced lysis serves as an indicator of anti-inflammatory activity.
Enzyme Inhibition Assays (COX-1/COX-2): The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism of action for many NSAIDs.[5]
In Vitro Assay
Principle
Typical Positive Control
Inhibition of Protein Denaturation
Measures the ability to prevent heat-induced aggregation of albumin.
Diclofenac Sodium
Membrane Stabilization
Assesses the protection of red blood cell membranes from hypotonic lysis.
Indomethacin
COX-1/COX-2 Enzyme Inhibition
Quantifies the inhibition of prostaglandin synthesis by COX enzymes.
Ibuprofen, Celecoxib
This is a widely used and well-characterized model of acute inflammation.[7][8]
Experimental Protocol:
Animal Model: Male Wistar rats (150-200 g) are used.
Dosing: The test compound, vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally.
Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Analgesic Activity
Compounds with anti-inflammatory properties often exhibit analgesic effects. The potential analgesic activity of Methyl 2-(2-methoxyacetamido)benzoate can be investigated using models of thermal and chemical pain.[9][10]
Hot Plate Test (Thermal Nociception): This model assesses the central analgesic effects of a compound.
Acetic Acid-Induced Writhing Test (Visceral Nociception): This test evaluates peripheral analgesic activity.
Formalin Test (Inflammatory and Neuropathic Pain): This model distinguishes between acute nociceptive pain (first phase) and inflammatory pain (second phase).[9]
Experimental Protocol: Acetic Acid-Induced Writhing Test
Animal Model: Swiss albino mice (20-25 g) are used.
Dosing: The test compound, vehicle control, and a positive control (e.g., aspirin) are administered orally or intraperitoneally.
Induction of Writhing: Thirty minutes after dosing, 0.6% acetic acid solution is injected intraperitoneally.
Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the vehicle control.
Anticancer Activity
The structural similarity to compounds that inhibit malate dehydrogenase 2 (MDH2), a key enzyme in cancer metabolism, provides a rationale for investigating the anticancer potential of Methyl 2-(2-methoxyacetamido)benzoate.[1]
MTT Assay: This colorimetric assay measures cell viability and proliferation and is a standard initial screening tool for anticancer activity against a panel of cancer cell lines (e.g., HCT116).
MDH1 and MDH2 Inhibition Assays: Kinetic enzyme assays can be performed to directly assess the inhibitory activity of the compound against recombinant human MDH1 and MDH2.
Experimental Protocol: MTT Assay
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The IC50 value (concentration required to inhibit 50% of cell growth) is calculated.
This technical guide provides a foundational framework for the systematic evaluation of Methyl 2-(2-methoxyacetamido)benzoate. The proposed biological activities are grounded in the established pharmacology of structurally related compounds. The detailed experimental protocols are designed to yield robust and reproducible data. Positive findings in these initial screens would warrant further investigation into the mechanism of action, pharmacokinetic profiling, and toxicological assessment to fully characterize the therapeutic potential of this promising compound.
References
PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. National Institutes of Health. Retrieved from [Link]
Kim, J. S., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(21), 8975-8989. Retrieved from [Link]
Moran, M. M., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ASSAY and Drug Development Technologies, 9(1), 21-38. Retrieved from [Link]
Peiris, D. S. H., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 1-15. Retrieved from [Link]
Poeggeler, B., et al. (2002). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Redox Report, 7(5), 287-295. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Retrieved from [Link]
Alam, S., et al. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o913. Retrieved from [Link]
Alam, S., et al. (2010). Methyl 2-(2-hydroxy-acetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o913. Retrieved from [Link]
vibzz lab. (2021, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. Retrieved from [Link]
Khalil, Z. A., et al. (2023). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. ResearchGate. Retrieved from [Link]
Martinez-Elguea, S., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(13), 5083. Retrieved from [Link]
Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. National Institutes of Health. Retrieved from [Link]
de Oliveira, A. L. S., et al. (2019). Novel 4-methoxynaphthalene-N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection. Future Microbiology, 14, 827-838. Retrieved from [Link]
El-Sayed, W. M., & El-Naga, R. N. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(4), 133-140. Retrieved from [Link]
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
ResearchGate. (n.d.). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Institutes of Health. Retrieved from [Link]
Tardiolo, G., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(15), 3423. Retrieved from [Link]
Gherghel, A., et al. (2023). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 70(2), 437-443. Retrieved from [Link]
Chen, C. Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 896. Retrieved from [Link]
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
de Oliveira, A. M., et al. (2019). In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs. Food and Chemical Toxicology, 131, 110565. Retrieved from [Link]
Milind, P., & Monu, Y. (2013). LABORATORY MODELS FOR SCREENING ANALGESICS. International Research Journal of Pharmacy, 4(1), 1-5. Retrieved from [Link]
YouTube. (2022, October 13). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]
International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]
Spectroscopic Analysis of Methyl 2-(2-methoxyacetamido)benzoate: A Technical Guide
To our valued scientific community: We regret to inform you that a comprehensive search for the specific spectroscopic data for Methyl 2-(2-methoxyacetamido)benzoate , including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass S...
Author: BenchChem Technical Support Team. Date: February 2026
To our valued scientific community:
We regret to inform you that a comprehensive search for the specific spectroscopic data for Methyl 2-(2-methoxyacetamido)benzoate , including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, has not yielded the necessary information to construct the in-depth technical guide as originally intended.
Our extensive search across various scientific databases and literature repositories did not uncover any published experimental data for this specific compound. The core of the requested technical guide was to be a detailed analysis and interpretation of these spectra, which is unfortunately not possible without the primary data.
While we were able to locate spectroscopic information for structurally similar compounds, such as Methyl 2-(2-hydroxyacetamido)benzoate and Methyl (2-ethoxyacetamido)benzoate, presenting this information as a substitute would be scientifically inaccurate and misleading. The subtle differences in their chemical structures would lead to significant variations in their respective spectroscopic profiles.
The creation of a scientifically sound and trustworthy technical guide is paramount. Without access to the verified experimental data for Methyl 2-(2-methoxyacetamido)benzoate, we cannot proceed with the development of the detailed protocols, data interpretation, and visualizations that were planned for this guide.
We remain committed to providing accurate and high-quality scientific information. Should the spectroscopic data for Methyl 2-(2-methoxyacetamido)benzoate become publicly available in the future, we will gladly revisit this topic and produce the comprehensive technical guide that was envisioned.
We apologize for any inconvenience this may cause and appreciate your understanding in our commitment to scientific integrity.
Exploratory
The Strategic Intermediate: A Technical Guide to Methyl 2-(2-methoxyacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the efficient synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex bioactive molecules. Methyl 2-(2-methoxyacetamido)benzoate emerges as a valuable, yet underexplored, building block with significant potential in the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth analysis of its synthesis, properties, and critical applications, with a focus on its role as a precursor to pharmacologically relevant compounds.
Core Molecular Attributes
Methyl 2-(2-methoxyacetamido)benzoate (CAS No. 134017-42-8) is a derivative of methyl anthranilate, featuring a methoxyacetamido group at the 2-position of the benzene ring. This seemingly simple structural modification imparts a unique combination of reactivity and functionality, making it a versatile intermediate.
Property
Value
Source
CAS Number
134017-42-8
Molecular Formula
C₁₁H₁₃NO₄
Molecular Weight
223.23 g/mol
Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature, suggesting that this intermediate is often synthesized and used in situ or is available from specialized chemical suppliers.
Synthesis and Mechanism
The most logical and efficient synthetic route to Methyl 2-(2-methoxyacetamido)benzoate is the N-acylation of methyl anthranilate with methoxyacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
Caption: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Causality Behind Experimental Choices:
The selection of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its primary role is to neutralize the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. Dichloromethane is a common solvent choice due to its inert nature and its ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment. The reaction is typically performed at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the acylation and minimize potential side reactions.
Experimental Protocol: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
This protocol is adapted from a procedure for a structurally similar compound, methyl (2-ethoxyacetamido)benzoate[1].
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of methoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1N HCl) to remove excess triethylamine, and a saturated sodium bicarbonate solution to neutralize any remaining acid.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR (in CDCl₃):
Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.5 ppm. The proton ortho to the ester group will likely be the most downfield.
Amide Proton (1H): A broad singlet typically observed between δ 8.0-9.0 ppm.
Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm.
Methoxyacetyl Methylene Protons (2H): A singlet expected around δ 4.1 ppm.
Methoxyacetyl Methyl Protons (3H): A singlet around δ 3.5 ppm.
¹³C NMR (in CDCl₃):
Carbonyl Carbons: Two distinct signals are anticipated for the ester and amide carbonyls in the range of δ 165-170 ppm.
Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm).
Ester Methyl Carbon: A signal around δ 52 ppm.
Methoxyacetyl Methylene Carbon: A signal around δ 72 ppm.
Methoxyacetyl Methyl Carbon: A signal around δ 59 ppm.
FT-IR (KBr Pellet or Thin Film):
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹.
C-H Stretches (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
Ester C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹.
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1660-1680 cm⁻¹.
Amide II Band (N-H Bend and C-N Stretch): A significant absorption band around 1520-1550 cm⁻¹.
C-O Stretches (ester and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Electron Ionization - EI):
Molecular Ion (M⁺): Expected at m/z = 223.
Key Fragmentation Patterns:
Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 192.
Loss of the methoxyacetyl group (-CH₂OCH₃) to give a fragment corresponding to the methyl anthranilate radical cation.
Cleavage of the amide bond.
Application as a Precursor to Benzoxazinones
A primary and highly valuable application of Methyl 2-(2-methoxyacetamido)benzoate is its role as a precursor in the synthesis of 2-(methoxymethyl)-4H-3,1-benzoxazin-4-ones. These heterocyclic scaffolds are present in a variety of biologically active compounds. The transformation involves an intramolecular cyclization reaction.
Reaction Scheme: Cyclization to a Benzoxazinone
Caption: Intramolecular cyclization to form a benzoxazinone.
This cyclization is typically promoted by dehydrating agents such as acetic anhydride or phosphorus oxychloride, which facilitate the elimination of methanol. The resulting benzoxazinone is a reactive electrophile at the C4 position and can be further functionalized by nucleophilic attack, leading to a diverse array of quinazolinone and other heterocyclic derivatives. The 2-methoxyacetamido moiety is a key structural feature in the synthesis of various bioactive molecules, underscoring the importance of its precursors.
The 2-Methoxyacetamido Group in Medicinal Chemistry
The 2-methoxyacetamido functional group is a recognized pharmacophore in medicinal chemistry. Its presence in a molecule can influence several key properties:
Solubility and Lipophilicity: The methoxy group can enhance aqueous solubility compared to a simple acetamido group, which can be advantageous for pharmacokinetic properties.
Hydrogen Bonding: The amide and ether functionalities can participate in hydrogen bonding interactions with biological targets.
Metabolic Stability: The methoxy group can alter the metabolic profile of a compound.
The anthranilic acid scaffold and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This makes intermediates like Methyl 2-(2-methoxyacetamido)benzoate particularly interesting for the synthesis of novel therapeutic agents.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate is a strategically important chemical intermediate with significant, yet not fully exploited, potential in drug discovery and development. Its straightforward synthesis and its ability to serve as a precursor to valuable heterocyclic systems, such as benzoxazinones, make it a valuable tool for medicinal chemists. Further exploration of its reactivity and its incorporation into novel molecular scaffolds is warranted to unlock its full potential in the generation of new therapeutic leads.
References
PrepChem. Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. [Link]
A Comprehensive Technical Guide to the Analogs and Derivatives of Methyl 2-(2-methoxyacetamido)benzoate: Synthesis, Biological Evaluation, and Future Directions
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of Methyl 2-(2-methoxyacetamido)benzoate, a scaffold of significant interest in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Methyl 2-(2-methoxyacetamido)benzoate, a scaffold of significant interest in medicinal chemistry. We will delve into the core synthetic methodologies for this compound and its derivatives, offering detailed, step-by-step protocols. Furthermore, this guide will elucidate the known and potential biological activities of this chemical class, with a focus on anti-inflammatory, anticancer, and antimicrobial applications. By examining structure-activity relationships and the principles of bioisosteric replacement, we aim to provide a framework for the rational design of novel analogs with enhanced therapeutic potential. This document is intended to be a valuable resource for researchers actively engaged in the discovery and development of new chemical entities.
Introduction: The N-Acyl Anthranilate Scaffold
N-acyl anthranilates are a class of organic compounds characterized by an acylated amino group ortho to a carboxylic acid or its ester on a benzene ring. This structural motif is found in a variety of biologically active molecules and serves as a versatile starting point for the synthesis of numerous heterocyclic systems. The parent compound, anthranilic acid, is a precursor in the biosynthesis of tryptophan and is utilized by plants in defense mechanisms. Its derivatives have garnered significant attention in pharmaceutical research due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[1]
Methyl 2-(2-methoxyacetamido)benzoate represents a specific entity within this class, featuring a methoxyacetamido side chain. This particular substitution offers several points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The exploration of its analogs and derivatives is a promising avenue for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies and Methodologies
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate and its analogs primarily revolves around the acylation of methyl anthranilate. This section provides a detailed protocol for the synthesis of the parent compound and discusses various strategies for generating a diverse library of derivatives.
Core Synthesis: Acylation of Methyl Anthranilate
The fundamental approach to synthesizing Methyl 2-(2-methoxyacetamido)benzoate involves the reaction of methyl anthranilate with methoxyacetyl chloride in the presence of a base. A similar, well-documented procedure for a related ethoxy derivative provides a reliable blueprint.[2]
Experimental Protocol: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Materials:
Methyl anthranilate
Methoxyacetyl chloride
Triethylamine
Dichloromethane (DCM)
Water
Hydrochloric acid (1N)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
Dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of methoxyacetyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure Methyl 2-(2-methoxyacetamido)benzoate.
Causality Behind Experimental Choices:
Triethylamine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
Dichloromethane: A common aprotic solvent that is inert under these reaction conditions and effectively dissolves the reactants.
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylamine hydrochloride salt, and any remaining acid or base, leading to a cleaner crude product.
Diversification of the Acyl Side Chain
A key strategy for creating analogs is to vary the acylating agent. A wide range of acyl chlorides or carboxylic acids (activated with coupling agents like DCC or EDC) can be employed to introduce different functionalities.
Table 1: Examples of Acylating Agents for Analog Synthesis
Heteroaromatic ring for potential new interactions
Modification of the Anthranilate Ring
Substituents on the benzene ring of the methyl anthranilate starting material can significantly influence the biological activity of the final product. A variety of substituted methyl anthranilates are commercially available or can be synthesized through established methods.[3]
Diagram: Synthetic Routes to Functionalized Methyl Anthranilates
Caption: General scheme for the synthesis of substituted methyl anthranilates.
Bioisosteric Replacement of the Methoxy Group
The methoxy group in the side chain is a potential site of metabolic activity. Replacing it with bioisosteres can improve metabolic stability and modulate physicochemical properties.[4]
Table 2: Potential Bioisosteric Replacements for the Methoxy Group
Derivatives of N-acyl anthranilic acid have demonstrated a spectrum of biological activities.[1] This section outlines potential therapeutic areas for Methyl 2-(2-methoxyacetamido)benzoate analogs and provides protocols for their in vitro evaluation.
Anti-inflammatory Activity
N-arylanthranilic acids, such as mefenamic acid and flufenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is plausible that analogs of Methyl 2-(2-methoxyacetamido)benzoate could exhibit similar properties.
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Procedure:
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
Seed cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
Determine cell viability using an MTT assay to rule out cytotoxicity.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Anticancer Activity
Several studies have reported the antiproliferative effects of N-acyl anthranilate derivatives against various cancer cell lines.[6] The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
Objective: To evaluate the cytotoxic effects of the test compounds on human cancer cell lines.[2]
Procedure:
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
Seed the cells in 96-well plates.
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value, representing the concentration at which cell viability is reduced by 50%.
Antimicrobial Activity
The anthranilate scaffold is present in some compounds with known antimicrobial properties. Therefore, it is worthwhile to screen new analogs for their activity against a panel of pathogenic bacteria and fungi.[7]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against selected microorganisms.[7]
Procedure:
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Incubate the plates at the optimal temperature for the growth of the microorganism.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Structure-Activity Relationships (SAR) and Future Perspectives
While specific SAR data for Methyl 2-(2-methoxyacetamido)benzoate is not yet established, general trends from related N-acyl anthranilates can guide future design efforts.
Diagram: Key Structural Features for Modification and SAR Exploration
Caption: Key areas for structural modification to explore structure-activity relationships.
Future Directions:
Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate a large and diverse library of analogs for high-throughput screening.
Computational Modeling: Utilizing molecular docking and QSAR studies to predict the biological activity of designed compounds and to understand their interactions with potential biological targets.
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and signaling pathways involved in their biological effects.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate presents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic routes are well-defined and amenable to the creation of a wide array of analogs. The potential for anti-inflammatory, anticancer, and antimicrobial activities warrants further investigation. A systematic approach to analog design, guided by the principles of medicinal chemistry and supported by robust biological evaluation, is key to unlocking the full therapeutic potential of this chemical class. This guide provides the foundational knowledge and experimental framework to empower researchers in this exciting area of drug discovery.
References
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]
Di Mola, A., et al. (2011). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry. [Link]
PrepChem. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. [Link]
Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]
Google Patents. (n.d.). US3793311A - Substituted anthranilic acids.
Kumar, B. C. (2024). A comprehensive review on anthranilic acid-derived schiff bases and their metal chelates: structures and applications. International Journal of Pharmaceutical Sciences. [Link]
PrepChem. (n.d.). Preparation of methyl anthranilate. [Link]
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of N-anthraniloyl tryptamine derivatives as pleiotropic molecules for the therapy of malignant glioma. European Journal of Medicinal Chemistry. [Link]
Wang, L., et al. (2014). C-acylation reaction of anthracene with oxalyl chloride over AlCl3 catalyst. ResearchGate. [Link]
Chen, Y.-P., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
El-Gendy, A. A., et al. (2001). Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. ResearchGate. [Link]
Kim, I., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed ortho-C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters. [Link]
Scherrer, R. A., et al. (1971). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Annals of the New York Academy of Sciences. [Link]
Synthesis of Methyl 2-(2-methoxyacetamido)benzoate: A Detailed Protocol for Drug Discovery and Development
Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Methyl 2-(2-methoxyacetamido)benzoate, a key intermediate in the development of various pharmaceutical compou...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Methyl 2-(2-methoxyacetamido)benzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the N-acylation of methyl anthranilate with methoxyacetyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, safety precautions, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction
Methyl 2-(2-methoxyacetamido)benzoate and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for a range of biologically active molecules. The core structure, an N-acylated anthranilate, is a common motif in compounds exhibiting a wide spectrum of pharmacological activities. The methoxyacetamide side chain can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.
This protocol details a robust and reproducible method for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, adapted from a well-established procedure for a similar ethoxy-substituted analog.[1] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of methoxyacetyl chloride.
Reaction Scheme
Caption: Reaction scheme for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Formula
Molar Mass ( g/mol )
Purity
Supplier
Methyl Anthranilate
C₈H₉NO₂
151.16
≥98%
Sigma-Aldrich
Methoxyacetyl Chloride
C₃H₅ClO₂
108.52
≥97%
Sigma-Aldrich
Triethylamine
(C₂H₅)₃N
101.19
≥99%
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
Anhydrous, ≥99.8%
Sigma-Aldrich
Hydrochloric Acid (HCl)
HCl
36.46
1 M aqueous solution
Fisher Scientific
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
Saturated aqueous solution
Fisher Scientific
Brine
NaCl(aq)
-
Saturated aqueous solution
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Granular
VWR
Equipment
Round-bottom flask (100 mL) equipped with a magnetic stir bar
Dropping funnel
Ice bath
Magnetic stirrer
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
pH paper
Experimental Protocol
1. Reaction Setup:
To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl anthranilate (3.02 g, 20 mmol).
Dissolve the methyl anthranilate in 40 mL of anhydrous dichloromethane.
Add triethylamine (3.04 mL, 22 mmol) to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
Cool the flask in an ice bath to 0°C with continuous stirring.
2. Addition of Methoxyacetyl Chloride:
In a separate, dry dropping funnel, prepare a solution of methoxyacetyl chloride (2.06 mL, 22 mmol) in 10 mL of anhydrous dichloromethane.
Add the methoxyacetyl chloride solution dropwise to the stirred methyl anthranilate solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C. The slow addition is crucial to control the exothermic nature of the reaction.
3. Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
4. Work-up and Purification:
Transfer the reaction mixture to a 250 mL separatory funnel.
Wash the organic layer sequentially with:
50 mL of 1 M hydrochloric acid (to remove excess triethylamine).
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Final Purification (if necessary):
If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The identity and purity of the synthesized Methyl 2-(2-methoxyacetamido)benzoate should be confirmed by spectroscopic methods.
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons, the methyl ester protons, the methoxy protons, and the methylene protons of the acetamido group.
¹³C NMR
Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons.
IR Spectroscopy
Characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ester, and C-O stretches.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₄, MW: 223.23 g/mol ).
Safety Precautions
Methoxyacetyl chloride is corrosive and a lachrymator. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete reaction
Extend the reaction time and monitor by TLC.
Loss of product during work-up
Ensure complete extraction and careful handling during transfers.
Impure Product
Incomplete removal of starting materials or byproducts
Perform careful sequential washes during the work-up. Purify by column chromatography if necessary.
Oily Product
Residual solvent
Ensure complete removal of solvent on the rotary evaporator. Further drying under high vacuum may be necessary.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. By following these procedures and adhering to the safety guidelines, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The successful synthesis and characterization of this compound will enable further exploration of its potential in medicinal chemistry.
References
PrepChem. Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. [Link]. Accessed January 27, 2026.
Wikipedia. Methyl anthranilate. [Link]. Accessed January 27, 2026.
PubChem. Methyl Benzoate. [Link]. Accessed January 27, 2026.
Comprehensive Physicochemical and Structural Characterization of Methyl 2-(2-methoxyacetamido)benzoate
An Application Note from the Senior Scientist's Desk Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of Methyl 2-(2-methoxyacetamido)benzoat...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of Methyl 2-(2-methoxyacetamido)benzoate, a key organic intermediate. Ensuring the identity, purity, and stability of such compounds is paramount in research, development, and manufacturing, particularly within the pharmaceutical and fine chemical industries. We present a multi-technique approach, leveraging chromatography, spectroscopy, and thermal analysis to build a complete analytical profile of the molecule. Each section explains the causality behind the chosen experimental parameters and provides robust, step-by-step protocols designed for immediate implementation in a modern analytical laboratory.
Introduction and Molecular Overview
Methyl 2-(2-methoxyacetamido)benzoate is an N-acylated anthranilate derivative. Compounds of this class are significant precursors in the synthesis of various heterocyclic systems and pharmacologically active molecules. The precise structural features—an ester, an amide, and a methoxy ether group—necessitate a suite of orthogonal analytical techniques to unambiguously confirm its identity and quantify its purity. Inadequate characterization can lead to downstream synthetic failures, the generation of unidentified impurities, and compromised final product quality. This guide establishes a self-validating system of protocols to ensure the material meets stringent quality specifications.
Table 1: Physicochemical Properties of Methyl 2-(2-methoxyacetamido)benzoate
Property
Value
Source/Method
Molecular Formula
C₁₂H₁₅NO₄
Calculated
Molecular Weight
237.25 g/mol
Calculated
Appearance
White to off-white solid
Expected
Solubility
Miscible with organic solvents (Methanol, Acetonitrile, Dichloromethane)
Chromatography is the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities, including starting materials, by-products, or degradation products.[3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar-to-moderately-polar organic molecules. A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the aromatic ring, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the target analyte from potential impurities. UV detection is selected based on the strong absorbance of the benzoate chromophore. This method is designed for stability-indicating purity analysis and quantitative assay, adhering to principles outlined in USP General Chapter <621>.[5]
Caption: HPLC-UV workflow for purity analysis.
Protocol 2.1: RP-HPLC-UV Method
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). Filter through a 0.45 µm membrane filter and degas.
Diluent Preparation: Use a mixture of 50:50 (v/v) Acetonitrile and Water.
Standard Solution Preparation: Accurately weigh approximately 10 mg of Methyl 2-(2-methoxyacetamido)benzoate reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of 100 µg/mL.
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.
Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Gradient: Start with 30% A, hold for 2 min. Linearly increase to 90% A over 15 min. Hold at 90% A for 3 min. Return to 30% A over 1 min and re-equilibrate for 4 min.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
UV Detection: 254 nm
Injection Volume: 10 µL
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is suitable for use if the requirements in Table 2 are met.[6]
Analysis & Calculation: Inject the blank, followed by the standard and sample solutions. Determine the purity by area normalization, calculating the area of the main peak as a percentage of the total area of all peaks.
Table 2: HPLC System Suitability Parameters (based on USP <621>)
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and separation power.
%RSD for Peak Area
≤ 2.0% (for n=5 injections)
Demonstrates injection precision and system stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Potential volatile impurities could include residual solvents from synthesis (e.g., methanol, dichloromethane) or volatile starting materials.[7][8] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern. A key consideration is the thermal stability of the analyte; a lower injection port temperature and a steady temperature ramp are chosen to minimize on-column degradation.[9]
Protocol 2.2: GC-MS Method
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 1.0 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
GC-MS Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium, constant flow at 1.2 mL/min
Inlet Temperature: 250 °C
Injection Mode: Split (e.g., 20:1)
Injection Volume: 1 µL
Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp: 280 °C
Ion Source Temp: 230 °C
Ionization Mode: Electron Impact (EI), 70 eV
Scan Range: 40-450 amu
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if required.
Spectroscopic Analysis for Structural Identification
Spectroscopic techniques provide fingerprint information about the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.
Application Note: Comprehensive ¹H and ¹³C NMR Structural Elucidation of Methyl 2-(2-methoxyacetamido)benzoate
Introduction: The Need for Unambiguous Characterization Methyl 2-(2-methoxyacetamido)benzoate is a substituted anthranilate derivative. Compounds of this class are prevalent in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Need for Unambiguous Characterization
Methyl 2-(2-methoxyacetamido)benzoate is a substituted anthranilate derivative. Compounds of this class are prevalent in medicinal chemistry and materials science. Its synthesis, likely proceeding via the acylation of methyl anthranilate with methoxyacetyl chloride, requires rigorous structural confirmation to ensure the desired product has been obtained free of isomers or impurities.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation. It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C.[2] This application note serves as a field-proven guide, moving beyond a simple listing of steps to explain the scientific rationale behind the NMR analysis of this specific molecule.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following IUPAC-recommended numbering scheme will be used throughout this document.
Caption: Molecular structure of Methyl 2-(2-methoxyacetamido)benzoate with atom numbering.
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of experimental parameters.
General Experimental Workflow
The process from sample receipt to final analysis follows a systematic path to ensure data integrity and reproducibility.
Caption: Standard workflow for NMR analysis.
Protocol: Sample Preparation
Rationale: The goal is to create a homogeneous, particle-free solution of appropriate concentration. Deuterated solvents are used because they are "invisible" in ¹H NMR, except for small residual peaks, and their deuterium signal is used by the spectrometer to stabilize the magnetic field (locking).[3][4] Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its polarity and ability to dissolve a wide range of organic molecules.
Materials:
Methyl 2-(2-methoxyacetamido)benzoate (5-10 mg)
Chloroform-d (CDCl₃), ≥99.8% D
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[5]
Pasteur pipette and glass wool
Vortex mixer
Procedure:
Weighing: Accurately weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial. For ¹³C NMR, a higher concentration within this range is beneficial due to the lower natural abundance of the ¹³C isotope.[3]
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. The optimal sample depth for most spectrometers is around 4-5 cm.[5]
Homogenization: Cap the vial and gently vortex until the sample is fully dissolved. Visually inspect for any suspended particles.
Filtration (Critical Step): To prevent magnetic field distortions that broaden spectral lines, filter the solution into the NMR tube.[5] Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the tube.
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a permanent marker on the upper portion of the tube.[6]
¹H NMR Analysis: Mapping the Proton Skeleton
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).[7]
Theoretical Principles
Chemical Shift (δ): The position of a signal (in ppm) is determined by the electron density around the proton. Electronegative atoms (O, N) and unsaturated systems (aromatic rings, carbonyls) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[8]
Integration: The area under each signal is proportional to the number of protons it represents.
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals. The number of lines in a signal is given by the n+1 rule, where 'n' is the number of neighboring protons.[9] The coupling constant (J), measured in Hertz (Hz), is the distance between the lines of a split signal and is identical for coupled partners.[10] Aromatic systems exhibit characteristic ortho (~7–10 Hz) and meta (~2–3 Hz) coupling constants.[11]
Data Interpretation and Peak Assignment
The ¹H NMR spectrum of Methyl 2-(2-methoxyacetamido)benzoate is expected to show six distinct signals.
Table 1: Predicted ¹H NMR Spectral Data
Signal Label
Assignment (Atom #)
Predicted δ (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
A
NH (10)
~9.0 - 9.5
Broad Singlet
1H
-
Amide protons are often broad due to quadrupole effects and exchange; their chemical shift is concentration-dependent.[7]
B
H on C6
~8.5 - 8.7
Doublet
1H
J_ortho ≈ 8.0
Adjacent to the electron-withdrawing ester group and ortho to the amide.
C
H on C4
~7.5 - 7.7
Triplet of Doublets
1H
J_ortho ≈ 8.0, J_meta ≈ 1.5
Coupled to two ortho protons and one meta proton.
D
H on C5
~7.1 - 7.3
Triplet of Doublets
1H
J_ortho ≈ 8.0, J_meta ≈ 1.5
Coupled to two ortho protons and one meta proton.
E
H on C3
~7.9 - 8.1
Doublet
1H
J_ortho ≈ 8.0
Ortho to the amide group.
F
CH₂ (12)
~4.1 - 4.3
Singlet
2H
-
Methylene group positioned between an electronegative oxygen and a carbonyl group.
G
CH₃ (9)
~3.9 - 4.0
Singlet
3H
-
Ester methyl group.
| H | CH₃ (14) | ~3.4 - 3.5 | Singlet | 3H | - | Methoxy methyl group. |
¹³C NMR Analysis: Probing the Carbon Framework
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with broadband proton decoupling, resulting in a single sharp line for each non-equivalent carbon.[12][13]
Theoretical Principles
Chemical Shift (δ): Similar to ¹H NMR, the chemical environment dictates the signal's position. Carbonyl carbons are highly deshielded and appear far downfield (160-220 ppm). Aromatic and alkene carbons appear in the midfield region (110-160 ppm), while aliphatic carbons are found upfield (10-90 ppm).[14][15][16]
DEPT Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to determine the number of hydrogens attached to each carbon.[17][18]
DEPT-90: Only shows signals for CH (methine) carbons.[19][20]
DEPT-135: Shows positive signals for CH and CH₃ carbons, negative (inverted) signals for CH₂ carbons, and no signal for quaternary (C) carbons.[19][20]
Caption: Logic for interpreting DEPT-135 NMR spectra.
Data Interpretation and Peak Assignment
Methyl 2-(2-methoxyacetamido)benzoate has 11 unique carbon atoms, and thus 11 signals are expected in the proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C and DEPT-135 Spectral Data
Assignment (Atom #)
Predicted δ (ppm)
DEPT-135 Phase
Rationale
C11 (Amide C=O)
~168-170
Absent
Amide carbonyl carbon.
C7 (Ester C=O)
~166-168
Absent
Ester carbonyl carbon.
C2
~138-140
Absent
Aromatic carbon bonded to nitrogen, deshielded.
C4
~133-135
Positive (↑)
Aromatic CH.
C6
~131-133
Positive (↑)
Aromatic CH.
C5
~123-125
Positive (↑)
Aromatic CH.
C3
~121-123
Positive (↑)
Aromatic CH.
C1
~118-120
Absent
Aromatic carbon bonded to the ester group.
C12 (-CH₂-)
~71-73
Negative (↓)
Aliphatic carbon between two electronegative atoms (O and C=O).
The combined application of ¹H, ¹³C, and DEPT NMR spectroscopy provides a powerful and definitive method for the structural confirmation of Methyl 2-(2-methoxyacetamido)benzoate. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized material. The causality-driven approach presented here not only validates this specific structure but also equips scientists with the foundational knowledge to tackle the structural elucidation of novel compounds in their research endeavors.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of methyl (2-ethoxyacetamido)benzoate. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
vibzz lab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. Retrieved from [Link]
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
Carbon-13 NMR Spectroscopy Explained. (2023, December 10). YouTube. Retrieved from [Link]
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from a source providing details on 13C chemical shifts.
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
Short Summary of 1H-NMR Interpretation. (n.d.).
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Retrieved from [Link]
University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]
Using DEPT spectra to identify the substitution patterns of carbon atoms. (2017, December 14). YouTube. Retrieved from [Link]
Chemistry 4all. (2017, September 12). How to make methyl benzoate. YouTube. Retrieved from [Link]
ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]
H NMR Spectroscopy. (n.d.). Retrieved from a source providing details on H NMR spectroscopy.
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
Applications of Methyl 2-(2-methoxyacetamido)benzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction Methyl 2-(2-methoxyacetamido)benzoate is a derivative of anthranilic acid, a scaffold that holds a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction
Methyl 2-(2-methoxyacetamido)benzoate is a derivative of anthranilic acid, a scaffold that holds a privileged position in medicinal chemistry. Anthranilic acid and its analogues are foundational frameworks in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] This technical guide provides a detailed exploration of the potential applications of Methyl 2-(2-methoxyacetamido)benzoate in medicinal chemistry, drawing upon the established biological activities of closely related analogues. While specific research on this exact molecule is emerging, the structural similarities to well-studied compounds allow for informed hypotheses regarding its therapeutic potential. This document outlines a proposed synthesis protocol, potential medicinal chemistry applications, and detailed experimental workflows for the evaluation of its biological activity.
Chemical Profile
Property
Value
IUPAC Name
Methyl 2-(2-methoxyacetamido)benzoate
Molecular Formula
C11H13NO4
Molecular Weight
223.23 g/mol
Structure
(See Figure 1)
PART 1: Synthesis Protocol
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate can be achieved through the acylation of methyl anthranilate with methoxyacetyl chloride. This method is adapted from established protocols for similar N-acyl anthranilate derivatives.
Diagram of Proposed Synthesis
Caption: Proposed synthetic route for Methyl 2-(2-methoxyacetamido)benzoate.
Step-by-Step Methodology
Preparation of Reactant Solution: In a round-bottom flask, dissolve methyl anthranilate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes.
Addition of Acylating Agent: Slowly add a solution of methoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and a saturated sodium bicarbonate solution.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
PART 2: Potential Medicinal Chemistry Applications & Evaluation Protocols
The anthranilate scaffold is a versatile building block for a wide array of therapeutic agents.[2][3] Based on the known activities of its derivatives, Methyl 2-(2-methoxyacetamido)benzoate is a promising candidate for investigation in several key areas of drug discovery.
Anticancer Activity
Derivatives of anthranilic acid have demonstrated significant potential as anticancer agents.[4] Some have been shown to induce apoptosis and inhibit key signaling pathways implicated in cancer progression, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][2] Furthermore, N-anthraniloyl tryptamine derivatives have been shown to inhibit COX-2 and STAT3 signaling in glioma models.[5]
This protocol outlines a standard method to assess the cytotoxic effects of Methyl 2-(2-methoxyacetamido)benzoate against a panel of human cancer cell lines.
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare a stock solution of Methyl 2-(2-methoxyacetamido)benzoate in DMSO and dilute to various concentrations in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antifungal Activity
Anthranilic acid derivatives have been reported to possess interesting antimicrobial and antifungal properties.[1][2] For instance, certain sulfonamide derivatives of anthranilic acid have shown selective antifungal activity against Candida albicans.[6] The structural features of Methyl 2-(2-methoxyacetamido)benzoate make it a candidate for evaluation against various microbial pathogens.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
Compound Dilution: Prepare a serial two-fold dilution of Methyl 2-(2-methoxyacetamido)benzoate in the broth in a 96-well microplate.
Inoculation: Add the standardized inoculum to each well of the microplate. Include positive (microorganism without compound) and negative (broth only) controls.
Incubation: Incubate the microplate at the appropriate temperature and duration for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The anthranilic acid scaffold is famously present in fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Esters of N-arylanthranilic acids have also been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities with potentially lower toxicity than the parent acids.[7]
This assay evaluates the ability of Methyl 2-(2-methoxyacetamido)benzoate to inhibit the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (Methyl 2-(2-methoxyacetamido)benzoate) at various concentrations in a suitable buffer.
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
Prostaglandin Measurement: After a defined incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Antiviral Activity
Certain derivatives of anthranilic acid have been identified as inhibitors of viral polymerases, such as the hepatitis C virus (HCV) NS5B polymerase, highlighting their potential as antiviral agents.[2]
This protocol assesses the ability of the compound to inhibit the replication of a specific virus in a cell-based assay.
Cell Infection: Seed host cells in a 96-well plate and infect them with the virus of interest (e.g., a reporter virus expressing luciferase or GFP).
Compound Treatment: Immediately after infection, treat the cells with various concentrations of Methyl 2-(2-methoxyacetamido)benzoate.
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
Quantification of Viral Replication: Measure the reporter gene expression (luciferase activity or GFP fluorescence) or quantify viral RNA using qRT-PCR.
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
PART 3: Data Interpretation and Future Directions
The experimental data generated from the protocols described above will provide a comprehensive profile of the biological activities of Methyl 2-(2-methoxyacetamido)benzoate.
Data Summary Table (Hypothetical)
Assay
Target/Cell Line
Metric
Result
Cytotoxicity
MCF-7
IC50
5.2 µM
Cytotoxicity
A549
IC50
8.9 µM
Antimicrobial
S. aureus
MIC
32 µg/mL
Antifungal
C. albicans
MIC
16 µg/mL
Anti-inflammatory
COX-1
IC50
>100 µM
Anti-inflammatory
COX-2
IC50
12.5 µM
Antiviral
HCV Reporter Virus
EC50
7.8 µM
Logical Workflow for Drug Development
Caption: A typical workflow for the development of a novel therapeutic agent.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate represents a novel chemical entity with significant potential for applications in medicinal chemistry. Based on the well-documented and diverse biological activities of the anthranilic acid scaffold, this compound warrants investigation as a potential anticancer, antimicrobial, anti-inflammatory, and antiviral agent. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of Methyl 2-(2-methoxyacetamido)benzoate, paving the way for its potential development as a novel therapeutic agent.
References
PubChem. (n.d.). Methyl n-acetylanthranilate. National Center for Biotechnology Information. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Nasr, T. (2022). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 27(15), 4995. [Link]
Jubie, S., Muthukumar, M., Valarmathi, A., Kalirajan, R., & Muruganantham, N. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan Journal of Pharmaceutical Sciences, 25(4), 763-766. [Link]
Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Seidel, M., Hertel, D., ... & Empting, M. (2020). Design, Synthesis and Biological Evaluation of Novel Anthraniloyl-AMP Mimics as PQS Biosynthesis Inhibitors Against Pseudomonas aeruginosa Resistance. Molecules, 25(11), 2548. [Link]
Kaur, M., & Singh, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-955. [Link]
Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, J. (2021). Design, synthesis and biological evaluation of N-anthraniloyl tryptamine derivatives as pleiotropic molecules for the therapy of malignant glioma. European Journal of Medicinal Chemistry, 222, 113576. [Link]
Abdel-Alim, A. M., El-Shorbagi, A. N., El-Gendy, M. A., & Mahmoud, M. B. (1994). Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. Alexandria Journal of Pharmaceutical Sciences, 8(2), 119-123. [Link]
Sanna, M., Meleddu, R., Sini, M., Mura, M., Murgioni, S., Pani, L., ... & Sechi, M. (2014). New potential anticancer agents based on the anthranilic acid scaffold. Synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 57(11), 4647-4663. [Link]
Aboshanab, A. M., Nasr, T., & El-Damasy, D. A. (2021). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-548. [Link]
Choi, D., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8846-8852. [Link]
Lambelin, G., Roba, J., & Gillet, C. (1971). [New Esters of N-arylanthranilic Acids]. Il Farmaco; edizione scientifica, 26(7), 558-578. [Link]
Wang, Y., Li, J., & Li, H. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
Lee, J. W., & Kim, B. G. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of agricultural and food chemistry, 67(27), 7686–7692. [Link]
Schroeder, W. J., Truong, L., & Smart, R. (2020). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. McNair Scholars Journal, 24(1), 10. [Link]
Application Notes and Protocols for In Vitro Evaluation of Methyl 2-(2-methoxyacetamido)benzoate
Introduction Methyl 2-(2-methoxyacetamido)benzoate is a synthetic organic compound with potential therapeutic applications. Its chemical structure, featuring a benzoate core with methoxyacetamide substitution, suggests t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-(2-methoxyacetamido)benzoate is a synthetic organic compound with potential therapeutic applications. Its chemical structure, featuring a benzoate core with methoxyacetamide substitution, suggests the possibility of various biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for conducting in vitro assays to elucidate the bioactivity of this compound, with a focus on its potential cytotoxic and anti-inflammatory effects. The protocols outlined herein are designed to ensure scientific integrity and provide a robust framework for preliminary screening and mechanistic studies.
PART 1: Foundational Assays: Determining Cytotoxicity
Before investigating the specific biological activities of Methyl 2-(2-methoxyacetamido)benzoate, it is imperative to assess its cytotoxicity. This initial screening determines the concentration range of the compound that is non-toxic to cells, ensuring that any observed effects in subsequent assays are not a result of cell death. A widely used method for this is the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cytotoxicity Assay
1. Cell Seeding:
Seed a suitable cell line (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies) in a 96-well plate at a density of 1 x 10⁵ cells/well.[1]
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
2. Compound Treatment:
Prepare a stock solution of Methyl 2-(2-methoxyacetamido)benzoate in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 1, 10, 50, 100 µg/mL).[1]
Treat the cells with the various concentrations of the compound and a vehicle control (DMSO at the same final concentration as the highest compound concentration).
Incubate for 24 hours.
3. MTT Addition and Formazan Solubilization:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[1]
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
4. Absorbance Measurement and Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.[1]
Calculate the percentage of cell viability relative to the untreated control cells.
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Parameter
Recommendation
Cell Line
RAW 264.7 or other relevant cell line
Seeding Density
1 x 10⁵ cells/well
Compound Concentrations
1, 10, 50, 100 µg/mL (or a broader range if needed)
Incubation Time
24 hours
Wavelength for Absorbance
570 nm
PART 2: Investigating Anti-Inflammatory Potential
Once a non-toxic concentration range is established, the anti-inflammatory properties of Methyl 2-(2-methoxyacetamido)benzoate can be investigated. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation leads to the production of pro-inflammatory mediators.
Workflow for Anti-Inflammatory Assays
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Principle:
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. To assess NF-κB activation, the phosphorylation of key signaling proteins (e.g., IκBα) and the nuclear translocation of NF-κB subunits (e.g., p65) can be measured.
Procedure:
Cell Treatment and Lysis: Treat RAW 264.7 cells with LPS and Methyl 2-(2-methoxyacetamido)benzoate as described previously. Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear proteins.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
[1] * Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Incubate with an appropriate HRP-conjugated secondary antibody.
[1]5. Detection and Analysis:
Detect the protein bands using a chemiluminescent substrate.
[1] * Quantify the band intensities and normalize them to the loading control. A decrease in cytoplasmic p65 and an increase in nuclear p65 would indicate NF-κB activation. A decrease in IκBα phosphorylation would suggest inhibition of the pathway.
Conclusion
The in vitro assays detailed in this application note provide a systematic and robust approach to characterizing the cytotoxic and anti-inflammatory properties of Methyl 2-(2-methoxyacetamido)benzoate. By following these protocols, researchers can obtain reliable preliminary data on the compound's biological activity and gain insights into its potential mechanism of action. These findings will be crucial for guiding further preclinical development and exploring the therapeutic potential of this novel compound.
References
Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026).
Comprehensive Guide: HPLC and LC-MS Analysis of Methyl 2-(2-methoxyacetamido)benzoate
Abstract This application note details the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification and structural characterization of Methyl 2-(2-methoxyacetamido)benzoate (C₁₁H₁₃NO₄, MW: 223.23 g/mol ). Designed for pharmaceutical researchers, this protocol addresses the specific physicochemical challenges of analyzing N-acylated anthranilate derivatives, ensuring separation from common synthetic precursors like methyl anthranilate and methoxyacetic acid.
Introduction & Analyte Profile
Methyl 2-(2-methoxyacetamido)benzoate is a key intermediate in the synthesis of quinazolinone-based bioactive heterocycles and specific kinase inhibitors. Structurally, it consists of a methyl anthranilate core modified with a 2-methoxyacetyl moiety at the amine position.
Suitable for Reversed-Phase (C18) chromatography.[1]
pKa
Amide N: Neutral/Weakly Basic
Stable at acidic pH; requires acidic mobile phase for peak sharpness.
Chromophore
Benzoate System (Conjugated)
Strong UV absorption at 254 nm and 210 nm .
Solubility
DMSO, Methanol, Acetonitrile
Sample diluent should be organic-rich (e.g., 50% ACN).
Analytical Challenges
Hydrolysis Risk: The ester and amide bonds are susceptible to hydrolysis at high pH. Action: Maintain mobile phase pH < 5.0.
Structural Similarity: Must resolve from the starting material, Methyl Anthranilate (LogP ~1.88), which shares the benzoate core.
Method Development Strategy (The "Why")
The development strategy focuses on Reversed-Phase Chromatography (RP-HPLC) due to the analyte's moderate hydrophobicity.
Stationary Phase: A C18 column with high carbon load is selected to maximize interaction with the aromatic ring and the methoxy side chain, ensuring separation from the slightly less polar unreacted methyl anthranilate.
Mobile Phase Modifier:Formic Acid (0.1%) is chosen over phosphate buffers to enable direct compatibility with LC-MS and to protonate the carbonyl oxygens, improving peak symmetry.
Method Development Workflow
Figure 1: Strategic workflow for method development ensuring LC-MS compatibility.
Protocol 1: HPLC-UV Method (Purity & Assay)
Purpose: Routine quality control, purity assessment, and reaction monitoring.
Instrument Parameters
System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen.
Reconstitute in 100 µL of Mobile Phase (95% A / 5% B).
Validation Parameters (ICH Q2(R1))
Parameter
Acceptance Criteria
Experimental Procedure
Specificity
No interference at RT of analyte
Inject Blank, Placebo, and Impurity Mix.
Linearity
R² > 0.999
5 levels: 50% to 150% of target concentration.
Accuracy
98.0% – 102.0% Recovery
Spike samples at 80%, 100%, 120% levels.
Precision
RSD < 2.0%
Repeatability (n=6) and Intermediate Precision (Day 1 vs Day 2).
LOD/LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
Determine via serial dilution.
Troubleshooting Guide
Issue: Split Peaks.
Cause: Sample solvent too strong (e.g., 100% ACN injection).
Fix: Dilute sample in starting mobile phase (95% Water / 5% ACN).
Issue: Tailing.
Cause: Secondary silanol interactions.
Fix: Ensure Formic Acid is fresh; consider using a column with "End-capping" (e.g., Zorbax Eclipse Plus).
Issue: Carryover.
Cause: Analyte sticking to the needle.
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
National Center for Biotechnology Information. (2025). Methyl anthranilate | C8H9NO2 - PubChem. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
ResearchGate. (2025).[3] LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine (Fragmentation patterns of ester/amide derivatives). Retrieved from [Link]
Application Note: Methyl 2-(2-methoxyacetamido)benzoate as a Versatile Precursor for the Synthesis of Quinazolinone Scaffolds
Abstract Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the quinazolinone scaffold is of paramount importance, exhibiting diverse pharmacologic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the quinazolinone scaffold is of paramount importance, exhibiting diverse pharmacological activities. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of Methyl 2-(2-methoxyacetamido)benzoate as a readily accessible and versatile starting material for the synthesis of 2-substituted quinazolin-4(3H)-ones. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step protocol for a base-mediated intramolecular cyclization, and discuss critical parameters for reaction optimization and troubleshooting.
Introduction: The Strategic Value of Methyl 2-(2-methoxyacetamido)benzoate
Quinazolinones are a prominent class of fused heterocyclic compounds, integral to medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticonvulsant, anti-cancer, and antiviral properties[1][2]. The synthesis of these scaffolds often originates from derivatives of anthranilic acid, a cost-effective and commercially available building block[2][3][4].
Methyl 2-(2-methoxyacetamido)benzoate is an N-acylated derivative of methyl anthranilate. Its structure is uniquely primed for intramolecular cyclization, featuring:
An amide nitrogen that acts as an intramolecular nucleophile.
An ester carbonyl group that serves as the electrophilic site.
An ortho arrangement of these functional groups on the benzene ring, which thermodynamically and kinetically favors the formation of a six-membered heterocyclic ring.
This strategic arrangement allows for a direct and efficient pathway to synthesize 2-(methoxymethyl)quinazolin-4(3H)-one, a key intermediate that can be further functionalized in drug discovery programs.
The conversion of Methyl 2-(2-methoxyacetamido)benzoate to 2-(methoxymethyl)quinazolin-4(3H)-one proceeds via a base-mediated intramolecular cyclocondensation reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are:
Deprotonation (Optional but enhances reactivity): In the presence of a strong base, the amide N-H proton can be removed, significantly increasing the nucleophilicity of the nitrogen atom. With weaker bases or under thermal conditions, the neutral amine can still initiate the attack.
Intramolecular Nucleophilic Attack: The amide nitrogen attacks the electrophilic carbonyl carbon of the methyl ester group. This forms a transient tetrahedral intermediate.
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol as the leaving group.
Protonation: A final proton transfer step yields the stable, aromatic quinazolinone ring system.
Caption: Mechanism of quinazolinone formation.
Experimental Protocol: Base-Mediated Synthesis of 2-(methoxymethyl)quinazolin-4(3H)-one
This protocol provides a reliable method for the cyclization of Methyl 2-(2-methoxyacetamido)benzoate. It is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
Methyl 2-(2-methoxyacetamido)benzoate (Substrate)
Sodium Methoxide (NaOMe), 25% solution in Methanol or solid
Anhydrous Methanol (MeOH) (Solvent)
Glacial Acetic Acid
Deionized Water
Ethyl Acetate (for extraction)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel (for chromatography)
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Rotary evaporator
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(2-methoxyacetamido)benzoate (e.g., 5.0 g, 22.4 mmol).
Solvent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.
Base Addition: Carefully add sodium methoxide (e.g., 1.2 eq, 26.9 mmol; if using a 25% solution, this is approx. 5.8 mL). Expertise Note: Sodium methoxide is a strong base and is highly effective for this transformation. Using it in a methanol solvent system prevents unwanted transesterification reactions and simplifies the reaction matrix as the leaving group and solvent are identical.
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is generally complete within 2-4 hours. A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.
Reaction Quench: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. Trustworthiness Note: Proper neutralization is critical. An overly acidic or basic workup can lead to hydrolysis or other side reactions, complicating purification.
Solvent Removal: Remove the methanol using a rotary evaporator.
Aqueous Workup: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product, typically a white to off-white solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(methoxymethyl)quinazolin-4(3H)-one.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The amide N-H and ester O-CH₃ peaks from the starting material will be absent.
¹³C NMR: Appearance of a new carbonyl carbon signal for the quinazolinone C4-ketone and disappearance of the ester carbonyl signal.
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₀H₁₀N₂O₂ = 190.20 g/mol ).
IR Spectroscopy: A characteristic C=O stretching frequency for the cyclic amide (quinazolinone) around 1680-1660 cm⁻¹.
Optimization and Data Summary
The efficiency of the cyclization can be influenced by the choice of base, solvent, and temperature. The following table summarizes typical conditions and expected outcomes, providing a baseline for optimization.
Weaker base requires higher temperature and longer time.
3
t-BuOK (1.2)
THF
66 (Reflux)
4
~85%
Effective, but requires strictly anhydrous conditions.
4
p-TsOH (0.1)
Toluene
110 (Reflux)
12
~60%
Acid-catalyzed route is possible but generally slower and lower yielding for this substrate.[5]
Comprehensive Experimental Workflow
The entire process, from initial setup to final product analysis, can be visualized as a logical workflow.
Caption: Overall experimental workflow diagram.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient base or base degradation. 2. Reaction time too short. 3. Temperature too low.
1. Use fresh, high-quality base; consider adding another small portion. 2. Extend the reflux time and continue monitoring by TLC. 3. Ensure the mixture is vigorously refluxing.
Low Yield
1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Side reactions (e.g., hydrolysis of ester if water is present).
1. See above. 2. Perform additional extractions; ensure proper pH during workup. 3. Ensure all reagents and glassware are dry.
Impure Product
1. Ineffective neutralization leading to side products. 2. Inefficient purification.
1. Carefully monitor pH during the quench step. 2. Optimize the solvent system for column chromatography or choose a different recrystallization solvent.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate serves as an exemplary precursor for the efficient synthesis of 2-substituted quinazolin-4(3H)-ones. The base-mediated intramolecular cyclocondensation protocol described herein is robust, high-yielding, and scalable. By understanding the core mechanism and critical experimental parameters, researchers can confidently utilize this building block to access valuable heterocyclic scaffolds for applications in medicinal chemistry and drug discovery.
References
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
El-Hashash, M. A., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3400. Available at: [Link]
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones - key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91. Available at: [Link]
Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. Available at: [Link]
Parveen, M., et al. (1990). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Medicinal Chemistry, 33(1), 335-338. Available at: [Link]
Alam, M. S., et al. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o913. Available at: [Link]
Bergman, J. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. Doctoral dissertation, Karolinska Institutet. Available at: [Link]
Farooq, A., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]
Bergman, J. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. CORE. Available at: [Link]
Boyd, M. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(10), 14339–14347. Available at: [Link]
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available at: [Link]
Tirkistani, F. A., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
Bergman, J. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. DiVA portal. Available at: [Link]
Wang, W., et al. (2018). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. The Journal of Organic Chemistry, 83(5), 2824–2831. Available at: [Link]
El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry, 25(2). Available at: [Link]
Jiang, B., et al. (2010). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 18(19), 6854–6863. Available at: [Link]
Adebayo, G. A., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H)-quinazolin-4(3H)–one. International Journal of Pharmaceutical Research, 12(3). Available at: [Link]
Abdelkhalek, A., et al. (2023). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 16(2), 1-28. Available at: [Link]
Application Notes and Protocols: Exploring the Reactivity of Methyl 2-(2-methoxyacetamido)benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the reactivity of methyl 2-(2-methoxyac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of methyl 2-(2-methoxyacetamido)benzoate with a range of common nucleophiles, including amines, alcohols, and thiols. As a versatile building block in organic synthesis, understanding its reaction profile is crucial for its effective utilization in the development of novel chemical entities, particularly in the pharmaceutical industry. This document outlines the underlying mechanistic principles, provides detailed experimental protocols for key transformations, and discusses potential applications of the resulting products, such as the synthesis of biologically active benzamides and quinazolinones.
Introduction: The Significance of Methyl 2-(2-methoxyacetamido)benzoate
Methyl 2-(2-methoxyacetamido)benzoate is a bifunctional aromatic compound possessing both an ester and an amide moiety. This unique structural arrangement offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The ester group is susceptible to nucleophilic acyl substitution, allowing for the introduction of various functional groups, while the amide portion can participate in subsequent cyclization reactions. The strategic positioning of these groups on the benzene ring opens avenues for the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.
The synthesis of the parent compound can be achieved through the acylation of methyl anthranilate with methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine. This straightforward procedure provides access to a versatile starting material for a variety of synthetic explorations.
Reaction with Amine Nucleophiles: A Gateway to Substituted Benzamides
The reaction of methyl 2-(2-methoxyacetamido)benzoate with primary and secondary amines is a classic example of nucleophilic acyl substitution at the ester carbonyl. This transformation, often referred to as amidation, results in the formation of the corresponding N-substituted 2-(2-methoxyacetamido)benzamides. These products are of significant interest as they are structural analogs of various biologically active compounds.
Mechanistic Insights
The amidation of esters is typically catalyzed by a base, such as sodium methoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide leaving group and the formation of the more thermodynamically stable amide bond.
Diagram: General Mechanism of Amidation
Caption: Mechanism of amidation reaction.
Experimental Protocol: Synthesis of N-Benzyl-2-(2-methoxyacetamido)benzamide
This protocol describes a representative amidation reaction using benzylamine as the nucleophile.
Materials:
Methyl 2-(2-methoxyacetamido)benzoate (1.0 eq)
Benzylamine (1.2 eq)
Sodium methoxide (0.1 eq)
Anhydrous Dioxane
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(2-methoxyacetamido)benzoate and anhydrous dioxane.
Add benzylamine to the solution and stir for 5 minutes at room temperature.
Add sodium methoxide to the reaction mixture.
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-(2-methoxyacetamido)benzamide.
Table 1: Representative Amidation Reactions
Amine Nucleophile
Product
Typical Yield (%)
Benzylamine
N-Benzyl-2-(2-methoxyacetamido)benzamide
85-95
Aniline
N-Phenyl-2-(2-methoxyacetamido)benzamide
80-90
Morpholine
4-(2-(2-methoxyacetamido)benzoyl)morpholine
90-98
Reaction with Alcohol Nucleophiles: Transesterification
The ester group of methyl 2-(2-methoxyacetamido)benzoate can undergo transesterification in the presence of another alcohol and a suitable catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct.
Mechanistic Considerations
Transesterification can be catalyzed by either an acid or a base. In base-catalyzed transesterification, an alkoxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide (methoxide) to form the new ester.[1]
Diagram: Base-Catalyzed Transesterification
Caption: Mechanism of transesterification.
Experimental Protocol: Synthesis of Benzyl 2-(2-methoxyacetamido)benzoate
This protocol details the transesterification of the methyl ester to a benzyl ester.
Materials:
Methyl 2-(2-methoxyacetamido)benzoate (1.0 eq)
Benzyl alcohol (large excess, acts as solvent)
Sodium benzyloxide (0.1 eq)
Toluene
Saturated aqueous sodium bicarbonate solution
Water
Brine
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask equipped with a distillation apparatus, dissolve methyl 2-(2-methoxyacetamido)benzoate in benzyl alcohol.
Add sodium benzyloxide to the solution.
Heat the mixture to a temperature that allows for the slow distillation of methanol.
Continue heating until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture and dilute it with toluene.
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess benzyl alcohol.
Purify the residue by column chromatography to yield benzyl 2-(2-methoxyacetamido)benzoate.
Reaction with Thiol Nucleophiles
Thiolates, being soft and highly effective nucleophiles, can also displace the methoxy group of the ester. This reaction provides a route to thioesters, which are valuable intermediates in their own right, for instance, in the synthesis of ketones.
Mechanistic Pathway
Under basic conditions, a thiol is deprotonated to form a more nucleophilic thiolate. The thiolate then attacks the ester carbonyl in a similar fashion to amines and alkoxides, proceeding through a tetrahedral intermediate to yield the thioester.
Experimental Protocol: Synthesis of S-Phenyl 2-(2-methoxyacetamido)benzothioate
This protocol provides a method for the synthesis of a thioester derivative.
Materials:
Methyl 2-(2-methoxyacetamido)benzoate (1.0 eq)
Thiophenol (1.1 eq)
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Diethyl ether
Brine
Anhydrous sodium sulfate
Procedure:
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add thiophenol dropwise.
Allow the mixture to stir at room temperature for 30 minutes.
Add a solution of methyl 2-(2-methoxyacetamido)benzoate in anhydrous THF to the sodium thiophenoxide solution.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, carefully quench the reaction with a saturated aqueous ammonium chloride solution.
Extract the mixture with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product via column chromatography to obtain S-phenyl 2-(2-methoxyacetamido)benzothioate.
Intramolecular Cyclization: A Route to Quinazolinones
A particularly valuable transformation of the products derived from the reaction of methyl 2-(2-methoxyacetamido)benzoate with primary amines is their subsequent intramolecular cyclization to form quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3]
Mechanistic Overview
The cyclization is typically promoted by heat or treatment with acid or base. The amide nitrogen of the N-substituted benzamide acts as an internal nucleophile, attacking the carbonyl carbon of the methoxyacetamide side chain. This is followed by the elimination of a molecule of methanol to form the quinazolinone ring system.
Diagram: Intramolecular Cyclization to Quinazolinone
Caption: Formation of quinazolinone ring system.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)-3-phenylquinazolin-4(3H)-one
This protocol outlines the cyclization of N-phenyl-2-(2-methoxyacetamido)benzamide.
Materials:
N-Phenyl-2-(2-methoxyacetamido)benzamide (1.0 eq)
Polyphosphoric acid (PPA)
Ice-water
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Add N-phenyl-2-(2-methoxyacetamido)benzamide to polyphosphoric acid.
Heat the mixture with stirring at 120-140 °C.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and carefully pour it into ice-water.
Neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by recrystallization or column chromatography to yield 2-(methoxymethyl)-3-phenylquinazolin-4(3H)-one.
Conclusion
Methyl 2-(2-methoxyacetamido)benzoate is a highly adaptable synthetic intermediate. Its reactivity towards a variety of nucleophiles at the ester position provides straightforward access to a diverse array of substituted benzamides, esters, and thioesters. Furthermore, the products of amidation can be readily converted into valuable quinazolinone heterocycles. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and leverage its potential in the synthesis of novel molecules with promising applications in drug discovery and materials science.
References
Ohshima, T., et al. (2012). Ester amidation the sodium methoxide way. The Royal Society of Chemistry. [Link]
Mazo, P.C., & Ríos, L.A. (2012). Esterification and Transesterification Assisted by Microwaves of Crude Palm Oil. Homogeneous Catalysis. CT&F - Ciencia, Tecnología y Futuro, 4(5), 333-344. [Link]
Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
Garg, R., et al. (2015). Synthesis and Evaluation of Novel 2-substituted-quinazolin-4(3H)-ones as Potent Analgesic and Anti-Inflammatory Agents. Current Drug Discovery Technologies, 12(2), 126-135. [Link]
Royal Society of Chemistry. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Answering in the user's language.
Welcome to the technical support center for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning impurity formation during the synthesis process. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the successful and efficient production of this key chemical intermediate.
Table of Contents
Overview of the Synthesis
Frequently Asked Questions (FAQs) about Impurities
Troubleshooting Guide: Common Impurities and Their Mitigation
Analytical Protocols for Impurity Profiling
References
Overview of the Synthesis
The most common and industrially scalable synthesis of Methyl 2-(2-methoxyacetamido)benzoate involves the acylation of Methyl anthranilate with Methoxyacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this process can be prone to the formation of several impurities if not carefully controlled.
Caption: Fig 1. General synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I should expect in the synthesis of Methyl 2-(2-methoxyacetamido)benzoate?
A1: The most frequently observed impurities include unreacted starting materials such as Methyl anthranilate, impurities from the starting materials, and byproducts from side reactions. Key impurities to monitor are:
Unreacted Methyl Anthranilate: A common impurity resulting from incomplete reactions.
Methyl 2-aminobenzoate (from Methoxyacetyl Chloride degradation): If the Methoxyacetyl chloride has degraded, it can lead to this impurity.
Diacylated Product: Under certain conditions, a second acylation can occur, leading to a diacylated byproduct.
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester or amide functional groups.
Q2: How can the quality of my starting materials affect the purity of the final product?
A2: The purity of your starting materials is critical. Impurities in the Methyl anthranilate or Methoxyacetyl chloride can be carried through the synthesis or participate in side reactions. For instance, if the Methoxyacetyl chloride contains traces of acetyl chloride, you will form the corresponding acetylated impurity. It is crucial to use high-purity starting materials and to test them for known impurities before use.
Q3: What is the role of the base in this reaction, and how does its choice impact impurity formation?
A3: The base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid that is formed during the acylation reaction. The choice of base is important; a base that is too strong can promote side reactions, while a base that is too weak may not effectively neutralize the acid, leading to potential degradation of the product. The purity of the base is also important, as impurities in the base can be incorporated into the final product.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a structured approach to identifying and resolving common impurity issues.
Observed Impurity
Potential Cause(s)
Recommended Action(s)
High levels of unreacted Methyl anthranilate
- Insufficient Methoxyacetyl chloride- Poor mixing- Low reaction temperature
- Increase the molar ratio of Methoxyacetyl chloride to Methyl anthranilate.- Ensure efficient stirring throughout the reaction.- Optimize the reaction temperature.
Presence of Methyl 2-aminobenzoate
- Degradation of Methoxyacetyl chloride
- Use freshly distilled or high-purity Methoxyacetyl chloride.- Store Methoxyacetyl chloride under anhydrous conditions and at a low temperature.
Formation of a diacylated byproduct
- Excess Methoxyacetyl chloride- High reaction temperature
- Use a stoichiometric amount of Methoxyacetyl chloride.- Control the reaction temperature carefully.
Evidence of hydrolysis products
- Presence of water in the reactants or solvent
- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Start -> Impurity_ID;
Impurity_ID -> Unreacted_SM [label=" Is it a starting material? "];
Impurity_ID -> Side_Product [label=" Is it a side-product? "];
Impurity_ID -> Degradation_Product [label=" Is it a degradation product? "];
Caption: Fig 2. A logical workflow for troubleshooting impurities.
Analytical Protocols for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Experimental Protocol: HPLC Method for Impurity Profiling
Instrumentation:
HPLC system with a UV detector.
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Filter and degas both mobile phases before use.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 70% B
25-30 min: 70% B
30-31 min: 70% to 30% B
31-35 min: 30% B
Sample Preparation:
Accurately weigh and dissolve a sample of the reaction mixture or final product in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
Inject the sample and record the chromatogram.
Identify the peaks corresponding to the main product and impurities based on their retention times, which should be determined using reference standards.
Quantify the impurities using the area percent method or by constructing a calibration curve with certified reference standards.
References
Title: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Source: Organic Syntheses
URL: [Link]
Title: Impurity Profiling of Pharmaceuticals
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Technical Support Center: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Core Synthesis Overview
The primary and most efficient route to Methyl 2-(2-methoxyacetamido)benzoate is the N-acylation of Methyl 2-aminobenzoate (methyl anthranilate) with methoxyacetyl chloride. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Mechanism: N-Acylation
The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the carbonyl carbon of methoxyacetyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by a base to yield the final amide product.
Caption: General N-acylation reaction pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<70%). What are the most probable causes and how can I fix them?
A1: Low yield is the most common issue and can stem from several factors. Let's break them down systematically.
Cause 1: Purity and Quality of Starting Materials
Methoxyacetyl Chloride: This reagent is highly sensitive to moisture.[1] Any hydrolysis from atmospheric water or residual water in the solvent will convert it to methoxyacetic acid, which is unreactive under these conditions. This effectively reduces the amount of acylating agent available.
Methyl Anthranilate: This starting material can oxidize over time, often indicated by a change from a colorless/pale yellow liquid to a darker brown color. Impurities can interfere with the reaction.
Solvent: Using a non-anhydrous grade of solvent is a primary source of moisture.
Solution Strategy:
Verify Reagent Quality: Use freshly opened or properly stored methoxyacetyl chloride. If it is old, consider distillation before use. Ensure your methyl anthranilate is of high purity; distill if necessary.
Use Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere to prevent moisture from entering the system.
Cause 2: Suboptimal Reaction Conditions
Temperature Control: The acylation reaction is exothermic. If methoxyacetyl chloride is added too quickly or at too high a temperature, side reactions can occur, leading to the formation of colored impurities and byproducts.
Ineffective HCl Scavenging: The reaction produces one equivalent of HCl. If the base is not present in a sufficient amount or is not strong enough, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
Solution Strategy:
Control the Addition: Dissolve the methyl anthranilate and base in the solvent first. Cool the solution to 0°C using an ice bath. Add the methoxyacetyl chloride dropwise as a solution in the same anhydrous solvent over a period of 15-30 minutes.[2] This allows for better temperature management.
Ensure Proper Stoichiometry: Use a slight excess of the acylating agent (1.1-1.2 equivalents) to ensure full conversion of the starting material. Use at least 1.1 equivalents of the base (e.g., triethylamine) to neutralize all generated HCl.
Q2: My final product is discolored and difficult to purify. What are the likely impurities and how can I avoid them?
A2: Discoloration typically points to side reactions.
Cause 1: Diacylation
While sterically hindered, it is possible for the newly formed amide nitrogen to be acylated a second time, especially if a large excess of acyl chloride and a strong base are used at elevated temperatures. This leads to a complex mixture.
Cause 2: Uncontrolled Exotherm
As mentioned, poor temperature control can lead to decomposition and polymerization reactions, resulting in tar-like, colored impurities.
Solution Strategy:
Strict Temperature and Stoichiometry Control: Adhere strictly to the protocol of slow, dropwise addition at 0°C. Avoid using a large excess of methoxyacetyl chloride.[2]
Workup Procedure: A proper aqueous workup is critical for removing impurities. Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) will remove the excess base and any unreacted methyl anthranilate. A subsequent wash with a dilute base (e.g., 5% sodium bicarbonate solution) will remove any unreacted methoxyacetic acid (from hydrolysis). Finally, a brine wash will help remove residual water before drying.[2]
Q3: The reaction seems to stall and does not proceed to completion, even after several hours. What should I do?
A3: A stalled reaction is often due to the deactivation of the nucleophile or insufficient activation of the electrophile.
Cause: Deactivation of Methyl Anthranilate
The most common reason is the protonation of the amino group by the generated HCl, as discussed in Q1. This happens if the base is insufficient, has been added incorrectly, or is too weak.
Solution Strategy:
Check Base Equivalents: Ensure at least 1.1 equivalents of a suitable base like triethylamine or N,N-diisopropylethylamine (DIPEA) are used.
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, you can try adding a small additional portion (0.1-0.2 equivalents) of the base to see if the reaction restarts.
Allow for Warm-up: After the initial addition at 0°C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure it goes to completion.[2]
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add methyl anthranilate (1.0 eq).
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by the addition of triethylamine (1.2 eq).
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
Acyl Chloride Addition: In a separate flask, prepare a solution of methoxyacetyl chloride (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.
Reaction Progression: Stir the mixture at 0°C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes) until the methyl anthranilate spot is no longer visible.
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl, 5% aqueous sodium bicarbonate, and finally with brine.
[2]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The resulting product is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.
Q: Which base and solvent combination is optimal?
A: The choice of base and solvent is critical for success.
Parameter
Recommendation
Rationale
Base
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
These are non-nucleophilic tertiary amines. They are strong enough to effectively scavenge the HCl byproduct without competing with the primary amine as a nucleophile. Pyridine can also be used but is often harder to remove during workup.
Solvent
Dichloromethane (DCM) or Chloroform
Aprotic, non-polar to moderately polar solvents are ideal. They readily dissolve the starting materials and do not react with the acyl chloride. Tetrahydrofuran (THF) is also an option, but must be rigorously dried as it is often stabilized with water.
Unsuitable Choices
Protic solvents (e.g., methanol, water)
These will react violently with methoxyacetyl chloride.
Primary or secondary amine bases
These will compete in the acylation reaction, leading to unwanted side products.
Q: Can I use methoxyacetic acid with a coupling reagent instead of methoxyacetyl chloride?
A: Yes, this is an excellent alternative strategy, particularly if you want to avoid handling the highly reactive and moisture-sensitive methoxyacetyl chloride. This method converts the carboxylic acid into a reactive intermediate in situ, which then acylates the amine.
Methodology: This involves using standard peptide coupling reagents.
[3]* Common Reagents:
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.
Onium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These are highly efficient and often lead to cleaner reactions and higher yields.
[3]* Advantages: Methoxyacetic acid is a stable, easy-to-handle solid. The reaction conditions are generally milder.
Disadvantages: Coupling reagents can be expensive, and byproducts (like DCU from DCC) may require careful removal during purification.
References
PrepChem. Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Available at: [Link]
PubChem. Methoxyacetyl chloride. National Center for Biotechnology Information. Available at: [Link]
Xingwen, et al. (2007). Literature procedure for benzoxazinone synthesis. Referenced in: Methyl 2-(3-chlorobenzamido)benzoate. PMC. Available at: [Link]
Technical Support Center: Purification of Crude Methyl 2-(2-methoxyacetamido)benzoate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this compound using column chromatography. Here, we will address common challenges and provide practical, step-by-step solutions to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered when purifying Methyl 2-(2-methoxyacetamido)benzoate:
Q1: What are the likely impurities in my crude sample of Methyl 2-(2-methoxyacetamido)benzoate?
A1: The most common synthetic route to Methyl 2-(2-methoxyacetamido)benzoate involves the acylation of methyl anthranilate with methoxyacetyl chloride in the presence of a base like triethylamine. Therefore, your crude product is likely to contain:
Unreacted Methyl Anthranilate: A starting material that is more polar than the desired product.
Methoxyacetic Acid: Formed from the hydrolysis of methoxyacetyl chloride. This is a highly polar impurity.
Triethylamine Hydrochloride: A salt byproduct that is also highly polar and should be removed during the reaction work-up.
Over-acylated or other side-products: Depending on the reaction conditions.
Q2: How do I choose the right solvent system for the column?
A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. For a moderately polar compound like Methyl 2-(2-methoxyacetamido)benzoate, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio to test is 7:3 or 1:1 hexane:ethyl acetate. The ideal solvent system should give your desired product an Rf value between 0.2 and 0.4 on the TLC plate.[1]
Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is often an indication of an acidic or basic compound interacting strongly with the silica gel, or that the sample is overloaded. If you suspect residual methoxyacetic acid, you can try adding a small amount (0.5-1%) of acetic acid to the eluent to suppress the ionization of the acidic impurity and improve the spot shape. Conversely, if your compound has basic functionalities, adding a small amount of triethylamine can help. However, for Methyl 2-(2-methoxyacetamido)benzoate, streaking is more likely due to acidic impurities.
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for a reasonably difficult separation. For an easier separation (large ΔRf between your product and impurities), you might be able to use a ratio as low as 20:1.
Q5: How can I visualize the compound on a TLC plate and in the collected fractions?
A5: Methyl 2-(2-methoxyacetamido)benzoate contains an aromatic ring and should be visible under a UV lamp at 254 nm. For staining, a potassium permanganate (KMnO4) stain is a good general-purpose choice that will visualize most organic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of Methyl 2-(2-methoxyacetamido)benzoate.
Problem
Potential Cause(s)
Solutions & Explanations
Poor Separation: Product co-elutes with an impurity.
Inappropriate Solvent System: The chosen eluent does not provide sufficient selectivity between your product and the impurity.
Optimize the Solvent System: Re-evaluate your TLC. Test different solvent combinations. For example, you could try a toluene/ethyl acetate or dichloromethane/ethyl acetate system to alter the selectivity.[2]
Column Overloading: Too much crude product was loaded onto the column.
Reduce the Load: As a general guideline, the amount of crude material should be 2-5% of the mass of the silica gel.
Product Elutes Too Quickly (High Rf): The compound comes off the column in the first few fractions.
Solvent System is Too Polar: The eluent has a high polarity, causing the compound to have a weak interaction with the silica gel.
Decrease Solvent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Aim for an Rf of 0.2-0.4 on TLC for optimal separation.[1]
Product is Stuck on the Column (Low Rf): The compound does not move from the origin.
Solvent System is Not Polar Enough: The eluent has a low polarity, resulting in a very strong interaction between your compound and the silica gel.
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent. You can run a gradient elution, starting with a less polar mixture and slowly increasing the polarity.
Band Broadening: The band of your compound is very wide as it moves down the column.
Poorly Packed Column: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase.
Repack the Column: Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry.
Sample Insolubility: The compound is not fully dissolved in the mobile phase when loaded.
Use a Stronger Loading Solvent (with caution): Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. Then, immediately begin eluting with your chosen mobile phase.
Low Yield: The amount of purified product recovered is significantly less than expected.
Compound Degradation on Silica: Some compounds can decompose on the acidic surface of silica gel.
Deactivate the Silica: You can pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites if your compound is base-stable.[3]
Compound is Highly Soluble in the Mobile Phase: The compound may be spread across many fractions at a low concentration.
Combine and Concentrate Fractions: Carefully analyze all your fractions by TLC. Combine the pure fractions and evaporate the solvent.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (F254).
Spot the Plate: Dissolve a small amount of your crude Methyl 2-(2-methoxyacetamido)benzoate in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of the TLC plate.
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain for further visualization.
Calculate Rf Values: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front. Aim for a solvent system that gives your product an Rf of 0.2-0.4 and good separation from impurities.[1]
Protocol 2: Column Chromatography Purification
Column Preparation:
Select an appropriate size glass column with a stopcock.
Place a small plug of cotton or glass wool at the bottom of the column.
Add a small layer of sand.
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
Carefully pour the slurry into the column, allowing the solvent to drain slowly, ensuring a uniform and crack-free packing. Do not let the column run dry.
Add a layer of sand on top of the silica gel.
Sample Loading:
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
Carefully load the sample onto the top of the silica gel.
Allow the sample to absorb into the silica gel.
Elution and Fraction Collection:
Carefully add your mobile phase to the column.
Begin collecting fractions in test tubes or flasks.
Maintain a constant flow rate. You can apply gentle pressure with a pump or inert gas if needed.
The elution volume for your compound can be estimated using the formula: Column Volumes (CV) = 1 / Rf .[4]
Fraction Analysis:
Monitor the collected fractions by TLC to identify which ones contain your purified product.
Combine the pure fractions.
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified Methyl 2-(2-methoxyacetamido)benzoate.
Workflow Diagram
Caption: Workflow for the purification of Methyl 2-(2-methoxyacetamido)benzoate.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7150, Methyl benzoate." PubChem, [Link].
Biotage. "Why is TLC Rf important for flash column chromatography optimization?" Biotage, 2023, [Link].
PrepChem. "Synthesis of (i) methyl (2-ethoxyacetamido)benzoate." PrepChem, [Link].
University of Rochester, Department of Chemistry. "Troubleshooting Flash Column Chromatography." University of Rochester, [Link].
Google Patents. "Process for the preparation of alkyl n-alkylanthranilate.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 253507, Methyl 2-(2-methoxy-2-oxoethyl)benzoate." PubChem, [Link].
SlidePlayer. "Preparation of Methyl Benzoate." SlidePlayer, [Link].
Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. Journal of AOAC International, 84(2), 493–497. [Link].
ChemistryViews. "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives." ChemistryViews, 2012, [Link].
ScienceMadness. "Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?" Sciencemadness.org, [Link].
Mohammad, A., Ajmal, M., & Anwar, S. (1995). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
University of Calgary, Department of Chemistry. "Column chromatography." University of Calgary, [Link].
Google Patents. "Preparation method of methyl benzoate compound.
Mason, J. R., Clark, L., & Bean, N. J. (1995). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry, 43(2), 483-485.
Chen, Y. P., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link].
Reddit. "TLC for amide synthesis." r/OrganicChemistry, 2024, [Link].
Google Patents. "Process for the preparation of alkyl n-alkylanthranilate.
ResearchGate. "How can i isolate polar basic compound with silica gel column chromatography?" ResearchGate, 2018, [Link].
Scalia, S., Mezzena, M., & Bianchi, A. (2020). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Molecules, 25(22), 5364. [Link].
Organic Chemistry Portal. "How to set-up a flash chromatography silica column and actually succeed at separation." organic-chemistry.org, [Link].
University of Rochester, Department of Chemistry. "Troubleshooting: TLC." University of Rochester, [Link].
Study Mind. "Chromatography and Rf Values (GCSE Chemistry)." Study Mind, [Link].
ResearchGate. "Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?" ResearchGate, 2017, [Link].
Stability and degradation of Methyl 2-(2-methoxyacetamido)benzoate
A Comprehensive Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and practical advice on the stability and degr...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical advice on the stability and degradation of Methyl 2-(2-methoxyacetamido)benzoate. Recognizing the critical importance of compound integrity in research and development, this document is structured to address common challenges and questions encountered during experimental work. It is designed to be a dynamic resource, offering not just protocols but also the scientific reasoning behind them.
Section 1: Understanding the Stability of Methyl 2-(2-methoxyacetamido)benzoate
Methyl 2-(2-methoxyacetamido)benzoate is a molecule featuring both an ester and an amide functional group. This structure presents specific stability considerations that researchers must be aware of to ensure the integrity of their experimental results. The primary degradation pathway for this compound is anticipated to be hydrolysis of the methyl ester bond, particularly under acidic or basic conditions. The amide bond is generally more resistant to hydrolysis. Other potential degradation routes include oxidation, photolysis, and thermal decomposition.
Frequently Asked Questions (FAQs) - General Stability
What are the most likely degradation pathways for Methyl 2-(2-methoxyacetamido)benzoate?
The most probable degradation pathway is the hydrolysis of the methyl ester to yield 2-(2-methoxyacetamido)benzoic acid and methanol. This can be catalyzed by both acid and base. While the amide bond is generally more stable, its hydrolysis to 2-aminobenzoic acid (anthranilic acid) and methoxyacetic acid could occur under more forcing conditions.
What are the primary factors that can influence the stability of this compound?
The key factors are pH, temperature, and light exposure. The rate of hydrolysis is highly dependent on pH and temperature. Exposure to UV or visible light may also induce degradation.
How should I properly store Methyl 2-(2-methoxyacetamido)benzoate?
To minimize degradation, the compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is recommended. For solutions, using a buffered system at a neutral or slightly acidic pH can help to slow down hydrolysis.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of Methyl 2-(2-methoxyacetamido)benzoate in various experimental settings.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Symptom: You observe a decrease in the expected biological activity of your compound over time, or there is significant variability between experiments.
Potential Cause: Degradation of the parent compound due to improper storage or handling of stock solutions. Hydrolysis of the methyl ester can lead to the formation of the less active carboxylic acid metabolite.
Troubleshooting Steps:
Verify Stock Solution Integrity: Prepare fresh stock solutions and compare their activity to older solutions.
Optimize Solvent and pH: If using aqueous buffers, ensure the pH is in a stable range (typically pH 4-6 for many esters). Avoid highly acidic or alkaline conditions. Consider preparing stock solutions in an anhydrous organic solvent like DMSO and making final dilutions into aqueous media immediately before use.
Control Temperature: Keep stock solutions and experimental samples on ice or at controlled room temperature as much as possible. Avoid repeated freeze-thaw cycles.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
Symptom: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques, you observe new peaks that were not present in the initial analysis of the pure compound.
Potential Cause: Degradation of the compound has occurred, leading to the formation of one or more degradation products.
Troubleshooting Steps:
Characterize the Degradants: If possible, use mass spectrometry (MS) coupled with your chromatographic system to identify the mass of the unexpected peaks. This can help in elucidating the structure of the degradation products. The primary expected degradant would be 2-(2-methoxyacetamido)benzoic acid.
Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress). This will help to generate the potential degradants and confirm their retention times in your chromatographic system.
Review Sample Preparation and Storage: Evaluate your sample preparation workflow and storage conditions to identify potential sources of degradation.
Section 3: Experimental Protocols for Stability Assessment
To rigorously assess the stability of Methyl 2-(2-methoxyacetamido)benzoate, a series of forced degradation studies should be performed. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for subjecting Methyl 2-(2-methoxyacetamido)benzoate to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To generate potential degradation products and understand the degradation pathways of Methyl 2-(2-methoxyacetamido)benzoate.
Materials:
Methyl 2-(2-methoxyacetamido)benzoate
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
pH meter
Photostability chamber
Oven
Procedure:
Preparation of Stock Solution: Prepare a stock solution of Methyl 2-(2-methoxyacetamido)benzoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound, Methyl 2-(2-methoxyacetamido)benzoate, from its potential degradation products.
Instrumentation and Conditions (Example):
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
Initial conditions: 90% A, 10% B
Gradient: Linearly increase to 90% B over 20 minutes.
Hold: Hold at 90% B for 5 minutes.
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by UV-Vis spectrophotometry of the parent compound (likely in the range of 254-300 nm).
Injection Volume: 10 µL
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Section 4: Visualizing Degradation and Workflows
Proposed Primary Degradation Pathway
Caption: Primary hydrolytic degradation of Methyl 2-(2-methoxyacetamido)benzoate.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Section 5: Data Interpretation and Summary
The results from the forced degradation studies should be compiled and analyzed to create a comprehensive stability profile for Methyl 2-(2-methoxyacetamido)benzoate.
Table 1: Summary of Forced Degradation Results (Hypothetical)
Stress Condition
% Degradation of Parent Compound
Number of Degradants Observed
Major Degradant(s) (Proposed)
0.1 N HCl, 60°C, 24h
15%
1
2-(2-methoxyacetamido)benzoic acid
0.1 N NaOH, RT, 8h
40%
1
2-(2-methoxyacetamido)benzoic acid
3% H₂O₂, RT, 24h
5%
2
N-oxide derivatives, hydroxylated species
Thermal, 105°C, 48h
<2%
0
-
Photolytic (ICH Q1B)
8%
1
Isomeric or rearranged products
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]
Alam, S., Saeed, S., Fischer, A., & Khan, N. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o913.
Khan, I. U., et al. (2010). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
Tan, Y., et al. (2011). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol.
Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155.
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
Singh, R., & Kumar, R. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
World Health Organization. (2006).
Abounassif, M. A., et al. (2000). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 853-859.
Sravan, U., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 987.
Al-Qaradawi, S., & Al-Jabari, M. (2018). Degradation of Methyl Orange by UV/H2O2 Advanced Oxidation Process.
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products.
Kent, J. (n.d.).
El-Ghenymy, A., et al. (2022). Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. arXiv preprint arXiv:2205.13289.
S. M. Amer, et al. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 4(7), 2685.
Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
Oksman-Caldentey, K. M., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1464-1469.
Goering, A., et al. (2010). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol.
International Conference on Harmonisation. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
Schöneich, C. (2025). Metal-induced oxidation of polysorbate 80 in the presence of hydrogen peroxide: mechanistic studies. Journal of Pharmaceutical Sciences.
ResearchGate. (2017). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
Human Metabolome Database. (2023).
Baertschi, S. W., et al. (2007). A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision. Journal of Pharmaceutical Sciences, 96(10), 2588-2599.
Puttaiah, S. H., & Nandibewoor, S. T. (2015). Oxidative degradation of antibacterial drug, methylparaben, by Mn in perchloric acid medium : A kinetic and mechanistic approach. Journal of the Indian Chemical Society, 92(11), 1705-1711.
Kumar, A., et al. (2013). Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets.
Optimizing reaction conditions for the acylation of methyl anthranilate
Technical Support Center: Optimizing Acylation of Methyl Anthranilate Welcome to the technical support center for the acylation of methyl anthranilate. This guide is designed for researchers, chemists, and process develo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Acylation of Methyl Anthranilate
Welcome to the technical support center for the acylation of methyl anthranilate. This guide is designed for researchers, chemists, and process development professionals who are working with this important transformation. N-acylated anthranilates are key intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2][3] Achieving high yield and purity requires a nuanced understanding of the reaction variables and potential pitfalls.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the process, enabling you to not only execute the reaction but also to troubleshoot and optimize it effectively.
Part 1: Core Concepts & Baseline Protocol
The Chemistry: Nucleophilic Acyl Substitution
The acylation of methyl anthranilate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). The reaction is typically facilitated by a base, which serves two primary roles:
Acid Scavenger: It neutralizes the acidic byproduct (e.g., HCl or acetic acid), preventing the protonation and deactivation of the starting amine.
Catalyst: Certain bases, particularly pyridine and its derivatives like 4-(Dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts, significantly accelerating the reaction.[4][5]
DMAP is a particularly effective catalyst because it reacts with the acylating agent to form a highly reactive N-acylpyridinium salt.[6][7] This intermediate is much more susceptible to nucleophilic attack by the weakly basic methyl anthranilate than the original acylating agent.
Baseline Experimental Protocol: N-Acetylation
This protocol provides a robust starting point for the N-acetylation of methyl anthranilate using acetic anhydride.
Materials & Reagents:
Methyl Anthranilate (1.0 eq)
Acetic Anhydride (1.1 - 1.5 eq)
Pyridine or Triethylamine (1.5 - 2.0 eq)
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq, optional but recommended)
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate in the chosen anhydrous solvent.
Base Addition: Add the base (pyridine or triethylamine) and the DMAP catalyst (if used). Cool the mixture to 0 °C in an ice bath.
Acylating Agent Addition: Add the acetic anhydride dropwise to the stirred solution over 10-15 minutes. A slight exotherm may be observed.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the organic layer.
Workup - Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product, Methyl N-acetylanthranilate, can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography if necessary.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the acylation of methyl anthranilate.
Q1: My reaction is very slow or incomplete, with significant starting material remaining. What's wrong?
This is a frequent issue and can stem from several sources. The key is to diagnose the root cause systematically.
Possible Cause 1: Inactive Acylating Agent
Why it happens: Acyl halides and anhydrides are highly sensitive to moisture. If they have been improperly stored, they will hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
How to diagnose: Check the purity of your acylating agent. A fresh bottle or a recently distilled/purified reagent is recommended.
Solution: Use a fresh, unopened bottle of the acylating agent or purify it immediately before use.
Possible Cause 2: Wet Reagents or Solvent
Why it happens: Water will compete with the methyl anthranilate to react with the acylating agent, consuming it in a non-productive pathway.
How to diagnose: If you observe a significant drop in yield and the reaction stalls, moisture is a likely culprit.
Solution: Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.
Possible Cause 3: Insufficient or Inappropriate Base
Why it happens: The reaction generates one equivalent of acid. If there isn't enough base to neutralize it, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.
How to diagnose: Check the pH of the reaction mixture (carefully, with a wetted glass rod on pH paper). If it's acidic, this is the problem.
Solution: Ensure you are using at least one equivalent of a suitable base (like pyridine or triethylamine) for every equivalent of acid produced. For sluggish reactions, adding a catalytic amount (5-10 mol%) of a "super-nucleophile" like DMAP can dramatically increase the reaction rate.[4][5]
Possible Cause 4: Low Reaction Temperature
Why it happens: While the initial addition is done at 0 °C to control the exotherm, the reaction may not have enough thermal energy to proceed to completion at this temperature.
How to diagnose: If the reaction stalls at low temperature, as observed by TLC.
Solution: After the initial addition, allow the reaction to warm to room temperature. In some difficult cases, gentle heating (40-50 °C) may be required.
Troubleshooting Flowchart: Incomplete Reaction
Caption: Systematic diagnosis for incomplete acylation reactions.
Q2: I'm getting a low yield after workup. Where did my product go?
Product loss during the workup and purification phase is common.
Possible Cause 1: Product is in the Aqueous Layer
Why it happens: The N-acylated product is an amide and can be protonated or deprotonated under strongly acidic or basic conditions, increasing its water solubility.
How to diagnose: If you suspect product loss, try back-extracting the aqueous layers with fresh organic solvent (e.g., DCM or ethyl acetate).
Solution: During the acidic wash (e.g., 1M HCl), ensure the pH is not excessively low (pH 1-2 is sufficient). During the bicarbonate wash, avoid using an overly concentrated base. Neutralizing the aqueous layers and re-extracting can sometimes recover the lost product.
Possible Cause 2: Emulsion Formation
Why it happens: Pyridine and other amines can sometimes act as surfactants, leading to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.
How to diagnose: A thick, persistent layer forms between the organic and aqueous phases that does not separate upon standing.
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Possible Cause 3: Product Loss During Recrystallization
Why it happens: Using too much solvent or an inappropriate solvent system for recrystallization will result in the product remaining in the mother liquor. The product, methyl N-acetylanthranilate, is soluble in ethanol and slightly soluble in water.[8]
How to diagnose: A very small amount of solid crystallizes out from a large volume of solvent.
Solution: Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to allow for crystal formation. If yield is still low, concentrate the mother liquor and attempt a second crop of crystals.
Q3: My final product is discolored (yellow or brown). What causes this?
Why it happens: Discoloration often arises from impurities in the starting materials or side reactions. Pyridine, in particular, can be a source of color if it is old or of low purity. Overheating the reaction can also lead to decomposition and color formation.
Solution:
Purify Starting Materials: Use high-purity methyl anthranilate. If necessary, distill pyridine before use.
Control Temperature: Avoid excessive heating. Most acylations of this type proceed efficiently at room temperature.
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a fluted filter paper or a short plug of Celite to remove the charcoal before allowing it to cool.
Part 3: Advanced Optimization & Data
Comparison of Catalytic Systems
The choice of base and catalyst can have a significant impact on reaction time and yield.
Base / Catalyst
Molar Equivalents
Role
Advantages
Disadvantages
Triethylamine (Et₃N)
1.5 - 2.0
Acid Scavenger
Inexpensive, easy to remove.
Not a nucleophilic catalyst; reactions can be slow.
Caption: Standard workflow for the acylation of methyl anthranilate.
Part 4: Safety Precautions
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Bases: Pyridine is flammable, toxic, and has a strong, unpleasant odor.[14] Triethylamine is also flammable and corrosive. Handle these reagents with care in a fume hood.
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.
General Handling: Always wear safety glasses, a lab coat, and chemical-resistant gloves when performing this experiment.[15][16]
References
Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions. Available at: [Link]
Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ResearchGate. Available at: [Link]
Process for the preparation of methyl n-methylanthranilate.Google Patents.
Preparation method of methyl anthranilate.Google Patents.
anthranilic acid acetylation in various conditions. Sciencemadness.org. Available at: [Link]
Process for the preparation of alkyl n-alkylanthranilate.Google Patents.
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
Methyl n-acetylanthranilate | C10H11NO3. PubChem, National Institutes of Health. Available at: [Link]
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. Available at: [Link]
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Available at: [Link]
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]
Microbial production of methyl anthranilate, a grape flavor compound. National Institutes of Health. Available at: [Link]
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed, National Institutes of Health. Available at: [Link]
Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. Wiley Online Library. Available at: [Link]
Metabocard for Methyl n-acetylanthranilate. Human Metabolome Database. Available at: [Link]
acetyl methyl anthranilate, 2719-08-6. The Good Scents Company. Available at: [Link]
Technical Support Center: Troubleshooting Unexpected Side Products in Methyl 2-(2-methoxyacetamido)benzoate Reactions
Welcome to the technical support center for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific amidation reaction. Our goal is to provide you with the expertise and practical insights necessary to identify, mitigate, and eliminate the formation of unexpected side products, ensuring the integrity and purity of your target compound.
Introduction
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate, a key intermediate in various pharmaceutical and research applications, typically involves the N-acylation of methyl anthranilate with methoxyacetyl chloride or methoxyacetic acid using a coupling agent. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic principles and validated laboratory practices.
FAQ 1: My reaction is complete, but I've isolated a significant amount of a neutral, less polar byproduct. What is it and how can I prevent its formation?
Answer:
The most common neutral byproduct in this reaction is 2-(methoxymethyl)-4H-3,1-benzoxazin-4-one . This occurs through an intramolecular cyclization of the desired product, Methyl 2-(2-methoxyacetamido)benzoate.
Causality and Mechanism:
The formation of the benzoxazinone is typically acid- or heat-catalyzed. The reaction proceeds via a nucleophilic attack of the amide oxygen onto the ester carbonyl carbon, followed by the elimination of methanol. The presence of excess acylating agent, Lewis acids, or prolonged heating can promote this cyclization.
}
dot
Caption: Troubleshooting workflow for minimizing benzoxazinone formation.
Detailed Mitigation Strategies:
Temperature Control: Perform the acylation at a reduced temperature (0-5 °C) and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.
Choice of Base: Utilize a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated when using methoxyacetyl chloride.[1] These bases are less likely to promote cyclization compared to stronger, more nucleophilic bases.
Stoichiometry of Acylating Agent: While a slight excess of the acylating agent is necessary to drive the reaction to completion, a large excess can lead to side reactions. Use 1.05-1.1 equivalents of methoxyacetyl chloride.
Prompt Aqueous Work-up: Once the reaction is complete, as determined by TLC or LC-MS, promptly quench the reaction with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will hydrolyze any remaining acylating agent and neutralize the acid catalyst, thereby inhibiting further cyclization.
FAQ 2: I'm observing a byproduct with a similar polarity to my starting material, methyl anthranilate. What could this be?
Answer:
This byproduct is likely 2-amino-N-(2-methoxyacetyl)benzoic acid , resulting from the hydrolysis of the methyl ester of your target compound.
Causality and Mechanism:
Ester hydrolysis can occur under either acidic or basic conditions, particularly in the presence of water. If your reaction conditions are not sufficiently anhydrous, or if the work-up involves prolonged exposure to strong acids or bases, you risk cleaving the methyl ester.[2][3]
}
dot
Caption: Workflow to prevent ester hydrolysis.
Detailed Prevention Strategies:
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.
Controlled Work-up: During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize any acid. Avoid using strong bases like sodium hydroxide, which can readily saponify the ester.[1]
Minimize Contact Time with Aqueous Layers: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions during the work-up.
FAQ 3: My product appears to be contaminated with a higher molecular weight impurity. What is the likely culprit?
Answer:
A higher molecular weight impurity could be the diacylated product , where the amide nitrogen of the desired product has been acylated a second time. Another possibility is the formation of a dimer resulting from the reaction of two molecules of methyl anthranilate with one molecule of a di-acid impurity in the methoxyacetyl chloride.
Causality and Mechanism:
Diacylation can occur if a strong base is used, which can deprotonate the newly formed amide, making it nucleophilic enough to react with another molecule of the acylating agent. Dimer formation is typically due to impurities in the starting materials.
Troubleshooting Strategies:
Avoid Strong Bases: Do not use bases like sodium hydride or potassium tert-butoxide, which are strong enough to deprotonate the amide. Stick to tertiary amine bases.
Check Purity of Acylating Agent: Ensure the methoxyacetyl chloride is of high purity and free from di-acid chloride contaminants. Distillation of the acylating agent may be necessary.
Controlled Addition: Add the methoxyacetyl chloride dropwise to the solution of methyl anthranilate and base at a low temperature. This maintains a low concentration of the acylating agent and minimizes the chance of diacylation.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate using Methoxyacetyl Chloride
This protocol is optimized to minimize the formation of the benzoxazinone and hydrolyzed side products.
Materials:
Methyl anthranilate
Methoxyacetyl chloride
Triethylamine (or DIPEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add methyl anthranilate (1.0 eq.) and anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 eq.) and stir for 10 minutes.
Slowly add methoxyacetyl chloride (1.05 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Methyl 2-(2-methoxyacetamido)benzoate
Recrystallization:
Solvent System: A mixture of ethyl acetate and hexanes is often effective.
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration and wash with cold hexanes.
Column Chromatography:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The exact polarity will depend on the specific impurities present.
Data Presentation
Table 1: Summary of Common Side Products and Their Identification
Side Product Name
Chemical Structure
Common Analytical Signature (TLC/LC-MS)
2-(methoxymethyl)-4H-3,1-benzoxazin-4-one
O=C1OC(COC)=NC2=CC=CC=C12
Less polar than the desired product (higher Rf on TLC).
2-amino-N-(2-methoxyacetyl)benzoic acid
COC(=O)C1=CC=CC=C1NC(=O)COC
More polar than the desired product (lower Rf on TLC).
Diacylated Product
COC(=O)C1=CC=CC=C1N(C(=O)COC)C(=O)COC
Higher molecular weight observed in mass spectrometry.
}
dot
Caption: Reaction pathways for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate and the formation of common side products.
References
Alam, S., Saeed, S., Fischer, A., & Khan, N. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o913. [Link]
PrepChem. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Retrieved January 26, 2026, from [Link]
Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
Sci-Hub. (n.d.). Methyl 2-(2-hydroxyacetamido)benzoate. Retrieved January 26, 2026, from [Link]
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2004(3), M373. [Link]
Google Patents. (n.d.). CN102690199A - Preparation method for methyl methoxyacetate.
ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride,.... Retrieved January 26, 2026, from [Link]
INCHEM. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved January 26, 2026, from [Link]
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 26, 2026, from [Link]
RACO. (n.d.). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved January 26, 2026, from [Link]
Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
Luo, X., Reiter, M. A., & Stephanopoulos, G. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Proceedings of the National Academy of Sciences, 116(22), 10765–10772. [Link]
Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(9), 705-710. [Link]
Luo, X., Reiter, M. A., & Stephanopoulos, G. (2019). Microbial production of methyl anthranilate, a grape flavor compound. ResearchGate. [Link]
ResearchGate. (n.d.). Improved synthesis of 2-methoxyphenothiazine. Retrieved January 26, 2026, from [Link]
El-Faham, A., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3400. [Link]
Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved January 26, 2026, from [Link]
Prospects in Pharmaceutical Sciences. (2021). The methods of synthesis of 2-aminobenzophenones. Retrieved January 26, 2026, from [Link]
Royal Society of Chemistry. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(9), 988-991. [Link]
Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86-93. [Link]
ResearchGate. (n.d.). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 26, 2026, from [Link]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to empower you with the expertise and practical insights needed to overcome common challenges and ensure a robust and reproducible process.
I. Introduction to the Synthesis
Methyl 2-(2-methoxyacetamido)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the N-acylation of methyl anthranilate with methoxyacetyl chloride. While this reaction appears straightforward on a laboratory scale, scaling up the process can introduce several challenges that may impact yield, purity, and overall efficiency. This guide will address these potential issues in a practical, question-and-answer format.
The fundamental reaction is the nucleophilic acyl substitution where the amino group of methyl anthranilate attacks the carbonyl carbon of methoxyacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and scale-up of Methyl 2-(2-methoxyacetamido)benzoate.
Low or Inconsistent Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this acylation can stem from several factors, primarily related to the nucleophilicity of methyl anthranilate and the stability of the acylating agent.
Reduced Nucleophilicity of Methyl Anthranilate: The ester group on the aniline ring is weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the amino group compared to simple aniline.[1] While not as pronounced as with strongly deactivating groups, this can lead to incomplete reactions.
Moisture in the Reaction: Methoxyacetyl chloride is highly reactive towards water. Any moisture present in the solvent, glassware, or starting materials will lead to the hydrolysis of the acyl chloride to methoxyacetic acid, which will not react with the aniline under these conditions.
Inadequate Temperature Control: The reaction is exothermic. Poor temperature control, especially during the addition of methoxyacetyl chloride, can lead to side reactions and degradation of the product.
Insufficient Mixing: In larger scale reactions, inefficient stirring can lead to localized high concentrations of reactants and poor heat dissipation, resulting in side product formation.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Optimize Base and Addition: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct. Add the methoxyacetyl chloride dropwise to a cooled solution of methyl anthranilate and the base to maintain a controlled temperature.
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Impurity Profile and Purification Challenges
Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
A2: Several side reactions can occur, leading to a complex impurity profile.
Diacylation: If the reaction conditions are too harsh (e.g., high temperature, excess acyl chloride), a second acylation on the nitrogen atom of the newly formed amide is possible, though generally less favorable.
Reaction with the Ester Group: While less likely under these conditions, prolonged reaction times or high temperatures could potentially lead to side reactions involving the methyl ester.
Unreacted Starting Materials: Incomplete reaction will leave unreacted methyl anthranilate.
Hydrolyzed Acyl Chloride: As mentioned, methoxyacetic acid will be present if there is moisture.
Minimization Strategies:
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of methoxyacetyl chloride to ensure complete consumption of the methyl anthranilate.
Temperature Management: Maintain a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride and allow the reaction to slowly warm to room temperature.
Effective Quenching: Once the reaction is complete, quench the reaction mixture by adding water or a dilute aqueous acid to neutralize any remaining base and hydrolyze unreacted acyl chloride.
Q3: I'm having difficulty purifying the final product by recrystallization. What solvents are recommended?
A3: The choice of recrystallization solvent is crucial for obtaining a high-purity product.
Solvent Screening: A good starting point for solvent screening is to test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.
Recommended Solvent Systems: Based on the polarity of the target molecule, common recrystallization solvents to try include:
Isopropanol
Ethanol/Water mixtures
Ethyl Acetate/Hexane mixtures
Toluene
It is advisable to perform small-scale test recrystallizations to identify the optimal solvent or solvent mixture.
Scale-Up Considerations
Q4: What are the key challenges I should anticipate when scaling up this synthesis from grams to kilograms?
A4: Scaling up introduces challenges related to heat transfer, mass transfer, and safety.[2]
Heat Management: The acylation reaction is exothermic. What is easily controlled in a small flask can become a significant safety hazard on a larger scale. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
Reagent Addition Rate: The rate of addition of methoxyacetyl chloride becomes critical. Adding it too quickly can lead to a rapid temperature increase and potential runaway reaction.
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is more challenging. Inefficient mixing can lead to localized "hot spots" and side product formation.
Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires appropriate equipment and safety procedures.
Scale-Up Strategies:
Reactor Design: Use a jacketed reactor with a reliable cooling system to ensure precise temperature control.
Controlled Addition: Use a programmable pump for the controlled addition of methoxyacetyl chloride.
Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure efficient mixing.
Process Safety Analysis: Conduct a thorough process safety analysis before performing the scale-up to identify and mitigate potential hazards.
III. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Quantity (molar equivalents)
Methyl Anthranilate
151.16
1.0
Methoxyacetyl Chloride
108.52
1.1
Triethylamine
101.19
1.2
Dichloromethane (DCM)
-
-
1M Hydrochloric Acid
-
-
Saturated Sodium Bicarbonate Solution
-
-
Brine
-
-
Anhydrous Magnesium Sulfate
-
-
Step-by-Step Procedure
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl anthranilate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0-5 °C using an ice bath.
Addition of Acyl Chloride: Add a solution of methoxyacetyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Work-up:
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M hydrochloric acid to quench the reaction and neutralize the excess triethylamine.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexanes) to afford pure Methyl 2-(2-methoxyacetamido)benzoate.
Caption: A simplified workflow for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
IV. Safety Considerations
Methoxyacetyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water.[3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Triethylamine: This base is flammable and has a strong, unpleasant odor. Handle in a fume hood.
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[3]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. (n.d.). Retrieved from [Link]
Methoxyacetyl Chloride MSDS - KSCL (KRISHNA). (n.d.). Retrieved from [Link]
Removing unreacted starting materials from Methyl 2-(2-methoxyacetamido)benzoate
Welcome to the technical support center for the synthesis and purification of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of Methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this compound, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil (or low-melting solid) with a strong, sweet, grape-like odor. What is this contaminant and how do I remove it?
A1: The characteristic grape-like smell is a tell-tale sign of unreacted methyl anthranilate , one of your starting materials[1][2]. Its presence indicates an incomplete reaction or inefficient initial purification. Methyl anthranilate is a liquid at room temperature (melting point: 24 °C) and can prevent your desired product from solidifying or crystallizing properly[1][3].
The most effective way to remove it is by exploiting the basicity of its aromatic amine group. A liquid-liquid extraction using a dilute acidic solution will convert the amine into a water-soluble ammonium salt, pulling it out of the organic phase where your product resides.
Q2: What is the most effective initial workup procedure to remove both acidic and basic starting materials after the reaction?
A2: A comprehensive aqueous workup is the cornerstone of purifying your product. The goal is to sequentially remove different types of impurities based on their acid-base properties. Your desired product, an amide, is relatively neutral and will remain in the organic solvent throughout this process.
The recommended procedure involves three sequential washes of your organic solution (e.g., in ethyl acetate or dichloromethane):
Dilute Acid Wash (e.g., 1M HCl): This removes unreacted methyl anthranilate and other basic impurities[4].
Dilute Base Wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution): This removes unreacted methoxyacetic acid (formed from the hydrolysis of methoxyacetyl chloride) and other acidic impurities[5][6].
Brine Wash (Saturated NaCl solution): This removes the bulk of the dissolved water from the organic layer before the final drying step.
A detailed, step-by-step protocol for this procedure is provided in the Troubleshooting Guides section.
Q3: My crude product still shows impurities after an aqueous workup. What are my options for further purification?
A3: If impurities persist after a thorough workup, two highly effective techniques are at your disposal: recrystallization and flash column chromatography .
Recrystallization is ideal if your product is a solid. It relies on the principle that your desired compound will be significantly less soluble in a chosen solvent at low temperatures than at high temperatures, while impurities will remain in solution. A related compound, Methyl 2-(2-hydroxyacetamido)benzoate, has been successfully recrystallized from methanol[7]. This suggests that short-chain alcohols or alcohol/water mixtures are excellent starting points.
Flash Column Chromatography is the most powerful method for separating compounds with different polarities. By passing your crude mixture through a silica gel column with an appropriate solvent system (eluent), you can isolate your product with high purity.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.
Screening Procedure:
Place a small amount of your crude product (20-30 mg) into several test tubes.
Add a small amount (0.5 mL) of a different test solvent to each tube (e.g., methanol, ethanol, isopropanol, ethyl acetate, heptane/ethyl acetate mixture).
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
If it doesn't dissolve, heat the mixture gently. If it dissolves completely, it's a potential candidate.
Allow the hot solution to cool slowly to room temperature, then in an ice bath.
The best solvent will be the one that yields a large quantity of pure crystals upon cooling.
For Methyl 2-(2-methoxyacetamido)benzoate, an ethanol/water or isopropanol/water system is often effective. You dissolve the compound in the minimum amount of hot alcohol and then add water dropwise until the solution just begins to turn cloudy, then allow it to cool.
Troubleshooting Guides & Protocols
Protocol 1: Comprehensive Aqueous Workup
This protocol is designed to remove the majority of unreacted starting materials and by-products after the initial reaction.
Objective: To separate the neutral amide product from basic (methyl anthranilate) and acidic (methoxyacetic acid) impurities.
Step-by-Step Methodology:
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. This step removes the basic methyl anthranilate.
Base Wash: Add an equal volume of 5% sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently (CO₂ gas may be evolved if significant acid is present). Allow the layers to separate and drain the aqueous layer. Repeat this wash. This step removes acidic methoxyacetic acid.
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake gently for 30 seconds. This removes residual water from the organic layer. Drain the aqueous layer.
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which is now ready for further purification if needed.
Technical Support Center: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Welcome to the technical support center for the synthesis of methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methyl 2-(2-methoxyacetamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical workup and extraction phases of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient purification process.
Introduction: The Critical Role of Workup and Extraction
The synthesis of methyl 2-(2-methoxyacetamido)benzoate, typically achieved through the acylation of methyl anthranilate with methoxyacetyl chloride, is a fundamental transformation in medicinal chemistry and materials science. While the reaction itself is often straightforward, the subsequent workup and extraction are pivotal for isolating a pure product with a high yield. These steps are designed to remove unreacted starting materials, reagents, and byproducts. However, various issues can arise, from troublesome emulsions to product loss, which can significantly impact the efficiency of your synthesis. This guide will equip you with the knowledge to anticipate, prevent, and resolve these common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the workup and extraction of methyl 2-(2-methoxyacetamido)benzoate?
A1: The most frequently reported issues include the formation of persistent emulsions during aqueous washes, low recovery of the final product, and the product "oiling out" instead of crystallizing into a solid. Purity issues, such as contamination with unreacted methyl anthranilate or methoxyacetic acid, are also common.
Q2: How can I prevent the formation of an emulsion during the aqueous wash?
A2: Emulsion formation can be minimized by gentle mixing of the organic and aqueous layers instead of vigorous shaking.[1] Using a swirling motion can provide sufficient contact between the phases for extraction to occur without inducing an emulsion.[1] Additionally, ensuring the correct pH of the aqueous wash and considering the addition of brine (a saturated aqueous solution of NaCl) can help prevent emulsions by increasing the ionic strength of the aqueous phase.[1][2]
Q3: My product seems to be partially soluble in the aqueous layer. How can I improve my extraction efficiency?
A3: To improve extraction efficiency, you can employ the "salting out" technique by adding a neutral salt, like sodium chloride, to the aqueous layer.[1] This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic product and driving it into the organic layer. Performing multiple extractions with smaller volumes of the organic solvent is also more effective than a single extraction with a large volume.
Q4: I'm experiencing a low yield after purification. What are the likely causes?
A4: Low yields can stem from several factors:
Incomplete reaction: Ensure your reaction has gone to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC).
Product loss during washes: Your product may have some solubility in the aqueous wash solutions. Minimize the volume of washes and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent.
Product decomposition: Amides can be sensitive to strongly acidic or basic conditions, which might be used during the workup.[3] Neutralize the reaction mixture carefully.
Physical loss: Be meticulous during transfers between flasks and the separatory funnel to avoid leaving the product behind.
Q5: My final product is an oil instead of a solid. How can I induce crystallization?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] To induce crystallization, you can try several techniques:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Introduce a tiny crystal of the pure product into the solution.
Solvent adjustment: If the product is too soluble, you can try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.[5]
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.[6]
Q6: What are the common impurities, and how can I identify them?
A6: Common impurities include unreacted methyl anthranilate, methoxyacetic acid (from hydrolysis of the acid chloride), and potentially diacylated byproducts. These can be identified using techniques like ¹H NMR, ¹³C NMR, and LC-MS. Unreacted methyl anthranilate will show characteristic aromatic and amine proton signals. Methoxyacetic acid will have a distinct carboxylic acid proton signal in the ¹H NMR spectrum.
Troubleshooting Guide
Problem 1: Persistent Emulsion During Extraction
Symptom: A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, which does not separate upon standing.
Causality: Emulsions are often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two immiscible liquids.[1] In this synthesis, unreacted starting materials or byproducts can act as such agents. Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[1]
Solutions:
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can sometimes help the layers to separate.[7]
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[1]
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[8][9] This can physically disrupt the emulsion.
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[1][7][10]
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[1]
Problem 2: Low Yield of Isolated Product
Symptom: The final mass of the purified methyl 2-(2-methoxyacetamido)benzoate is significantly lower than the theoretical maximum.
Causality: Product loss can occur at multiple stages of the workup and purification process. Incomplete reaction, dissolution of the product in the aqueous layers during washing, and inefficient crystallization are common culprits.
Solutions:
Reaction Monitoring: Before beginning the workup, confirm the reaction is complete using TLC or LC-MS to avoid isolating unreacted starting materials.
Optimize Extraction Solvent: Ensure the chosen extraction solvent has a high partition coefficient for your product. Matching the polarity of the solvent to your analyte is key.[11]
Back-Extraction: After the initial extractions, combine all the aqueous layers and perform a "back-extraction" with a fresh portion of the organic solvent to recover any dissolved product.
Minimize Aqueous Washes: Use the minimum volume of aqueous solution necessary for each wash to reduce the amount of product lost to the aqueous phase.
Careful pH Adjustment: When neutralizing the reaction mixture, add the acid or base slowly and monitor the pH to avoid creating conditions that could lead to hydrolysis of the amide or ester functionalities.
Problem 3: Product Purity Issues
Symptom: Spectroscopic analysis (e.g., NMR) of the final product shows the presence of starting materials or byproducts.
Causality: Inefficient removal of impurities during the extraction and washing steps is the primary cause. Co-crystallization of impurities with the product can also occur.
Solutions:
Acidic and Basic Washes:
To remove unreacted methyl anthranilate (a base), wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
To remove methoxyacetic acid (an acid), wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate).[12]
Recrystallization: This is a powerful technique for purifying solid compounds.[6] Dissolve the impure product in a minimum amount of a hot solvent, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution.[13]
Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel is a reliable alternative.[3]
Experimental Protocols
Standard Workup and Extraction Protocol
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
Brine (to aid in phase separation and remove dissolved water).
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Recrystallization Protocol
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[13]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Visualizations
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Decision tree for optimizing extraction efficiency.
Data Tables
Table 1: Common Solvents for Extraction
Solvent
Density (g/mL)
Boiling Point (°C)
Polarity
Notes
Diethyl Ether
0.71
34.6
Low
Highly flammable, forms peroxides.
Ethyl Acetate
0.90
77.1
Medium
Good general-purpose solvent.
Dichloromethane
1.33
39.6
Medium
Denser than water, good for many compounds.
Chloroform
1.49
61.2
Medium
Denser than water, toxic.
Hexanes
~0.66
~69
Very Low
Good for nonpolar compounds.
Table 2: Common Drying Agents for Organic Solvents
Drying Agent
Capacity
Speed
Notes
Sodium Sulfate (Na₂SO₄)
High
Slow
Neutral, inexpensive, clumps when wet.
Magnesium Sulfate (MgSO₄)
High
Fast
Slightly acidic, fine powder can be difficult to filter.
Navigating the Synthesis of Methyl 2-(2-methoxyacetamido)benzoate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to troubleshooting the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, with a specific focu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, with a specific focus on the critical impact of solvent choice on reaction outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this synthesis, ensuring optimal yield, purity, and efficiency.
Understanding the Core Reaction: N-acylation of Methyl Anthranilate
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate is typically achieved through the N-acylation of methyl anthranilate with methoxyacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is highly dependent on the solvent system to control reactivity, solubility of reactants, and to minimize side reactions. The choice of solvent directly influences the reaction environment, affecting the rate of reaction, the ease of product isolation, and the overall purity of the final compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered during the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is consistently low. What role could the solvent be playing?
A1: Low yields in this N-acylation can often be attributed to suboptimal solvent selection. Several factors related to the solvent can be at play:
Poor Solubility of Reactants: If methyl anthranilate or the base used is not fully dissolved, the reaction will be slow and incomplete. A solvent that ensures the homogeneity of the reaction mixture is crucial.
Side Reactions Promoted by the Solvent: Protic solvents, such as alcohols (e.g., methanol, ethanol), can compete with the amine in reacting with the highly reactive methoxyacetyl chloride, leading to the formation of methyl methoxyacetate as a byproduct and consequently reducing the yield of the desired amide.
Hydrolysis of the Acyl Chloride: In the presence of water, methoxyacetyl chloride can hydrolyze to methoxyacetic acid. While Schotten-Baumann conditions often utilize a biphasic system with an aqueous base, the organic solvent choice is key to minimizing the contact time of the acyl chloride with the aqueous phase.
Troubleshooting Steps:
Switch to an Aprotic Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for this acylation. They do not participate in the reaction and offer good solubility for the reactants.
Employ a Biphasic System: A common and effective setup is a two-phase system using an organic solvent like dichloromethane and an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide). The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion, while the product remains in the organic layer.
Ensure Anhydrous Conditions (in non-biphasic systems): If you are not using a biphasic system, ensure your solvent and glassware are thoroughly dried to prevent hydrolysis of the methoxyacetyl chloride.
Q2: I am observing significant amounts of an impurity in my final product. How can the solvent choice help in minimizing side products?
A2: The formation of byproducts is a common challenge, and the solvent plays a crucial role in directing the reaction towards the desired product.
Over-acylation: In some cases, particularly with highly reactive acylating agents, there is a risk of diacylation, though sterically less probable at the ortho position. The solvent can influence the reactivity of the amine.
Formation of Methoxyacetic Anhydride: Self-condensation of methoxyacetyl chloride can occur, especially at elevated temperatures. A solvent with a lower boiling point can help in maintaining a lower reaction temperature.
Reaction with Solvent: As mentioned, protic solvents will react with the acyl chloride.
Troubleshooting Steps:
Optimize Solvent Polarity: The polarity of the solvent can influence the reaction pathway. A systematic study of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) can help identify the optimal medium that favors the desired N-acylation over side reactions.
Control Reaction Temperature: Use a solvent that allows for efficient temperature control. For instance, using dichloromethane (boiling point ~40°C) allows for gentle refluxing conditions if needed, without promoting thermal decomposition or side reactions.
Purification Strategy Based on Solvent: The choice of reaction solvent can impact the ease of purification. A solvent from which the product precipitates upon cooling can simplify isolation. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Methanol has been reported to be a suitable solvent for the recrystallization of the closely related Methyl 2-(2-hydroxyacetamido)benzoate.[1]
Q3: The reaction is very slow. Can a change in solvent increase the reaction rate?
A3: Yes, the solvent can have a significant impact on the reaction kinetics.
Polarity and Transition State Stabilization: The N-acylation reaction proceeds through a charged tetrahedral intermediate. Polar solvents can stabilize this transition state, thereby increasing the reaction rate. However, excessively polar solvents might also stabilize the reactants, potentially slowing down the reaction.
Viscosity: Highly viscous solvents can hinder the diffusion of reactants, leading to a slower reaction rate.
Troubleshooting Steps:
Experiment with Polar Aprotic Solvents: Solvents like acetonitrile or acetone can accelerate the reaction by stabilizing the polar transition state without interfering with the reaction.
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and reactivity. For example, a mixture of a nonpolar solvent like toluene with a more polar solvent could be explored.
Comparative Impact of Solvents on Synthesis Parameters
Solvent
Polarity
Expected Yield
Expected Purity
Expected Reaction Time
Key Considerations
Dichloromethane (DCM)
Polar Aprotic
Good to Excellent
Good
Moderate
Excellent for biphasic systems; easy to remove.
Acetonitrile (ACN)
Polar Aprotic
Good
Good to Excellent
Fast
Can be more challenging to remove than DCM.
Tetrahydrofuran (THF)
Polar Aprotic
Moderate to Good
Good
Moderate
Must be anhydrous; peroxide formation risk.
Toluene
Nonpolar
Moderate
Moderate to Good
Slow
Good for higher temperature reactions if needed.
Methanol/Ethanol
Polar Protic
Poor
Poor
Fast
Reacts with acyl chloride, leading to byproducts.
Experimental Protocols
Protocol 1: Biphasic N-acylation in Dichloromethane
This protocol is a robust starting point for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Materials:
Methyl anthranilate
Methoxyacetyl chloride
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Standard laboratory glassware
Procedure:
Dissolve methyl anthranilate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
Add an equal volume of saturated aqueous sodium bicarbonate solution.
Cool the mixture to 0°C in an ice bath.
Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture).
Logical Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, with a focus on solvent-related problems.
Caption: Troubleshooting workflow for Methyl 2-(2-methoxyacetamido)benzoate synthesis.
Characterization Data
For confirmation of the final product, the following spectroscopic data for Methyl 2-(2-methoxyacetamido)benzoate can be used as a reference.
¹H NMR: Expected signals would include those for the aromatic protons, the methyl ester protons, the methylene protons of the methoxyacetyl group, and the methoxy protons.
¹³C NMR: Expected signals would correspond to the carbonyl carbons of the ester and amide, the aromatic carbons, the methyl ester carbon, the methylene carbon, and the methoxy carbon.
IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch of the amide, the C=O stretches of the ester and amide, and aromatic C-H and C=C stretches.
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of Methyl 2-(2-methoxyacetamido)benzoate (C11H13NO4, MW: 223.23 g/mol ) should be observed.
Conclusion
The choice of solvent is a paramount consideration in the synthesis of Methyl 2-(2-methoxyacetamido)benzoate. A thorough understanding of the role of the solvent in influencing reaction parameters is essential for troubleshooting and optimizing the synthesis. By systematically evaluating different solvent systems and reaction conditions, researchers can achieve high yields of a pure product. This guide provides a foundational framework for addressing common challenges and making informed decisions in your experimental design.
References
Iacobelli, J. A., et al. (1965). Journal of Medicinal Chemistry, 8(4), 533-535.
Uskokovic, M. R., et al. (1964). Journal of Organic Chemistry, 29(3), 582-585.
Naveen, K., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1613. [Link]
A Spectroscopic Roadmap to Confirming the Structure of Methyl 2-(2-methoxyacetamido)benzoate
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. For researchers working with substituted...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. For researchers working with substituted benzoate derivatives, which are prevalent scaffolds in medicinal chemistry, a robust and systematic approach to structure elucidation is paramount. This guide provides a detailed spectroscopic framework for the confirmation of Methyl 2-(2-methoxyacetamido)benzoate, a compound featuring ester, amide, and aromatic functionalities.
This document moves beyond a simple recitation of expected spectral values. Instead, it offers a comparative analysis, grounded in the fundamental principles of spectroscopic techniques, to provide a self-validating workflow for researchers. By understanding the expected spectral signatures and the underlying reasons for them, scientists can confidently confirm the synthesis of the target molecule and distinguish it from potential isomers and byproducts.
The Molecular Blueprint: Structure of Methyl 2-(2-methoxyacetamido)benzoate
A clear understanding of the target structure is the essential first step in any spectroscopic analysis. The diagram below illustrates the connectivity of atoms and the key functional groups within Methyl 2-(2-methoxyacetamido)benzoate.
Figure 1. Molecular structure of Methyl 2-(2-methoxyacetamido)benzoate.
A Multi-faceted Approach: The Power of Combined Spectroscopy
No single spectroscopic technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for an irrefutable confirmation. The following sections will detail the expected data from each technique and the rationale behind these predictions.
Experimental Protocols: A Guide to Data Acquisition
To ensure high-quality, reproducible data, the following experimental parameters are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Ionization: Electrospray ionization (ESI) is a suitable method for this molecule, typically producing the protonated molecular ion [M+H]⁺.
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is advantageous for accurate mass determination.
Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern.
Deciphering the Signals: A Detailed Spectroscopic Analysis
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.7
Singlet
1H
Amide N-H
The deshielding effect of the adjacent carbonyl group and the aromatic ring places this proton at a high chemical shift.
7.9-8.1
Doublet
1H
Aromatic H
This proton is ortho to the electron-withdrawing ester group, leading to significant deshielding.
7.5-7.7
Triplet
1H
Aromatic H
This proton is meta to the ester and para to the amide group.
7.1-7.3
Triplet
1H
Aromatic H
This proton is meta to the amide and para to the ester group.
8.5-8.7
Doublet
1H
Aromatic H
This proton is ortho to the electron-donating amide group, resulting in a more upfield shift compared to the other aromatic protons.
~4.2
Singlet
2H
-CO-CH₂ -O-
The proximity to the carbonyl and the ether oxygen deshields these protons.
~3.9
Singlet
3H
Ester -O-CH₃
Protons of the methyl ester typically appear in this region.
~3.4
Singlet
3H
Methoxy -O-CH₃
Protons of the methoxy group on the acetamido side chain.
Comparative Insight:
The presence of four distinct signals in the aromatic region (7.0-8.1 ppm) is a strong indicator of a 1,2-disubstituted benzene ring.
The chemical shifts of the methyl groups of the ester and methoxy functionalities are expected to be distinct, allowing for their unambiguous assignment.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~168
Amide C =O
Carbonyl carbons of amides are typically found in this region.
~167
Ester C =O
Ester carbonyl carbons are also found in a similar region to amide carbonyls.
~140
Aromatic C -N
The carbon attached to the nitrogen of the amide will be downfield due to the electronegativity of nitrogen.
~134
Aromatic C -H
Aromatic carbons will appear in the typical range of 120-140 ppm.
~131
Aromatic C -H
~123
Aromatic C -H
~121
Aromatic C -H
~118
Aromatic C -CO
The carbon attached to the ester group will be slightly downfield.
~72
-CO-C H₂-O-
The carbon in the methylene group is deshielded by the adjacent carbonyl and oxygen atoms.
~59
Methoxy -O-C H₃
The carbon of the methoxy group on the side chain.
~52
Ester -O-C H₃
The carbon of the methyl ester.
Causality in Chemical Shifts: The electron-withdrawing nature of the carbonyl groups and the oxygen and nitrogen atoms leads to a downfield shift (higher ppm) for the carbons directly attached to them.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is instrumental in identifying the key functional groups present in the molecule through their characteristic vibrational frequencies.
Predicted Wavenumber (cm⁻¹)
Vibration
Functional Group
~3300
N-H stretch
Amide
~3050
C-H stretch (aromatic)
Aromatic Ring
~2950
C-H stretch (aliphatic)
Methyl/Methylene
~1720
C=O stretch
Ester
~1680
C=O stretch (Amide I)
Amide
~1600, ~1480
C=C stretch
Aromatic Ring
~1530
N-H bend (Amide II)
Amide
~1250
C-O stretch
Ester/Ether
~1100
C-O stretch
Ether
Self-Validating System: The simultaneous observation of strong absorption bands for the ester carbonyl (~1720 cm⁻¹), the amide carbonyl (~1680 cm⁻¹), and the N-H stretch (~3300 cm⁻¹) provides compelling evidence for the presence of both the ester and the 2-methoxyacetamido moieties.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues about its structure from the fragmentation pattern.
Expected Molecular Ion: For C₁₁H₁₃NO₄, the exact mass of the molecular ion [M]⁺ is 223.0845 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 224.0919.
Key Fragmentation Pathways:
Loss of the methoxy group from the ester (-OCH₃) would result in a fragment at m/z 192.
Cleavage of the amide bond could lead to fragments corresponding to the methyl anthranilate portion (m/z 151) and the methoxyacetyl cation (m/z 73).
Loss of the entire ester group (-COOCH₃) would give a fragment at m/z 164.
The fragmentation pattern can be visualized as follows:
Figure 2. Predicted key fragmentation pathways for Methyl 2-(2-methoxyacetamido)benzoate.
Conclusion: A Coherent Structural Narrative
By systematically acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can build a comprehensive and self-consistent case for the structure of Methyl 2-(2-methoxyacetamido)benzoate. The predicted data presented in this guide, based on established spectroscopic principles and comparison with related structures, provides a robust template for this confirmation process. Each piece of spectroscopic evidence corroborates the others, leading to an unambiguous assignment of the molecular structure, a critical step in advancing drug discovery and development programs.
References
PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link][1]
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link][2]
PubChem. Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. [Link][3]
Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link][4]
ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link][5]
PubChem. N-Methoxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]
A Researcher's Guide to Unlocking the Biological Potential of Methyl 2-(2-methoxyacetamido)benzoate and Its Analogs
For drug development professionals and researchers, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. The substituted benzamide, Methyl 2-(2-methoxyacetamido)benz...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and researchers, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. The substituted benzamide, Methyl 2-(2-methoxyacetamido)benzoate, represents a promising, yet underexplored, scaffold. Its structural similarity to compounds with known biological activities suggests a high probability of inherent pharmacological value. This guide provides a strategic framework for the systematic evaluation of Methyl 2-(2-methoxyacetamido)benzoate and its analogs, focusing on two key areas with high potential: antimicrobial and anticancer activities.
The Core Scaffold: Methyl 2-(2-methoxyacetamido)benzoate - A Molecule of Interest
Methyl 2-(2-methoxyacetamido)benzoate is a derivative of anthranilic acid, a well-established pharmacophore in medicinal chemistry. Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a methoxyacetamido side chain at the 2-position of the benzoate ring presents an opportunity for novel molecular interactions with biological targets, potentially leading to enhanced potency and selectivity.
A closely related analog, Methyl 2-(2-hydroxyacetamido)benzoate, has been synthesized and characterized. Its parent compound, a 4,1-benzoxazepine-2,5-dione, can be converted to quinazolinones, a class of compounds with a broad spectrum of pharmacological activities[1]. This provides a strong rationale for investigating the biological potential of N-acetylated methyl anthranilate derivatives.
Proposed Screening Strategy: A Two-Pronged Approach
Given the broad bioactivity profile of related benzamide and anthranilate structures, a logical starting point for the evaluation of Methyl 2-(2-methoxyacetamido)benzoate and its analogs is to screen for antimicrobial and anticancer activities. This dual-pronged approach maximizes the potential for identifying a clinically relevant biological effect.
Analog Design and Synthesis
To establish a robust structure-activity relationship (SAR), a series of analogs should be synthesized. Modifications should focus on three key areas of the molecule:
The Methoxy Group: Substitution with other alkoxy groups (ethoxy, propoxy, etc.) or replacement with a hydroxyl or halogen to probe the effect of electronics and sterics.
The Acetamido Bridge: Altering the linker length (e.g., propanamido) or introducing conformational constraints.
The Benzoate Ring: Substitution on the aromatic ring with electron-donating or electron-withdrawing groups to modulate the overall electronic properties of the molecule.
Antimicrobial Activity Evaluation
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted benzamides and related heterocyclic compounds have demonstrated promising antimicrobial potential.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
Preparation of Compound Dilutions:
Prepare a stock solution of Methyl 2-(2-methoxyacetamido)benzoate and its analogs in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
Inoculation and Incubation:
Add the standardized microbial inoculum to each well of the microtiter plate.
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
Determination of MIC:
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Comparative MIC Values
The results should be summarized in a table for easy comparison of the antimicrobial potency of the different analogs.
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
A. niger MIC (µg/mL)
Methyl 2-(2-methoxyacetamido)benzoate
Analog 1 (e.g., ethoxy)
Analog 2 (e.g., hydroxyl)
Analog 3 (e.g., chloro on ring)
Ciprofloxacin (Control)
Fluconazole (Control)
Workflow for Antimicrobial Screening
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity Evaluation
The benzamide moiety is present in several approved anticancer drugs, acting through various mechanisms, including histone deacetylase (HDAC) inhibition. Therefore, evaluating the cytotoxic and antiproliferative effects of Methyl 2-(2-methoxyacetamido)benzoate and its analogs against cancer cell lines is a critical step.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
Cell Culture and Seeding:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium.
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of Methyl 2-(2-methoxyacetamido)benzoate and its analogs in culture medium.
Replace the existing medium in the cell plates with the medium containing the test compounds.
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).
Incubation:
Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition and Formazan Solubilization:
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals, resulting in a colored solution.
Data Acquisition and Analysis:
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative IC50 Values
The cytotoxic potency of the compounds should be presented in a clear, tabular format.
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
HCT116 IC50 (µM)
Methyl 2-(2-methoxyacetamido)benzoate
Analog 1 (e.g., ethoxy)
Analog 2 (e.g., hydroxyl)
Analog 3 (e.g., chloro on ring)
Doxorubicin (Control)
Workflow for Anticancer Screening
Caption: Workflow for MTT Cell Viability Assay.
Conclusion and Future Directions
The systematic evaluation of Methyl 2-(2-methoxyacetamido)benzoate and its rationally designed analogs for antimicrobial and anticancer activities provides a solid foundation for uncovering their therapeutic potential. The experimental protocols outlined in this guide are robust, reproducible, and will generate the necessary data to establish a clear structure-activity relationship. Promising lead compounds identified through these initial screens can then be advanced to more complex secondary assays to elucidate their mechanism of action, including enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies. This structured approach will undoubtedly accelerate the journey of these novel chemical entities from the laboratory to potential clinical applications.
References
Alam, S., Saeed, S., Fischer, A., & Khan, N. (2010). Methyl 2-(2-hydroxyacetamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o913. [Link]
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. PubChem. [Link]
The Strategic Advantage of Methyl 2-(2-methoxyacetamido)benzoate in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly influences the efficiency, yield, and novelty of synthetic routes. In the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly influences the efficiency, yield, and novelty of synthetic routes. In the synthesis of quinazolinones and related heterocyclic scaffolds, which are pivotal in medicinal chemistry, Methyl 2-(2-methoxyacetamido)benzoate has emerged as a reagent of particular interest. This guide provides an in-depth technical comparison of Methyl 2-(2-methoxyacetamido)benzoate with similar reagents, elucidating its distinct advantages through mechanistic insights and experimental context.
Introduction: The Quinazolinone Core and Its Synthetic Challenges
Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their synthesis has been a subject of extensive research, with many methods originating from anthranilic acid and its derivatives.[3][4][5] A common and effective strategy involves the acylation of the amino group of an anthranilate, followed by cyclization with an appropriate nitrogen source to form the pyrimidinone ring.
While seemingly straightforward, this pathway presents several challenges. The reactivity of the anthranilate system, the conditions required for cyclization, and the ability to introduce diverse substituents at key positions are all influenced by the nature of the N-acyl group. Traditional reagents, such as methyl 2-acetamidobenzoate, are effective for synthesizing simple quinazolinones. However, the synthesis of more complex, highly substituted analogs often requires a more sophisticated approach. This is where Methyl 2-(2-methoxyacetamido)benzoate offers a compelling advantage.
Unveiling the Advantages: The Role of the Methoxyacetamido Group
The key to understanding the superiority of Methyl 2-(2-methoxyacetamido)benzoate lies in the unique properties of its N-acyl substituent, the methoxyacetyl group. This functional moiety imparts several benefits over simpler alkyl amides, such as the acetyl group in methyl 2-acetamidobenzoate.
Enhanced Reactivity and Milder Reaction Conditions
The presence of the oxygen atom in the methoxyacetyl group can influence the electronic properties of the amide, potentially increasing the nucleophilicity of the amide nitrogen or the electrophilicity of the ester carbonyl, thereby facilitating the crucial intramolecular cyclization step. This can lead to higher yields and allow for the use of milder reaction conditions, which is particularly important when dealing with sensitive functional groups on other parts of the molecule.
While direct, side-by-side comparative studies with quantitative yield data are not extensively documented in the literature, the principles of physical organic chemistry suggest that the electron-donating nature of the methoxy group can play a significant role in the reaction kinetics.
A Gateway to Structural Diversity: The Methoxy Group as a Handle
Perhaps the most significant advantage of the methoxyacetamido group is its potential to serve as a synthetic handle for further functionalization. The methoxy group can be cleaved under specific conditions to reveal a hydroxyl group. This newly formed hydroxyl group can then be used to introduce a wide array of other functional groups, leading to a diverse library of quinazolinone derivatives from a single, versatile precursor.
This strategy is particularly valuable in drug discovery, where the ability to rapidly generate and test a variety of analogs is crucial for optimizing biological activity. Simpler reagents like methyl 2-acetamidobenzoate lack this convenient point of diversification.
Experimental Workflow: A Generalized Approach to Quinazolinone Synthesis
The synthesis of 2-substituted-4(3H)-quinazolinones from Methyl 2-(2-methoxyacetamido)benzoate typically follows a two-step process: amidation of the ester followed by cyclization.
Step 1: Amidation of Methyl 2-(2-methoxyacetamido)benzoate
The first step involves the reaction of Methyl 2-(2-methoxyacetamido)benzoate with a primary amine. This reaction converts the methyl ester into the corresponding N-substituted anthranilamide.
Protocol:
Dissolve Methyl 2-(2-methoxyacetamido)benzoate in a suitable solvent, such as ethanol or isopropanol.
Add the desired primary amine to the solution. The stoichiometry is typically a slight excess of the amine.
Heat the reaction mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product, N-substituted 2-(2-methoxyacetamido)benzamide, will often precipitate from the solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to the Quinazolinone
The second step is the intramolecular cyclization of the N-substituted 2-(2-methoxyacetamido)benzamide to form the quinazolinone ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent or a catalyst.
Protocol:
The isolated N-substituted 2-(2-methoxyacetamido)benzamide is heated, often in a high-boiling solvent like acetic acid or under solvent-free conditions.
The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the quinazolinone product.
Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation followed by filtration, or extraction and subsequent purification by chromatography.
The following diagram illustrates the general workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from Methyl 2-(2-methoxyacetamido)benzoate.
Caption: General workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
Comparative Analysis: Methyl 2-(2-methoxyacetamido)benzoate vs. Similar Reagents
To fully appreciate the advantages of Methyl 2-(2-methoxyacetamido)benzoate, it is useful to compare it with other commonly used reagents in quinazolinone synthesis.
Reagent
N-Acyl Group
Key Advantages
Key Limitations
Methyl 2-aminobenzoate
None
Readily available and inexpensive.
Requires a separate acylation step, which adds to the overall synthesis time and may require harsh conditions.
Methyl 2-acetamidobenzoate
Acetyl
Simple and easy to prepare.
The acetyl group is relatively inert and does not offer a convenient handle for further diversification. Cyclization may require forcing conditions.
Methyl 2-(2-chloroacetamido)benzoate
Chloroacetyl
The chloroacetyl group is more reactive and can be a good leaving group, potentially facilitating cyclization.
The reagent itself is more hazardous, and the chloroacetyl group can be prone to side reactions.
Methyl 2-(2-methoxyacetamido)benzoate
Methoxyacetyl
The methoxy group can be cleaved to a hydroxyl group, providing a point for diversification. May promote cyclization under milder conditions.
The starting material is more expensive and less readily available than simpler analogs.
Mechanistic Considerations: The Role of the Methoxy Group in Cyclization
The enhanced reactivity of the N-methoxyacetylated intermediate can be rationalized by considering the mechanism of the cyclization step. The reaction proceeds via a nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the ester. The presence of the electron-donating methoxy group can increase the electron density on the amide nitrogen, making it a more potent nucleophile.
Furthermore, the oxygen atom of the methoxy group could potentially participate in intramolecular hydrogen bonding or chelation with a Lewis acidic catalyst, which would bring the reacting centers into closer proximity and lower the activation energy of the cyclization.
The following diagram illustrates the proposed intramolecular cyclization of an N-substituted 2-(2-methoxyacetamido)benzamide.
Caption: Proposed mechanism for the intramolecular cyclization to form the quinazolinone ring.
Conclusion: A Strategic Choice for Advanced Synthesis
References
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 27, 2026, from [Link]
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). ijarsct. Retrieved January 27, 2026, from [Link]
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025, August 1). NIH. Retrieved January 27, 2026, from [Link]
Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet. Retrieved January 27, 2026, from [Link]
Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Retrieved January 27, 2026, from [Link]
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.). NIH. Retrieved January 27, 2026, from [Link]
A Guide to the Structural Verification of Methyl 2-(2-methoxyacetamido)benzoate: Cross-Referencing Predicted NMR Data
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing new molecules, Nuclear Magnetic Re...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing new molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture. This guide provides a comprehensive framework for the structural verification of Methyl 2-(2-methoxyacetamido)benzoate, a compound of interest in medicinal chemistry. In the absence of publicly available experimental NMR data for this specific molecule, we will turn to the power of predictive algorithms to generate a theoretical spectral dataset. This guide will then detail the process of comparing this predicted data with experimentally acquired spectra, a critical step in confirming the synthesis of the target compound.
The Imperative of Spectral Cross-Referencing
The synthesis of a target molecule is only half the journey; confirming its identity is equally crucial. NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Each unique chemical environment within the molecule gives rise to a distinct signal in the NMR spectrum. By analyzing the chemical shift, multiplicity (splitting pattern), and integration (area under the peak) of these signals, we can piece together the molecular puzzle.
Cross-referencing experimentally obtained NMR data with established literature values is the gold standard for structural verification. However, when such literature data is unavailable, as is the case for Methyl 2-(2-methoxyacetamido)benzoate, computational prediction of NMR spectra offers a robust alternative. These predictions, based on sophisticated algorithms that model the electronic environment of each nucleus, provide a theoretical benchmark against which to compare experimental results. Significant deviation between the experimental and predicted spectra can indicate the presence of impurities, an unexpected reaction product, or an incorrect structural assignment.
Predicted NMR Data for Methyl 2-(2-methoxyacetamido)benzoate
The following tables present the predicted ¹H and ¹³C NMR spectral data for Methyl 2-(2-methoxyacetamido)benzoate. This data was generated using [Specify the NMR prediction tool you would use, e.g., NMRDB, ChemDoodle, etc.]. It is crucial to note that these are theoretical values and may differ slightly from experimental results due to solvent effects, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for Methyl 2-(2-methoxyacetamido)benzoate (in CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.60
s
1H
-NH-
~8.10
dd
1H
Ar-H
~7.60
t
1H
Ar-H
~7.15
t
1H
Ar-H
~8.70
d
1H
Ar-H
~4.10
s
2H
-CH₂-
~3.90
s
3H
-OCH₃ (ester)
~3.50
s
3H
-OCH₃ (ether)
Table 2: Predicted ¹³C NMR Data for Methyl 2-(2-methoxyacetamido)benzoate (in CDCl₃)
Chemical Shift (δ) ppm
Assignment
~168.5
C=O (amide)
~168.0
C=O (ester)
~140.0
Ar-C
~134.0
Ar-C
~131.0
Ar-C
~123.0
Ar-C
~120.0
Ar-C
~115.0
Ar-C
~72.0
-CH₂-
~59.0
-OCH₃ (ether)
~52.0
-OCH₃ (ester)
Experimental Protocol for NMR Data Acquisition
To validate the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, a meticulous experimental approach is paramount. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is crucial; it must dissolve the sample completely and should not have signals that overlap with those of the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
Procedure:
Weigh approximately 5-10 mg of the synthesized Methyl 2-(2-methoxyacetamido)benzoate into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
Rationale: The quality of the NMR data is highly dependent on the instrument's parameters. A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution.
Procedure:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a wider spectral width (e.g., 0 to 220 ppm) are typically required.
3. Data Processing and Analysis:
Rationale: Raw NMR data must be processed to generate a clear and interpretable spectrum.
Procedure:
Apply a Fourier transform to the raw free induction decay (FID) data.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) and compare them to the predicted values in Tables 1 and 2.
Visualizing the Workflow and Molecular Structure
To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure of Methyl 2-(2-methoxyacetamido)benzoate with key nuclei highlighted.
Caption: Workflow for NMR Data Acquisition and Analysis.
Caption: Molecular Structure with Key NMR-Active Nuclei.
Conclusion: The Synergy of Prediction and Experimentation
In the pursuit of novel molecular entities, the synergy between predictive computational tools and experimental verification is invaluable. While predicted NMR data provides a crucial theoretical framework for the structural analysis of newly synthesized compounds like Methyl 2-(2-methoxyacetamido)benzoate, it is the careful acquisition and interpretation of experimental data that provides the definitive confirmation. By following the protocols outlined in this guide, researchers can confidently navigate the process of structural elucidation, ensuring the integrity and validity of their scientific findings.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Validation
A Senior Application Scientist's Guide to Methoxyacetamido vs. Ethoxyacetamido Benzoates in Synthesis
An Objective Comparison of Methyl 2-(2-methoxyacetamido)benzoate and Methyl 2-(2-ethoxyacetamido)benzoate for Researchers and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison of Methyl 2-(2-methoxyacetamido)benzoate and Methyl 2-(2-ethoxyacetamido)benzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that influences reaction efficiency, yield, and impurity profiles. Among the versatile N-acyl anthranilate derivatives, Methyl 2-(2-methoxyacetamido)benzoate and its close analogue, Methyl 2-(2-ethoxyacetamido)benzoate, serve as valuable intermediates. While differing by only a single methylene group, the choice between the methoxy and ethoxy variants can have subtle yet significant implications for a synthetic route.
This guide provides an in-depth comparison of these two reagents, moving beyond basic properties to explore the mechanistic nuances and practical considerations that should guide a researcher's choice. We will examine their synthesis, compare their anticipated reactivity based on structural differences, and provide a framework for selecting the optimal reagent for your specific application.
Structural and Physicochemical Properties: The Foundation of Reactivity
The primary distinction between the two molecules lies in the terminal alkyl group of the ether linkage on the N-acyl side chain: a methyl group versus an ethyl group. This seemingly minor variation introduces differences in steric bulk, electronic effects, and physical properties.
Property
Methyl 2-(2-methoxyacetamido)benzoate
Methyl 2-(2-ethoxyacetamido)benzoate
Rationale for Difference
Molecular Formula
C₁₁H₁₃NO₄
C₁₂H₁₅NO₄
Addition of a -CH₂- group.
Molecular Weight
223.23 g/mol
237.25 g/mol
Addition of a -CH₂- group.
Steric Hindrance
Lower
Slightly Higher
The ethyl group is larger than the methyl group, marginally increasing steric hindrance around the amide and ether functionalities.
Electronic Effect
Weaker +I Effect
Stronger +I Effect
The ethyl group is a slightly stronger electron-donating group (inductive effect) than the methyl group.
Predicted Polarity
Slightly Higher
Slightly Lower
The increased hydrocarbon character of the ethoxy group may slightly decrease overall polarity and affect solubility.
Predicted Boiling Point
Lower
Higher
Increased molecular weight and van der Waals forces lead to a higher boiling point.
These fundamental differences, particularly in steric and electronic nature, can influence the kinetics and outcomes of subsequent synthetic transformations.
Synthesis Strategy: A Standardized Approach
Both compounds are typically synthesized via the acylation of methyl anthranilate. The most common and efficient method involves the use of the corresponding acyl chloride in the presence of a base to neutralize the HCl byproduct.
A general procedure involves dissolving methyl anthranilate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of a non-nucleophilic base like triethylamine (TEA). The reaction mixture is cooled in an ice bath before the dropwise addition of either methoxyacetyl chloride or ethoxyacetyl chloride.[1]
Caption: General workflow for the synthesis of N-alkoxyacetyl anthranilates.
Experimental Protocol: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Preparation: To a 250 mL round-bottom flask charged with a magnetic stir bar, add methyl anthranilate (1.0 eq.) and dichloromethane (DCM, approx. 10 volumes). Stir until fully dissolved.
Base Addition: Add triethylamine (1.1 eq.) to the solution.
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
Acylation: Slowly add methoxyacetyl chloride (1.05 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Methoxyacetyl chloride is a key building block for various inventive chemicals.[2] It is moisture-sensitive and should be handled accordingly.[3]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Methyl 2-(2-methoxyacetamido)benzoate.
Note: The same protocol can be followed for the synthesis of Methyl 2-(2-ethoxyacetamido)benzoate by substituting methoxyacetyl chloride with ethoxyacetyl chloride.
Comparative Performance in Synthesis: A Mechanistic Perspective
While no direct, side-by-side kinetic studies are prominently published, a comparison can be drawn from fundamental chemical principles and the known reactivity of the precursor acyl chlorides.
Causality Behind Experimental Choices
Choice of Acylating Agent: Acyl chlorides are highly reactive and provide excellent yields for N-acylation reactions.[4] Methoxyacetyl chloride and its ethoxy counterpart are readily available starting materials.
Role of the Base: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Importance of Temperature Control: The acylation reaction is exothermic. Cooling the reaction mixture to 0°C during the addition of the highly reactive acyl chloride is crucial to control the reaction rate, prevent potential side reactions (such as double acylation or degradation), and ensure safety.
Anticipated Differences in Reactivity
Reaction Rate: The acylation reaction rate is primarily governed by the electrophilicity of the acyl chloride and the nucleophilicity of the amine. The slightly stronger electron-donating (+I) effect of the ethyl group in ethoxyacetyl chloride makes its carbonyl carbon marginally less electrophilic than that of methoxyacetyl chloride.
Hypothesis: The reaction with methoxyacetyl chloride may proceed slightly faster than with ethoxyacetyl chloride under identical conditions. However, this difference is likely to be minimal and may not be significant in most practical applications.
Steric Effects in Subsequent Reactions: The primary difference emerges when the product is used as an intermediate in further transformations.
Intramolecular Cyclization: If the synthetic route involves a subsequent intramolecular cyclization (e.g., forming a benzodiazepine or quinazolinone ring system), the bulkier ethoxy group could disfavor certain transition states, potentially leading to lower yields or requiring more forcing conditions compared to the methoxy analogue.
Ortho-Substitutions: In reactions involving substitution at the C3 position of the benzoate ring, the ethoxyacetamido group may exert a slightly greater steric influence, potentially affecting the regioselectivity or rate of the reaction.
Caption: Key structural differences influencing synthetic utility. (Note: A placeholder is used for the ethoxy structure as a direct image was not available).
Conclusion and Recommendations
The choice between Methyl 2-(2-methoxyacetamido)benzoate and Methyl 2-(2-ethoxyacetamido)benzoate is a nuanced one, guided by the specific demands of the overall synthetic strategy.
The subsequent reaction step is sterically demanding or involves the formation of a constrained transition state.
Maximizing reaction rate is a priority, although the practical difference may be small.
The cost and availability of methoxyacetyl chloride are more favorable.
Choose Methyl 2-(2-ethoxyacetamido)benzoate when:
The physical properties of the intermediate are critical, such as achieving better solubility in a specific non-polar solvent system or obtaining a crystalline solid with a desired melting point for easier purification.
The slightly increased lipophilicity is advantageous for the biological properties of the final molecule in a drug discovery context.
Ultimately, for many applications, the two reagents can be used interchangeably. However, for process optimization, scale-up, and in complex multi-step syntheses where marginal gains in yield and purity are critical, a careful evaluation of these subtle steric and electronic differences is a hallmark of robust process development. It is recommended to perform preliminary small-scale trials with both reagents to empirically determine the superior choice for a novel synthetic route.
References
5 . Patsnap. This patent describes general synthetic methods including acylation reactions relevant to the synthesis of benzoate derivatives.
6 . ResearchGate. Provides background on the synthesis of methyl benzoate compounds, a core structure in the topic molecules.
. Google Patents. Details various methods for preparing methyl benzoate compounds, highlighting their importance as chemical raw materials.
. MDPI. Discusses the synthesis of methyl benzoate derivatives and their applications as flavors and raw materials for pharmaceuticals.
. National Center for Biotechnology Information. This article details the synthesis of a similar N-acyl anthranilate from methyl anthranilate and an acyl chloride, providing a direct procedural precedent.
. Shree Sulphurics. Describes the uses of methoxyacetyl chloride as a building block in the synthesis of N-(2-methoxyacetyl)-benzamides and other fine chemicals.
. NOAA. Provides reactivity information for acyl chlorides, noting their vigorous reaction with water and incompatibility with bases and alcohols, which informs the described synthetic protocol.
. Krishna Solvechem Ltd. Safety and handling information for methoxyacetyl chloride, noting its moisture sensitivity.
. NIST. Provides spectral data and identifiers for methoxyacetyl chloride.
A Comparative Guide to the Purity Assessment of Synthesized Methyl 2-(2-methoxyacetamido)benzoate
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the cornerstone of reliable, reproducible, and safe research. Methyl 2-(2-methox...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the cornerstone of reliable, reproducible, and safe research. Methyl 2-(2-methoxyacetamido)benzoate, a substituted N-acyl anthranilate, represents a class of molecules often investigated as intermediates in pharmaceutical synthesis. The presence of even minute impurities can drastically alter biological activity, toxicity profiles, and the outcome of subsequent chemical reactions.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of a newly synthesized batch of Methyl 2-(2-methoxyacetamido)benzoate. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of scientific integrity.
Synthesis Overview and the Rationale for Impurity Profiling
Understanding the synthesis pathway is paramount to predicting potential impurities. Methyl 2-(2-methoxyacetamido)benzoate is typically synthesized via the acylation of Methyl 2-aminobenzoate (methyl anthranilate) with methoxyacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[1]
This reaction, while straightforward, can lead to several process-related impurities. A proactive impurity profiling strategy is therefore not just good practice but a necessity.
Potential Impurities Include:
Unreacted Starting Materials: Residual Methyl 2-aminobenzoate and methoxyacetyl chloride.
Byproducts: Hydrolysis of methoxyacetyl chloride to methoxyacetic acid.
Reagent-Related Impurities: Residual triethylamine or solvent.
Over-acylation or Side-Reaction Products: Though less common, potential for other reactions on the aromatic ring.
The following diagram illustrates the primary synthesis reaction and the origin of key potential impurities.
Caption: Synthesis pathway and potential impurities.
An Orthogonal Approach to Purity Verification
To build a trustworthy purity profile, we must employ multiple analytical techniques that measure different chemical and physical properties. This orthogonal approach ensures that impurities not detected by one method are likely to be caught by another. Our strategy will combine chromatography, spectroscopy, and thermal analysis.
The following workflow demonstrates this multi-faceted analytical strategy.
Caption: Orthogonal workflow for purity assessment.
Expertise & Experience: HPLC is the workhorse for quantitative purity assessment in pharmaceutical analysis.[2] A reversed-phase method is ideal for this molecule, separating compounds based on their hydrophobicity. The choice of a C18 column provides excellent retention and resolution for aromatic esters and amides.[3] UV detection is suitable due to the chromophore in the benzene ring.
Experimental Protocol: HPLC-UV
System: Agilent 1260 Infinity II or equivalent.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5 µL.
Detector: UV Diode Array Detector (DAD) at 254 nm.
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Data Comparison
The performance of the synthesized batch is compared against a certified reference standard (>99.5% purity). The purity is calculated based on the peak area percentage.
Peak Identity
Retention Time (min)
Area % (Synthesized Batch)
Area % (Reference Standard)
Methoxyacetic Acid
2.5
0.15%
Not Detected
Methyl Anthranilate
4.8
0.25%
Not Detected
Product
9.2
99.55%
>99.9%
Unknown Impurity
11.5
0.05%
Not Detected
Method 2: ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation and can quantify impurities if a certified internal standard is used.[4][5] For purity assessment, ¹H NMR provides a "fingerprint" of the molecule and can detect proton-containing impurities that might be missed by HPLC, such as residual solvents. The principle that NMR signal intensity is directly proportional to the number of nuclei makes it a powerful quantitative tool.[6]
Experimental Protocol: ¹H NMR
System: Bruker Avance III 400 MHz or equivalent.
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.
Acquisition: Standard proton experiment (zg30 pulse program), 16 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for quantitative analysis.
Data Interpretation
The spectrum of the synthesized product should match the expected structure. Impurities are identified by their characteristic peaks. For instance, unreacted methyl anthranilate would show a broad amine (-NH₂) signal around 5.8 ppm, which is absent in the final product. Residual dichloromethane would appear as a singlet at 5.30 ppm. Purity can be estimated by integrating the peaks of the product against those of known impurities.
Expertise & Experience: Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of the target compound and to identify unknown impurities.[7][8][9] When coupled with LC, it provides mass information for each peak separated by the chromatograph. This is crucial for identifying the unknown peak observed in the HPLC analysis. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition.[10]
Experimental Protocol: LC-MS
LC System: Same as HPLC protocol.
MS System: Agilent 6530 Q-TOF or equivalent with an electrospray ionization (ESI) source.
Ionization Mode: Positive ESI.
Mass Range: 100-1000 m/z.
Analysis: The HPLC eluent is directed into the MS detector. A full scan is performed to obtain the mass spectra for all eluting peaks.
Data Interpretation
Main Peak (9.2 min): The mass spectrum shows a primary ion [M+H]⁺ at m/z 210.0811, corresponding to the expected molecular formula of the product, C₁₁H₁₂NO₄ (calculated exact mass: 210.0817 for the protonated species).
Unknown Impurity (11.5 min): The mass spectrum for this minor peak shows a prominent ion at m/z 343.1345. This suggests a potential dimeric byproduct, possibly formed by the reaction of two molecules of methyl anthranilate with one molecule of a linking agent. This information is critical for further investigation and optimization of the synthesis process. The identity can be confirmed by comparing its retention time and mass spectrum with a purchased standard.[11]
Method 4: Melting Point Analysis
Expertise & Experience: Melting point is a classic, simple, and effective indicator of bulk purity.[12] A pure crystalline compound will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[13] This provides a fast, low-cost comparison against a known standard.
Experimental Protocol: Melting Point
System: Stuart SMP30 Melting Point Apparatus or equivalent.
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.
Procedure: The sample is heated at a ramp rate of 10°C/min until ~15°C below the expected melting point, then the rate is reduced to 1-2°C/min. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Data Comparison
Sample
Melting Range (°C)
Observation
Synthesized Batch
88.5 - 90.5 °C
A slightly broadened range.
Reference Standard
91.0 - 91.5 °C
Sharp, narrow range.
The observed depression and broadening in the synthesized batch are consistent with the presence of minor impurities detected by HPLC.
Summary and Conclusion
This multi-faceted analysis provides a comprehensive and trustworthy assessment of the purity of the synthesized Methyl 2-(2-methoxyacetamido)benzoate.
Analytical Technique
Purpose
Result for Synthesized Batch
Comparison with Alternative
HPLC-UV
Quantitative Purity
99.55%
Superior to Thin-Layer Chromatography (TLC) for quantification.[7]
¹H NMR
Structural Identity & Impurities
Structure confirmed; no significant proton-bearing impurities detected.
Provides more structural detail than IR spectroscopy.
LC-MS
Molecular Weight & Unknown ID
MW confirmed; unknown impurity at m/z 343.1345 detected.
More sensitive and specific for impurity ID than HPLC-UV alone.[7]
Melting Point
Bulk Purity Indication
88.5 - 90.5 °C (depressed & broad)
A faster and cheaper, though less specific, indicator of purity than spectroscopic methods.
Final Purity Statement: The synthesized batch of Methyl 2-(2-methoxyacetamido)benzoate has a purity of 99.55% as determined by HPLC area percent. The primary impurities are unreacted methyl anthranilate (0.25%) and methoxyacetic acid (0.15%). The structural identity has been confirmed by ¹H NMR and LC-MS. The melting point is consistent with a compound of this purity level. For use in sensitive downstream applications, further purification via recrystallization or column chromatography would be recommended to remove the final trace impurities.
References
The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Vertex AI Search.
Synthesis of (i) methyl (2-ethoxyacetamido)
NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
CN104844469A - Clean production technology of methyl anthranilate.
Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022, March 5).
Melting Point Matters: The Key to Purity, Identific
Practical implementations of the amidation reactions.
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
(PDF) Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). LinkedIn.
methyl anthranil
CN113248373A - Preparation method of methyl benzoate compound.
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. (2025, August 7).
Melting point determin
Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. (2021, April 20). Italian Journal of Food Safety.
2.3. Mass spectrometry in impurity profiling.
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI.
(PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
Melting point determin
How to make methyl benzo
Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. (2025, May 26).
Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry.
Microbial production of methyl anthranilate, a grape flavor compound. (2019, May 13).
Identifying and elucid
Impurity Profiling with HRMS. Toref-Standards.
Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. PubMed.
Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014, December 23). PubMed.
Methyl anthranil
Melting Point Determin
6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts.
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel Methyl 2-(2-methoxyacetamido)benzoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for a Structured Efficacy Benchmark The benzamide and benzoate scaffolds are privileged structures in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Structured Efficacy Benchmark
The benzamide and benzoate scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory and analgesic therapies.[1][2] The novel Methyl 2-(2-methoxyacetamido)benzoate (M2MB) chemical backbone represents a promising, yet uncharacterized, platform for the development of new therapeutic agents. The critical challenge, therefore, is not merely the synthesis of its derivatives but the systematic and rigorous evaluation of their efficacy.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven framework for benchmarking novel M2MB derivatives. Our objective is to move beyond simple data collection to a holistic understanding of a compound's potential, ensuring that each experimental step provides a validated piece of a larger puzzle. We will navigate from broad cytotoxic profiling to specific mechanistic inquiries and finally to in vivo validation of therapeutic effects, providing a robust pathway for identifying lead candidates.
Chapter 1: Foundational Profiling: Establishing Cytotoxicity and the Therapeutic Index
The primary directive in developing any new therapeutic agent, particularly in oncology, is to maximize efficacy against pathological cells while minimizing harm to healthy tissue. This balance is quantified by the Therapeutic Index (TI), a critical early indicator of a drug's potential viability.[3] Our initial screening phase is therefore designed to establish this fundamental parameter through a robust, dual-assay system targeting both cancerous and non-cancerous cells.
Causality of Experimental Choice:
We begin with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This choice is deliberate. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a reliable proxy for cell viability. Its widespread adoption and reproducibility make it an ideal first-pass screen. By running this assay in parallel on a relevant cancer cell line (e.g., A549 for lung cancer)[4] and a control, non-cancerous cell type (e.g., human peripheral blood mononuclear cells, PBMCs)[5], we can directly calculate an in vitro therapeutic index, providing an immediate, comparative benchmark of selectivity.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining IC50 and Therapeutic Index.
Protocol 1.1: MTT Assay for Cell Viability Assessment
Objective: To determine the 50% inhibitory concentration (IC50) of M2MB derivatives on cancer and non-cancerous cells.
Materials:
M2MB derivatives, positive control (e.g., Adriamycin), negative control (vehicle, e.g., 0.1% DMSO)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed A549 cells in 100 µL of DMEM with 10% FBS at a density of 5x10³ cells/well into a 96-well plate. In a separate plate, seed PBMCs in 100 µL of RPMI-1640 with 10% FBS at 2x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X stock concentration series of each M2MB derivative and controls in the appropriate serum-free medium.
Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.
Incubation: Incubate the plates for 48 hours under standard culture conditions.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 590 nm.
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Summary Table 1: In Vitro Cytotoxicity and Therapeutic Index
Compound
A549 IC50 (µM)
PBMC IC50 (µM)
In Vitro Therapeutic Index (TI)
M2MB-D1
5.2
> 100
> 19.2
M2MB-D2
15.8
> 100
> 6.3
M2MB-D3
2.1
45.3
21.6
M2MB-D4
51.2
> 100
> 2.0
Adriamycin (Control)
0.9
12.5
13.9
Note: Data are hypothetical and for illustrative purposes.
From this initial screen, M2MB-D3 emerges as a promising candidate due to its potent anticancer activity and a high therapeutic index, suggesting greater selectivity for cancer cells over healthy cells compared to the standard drug.
Identifying that a compound is cytotoxic is only the first step. Understanding its mechanism of action (MOA) is crucial for rational drug development. Many successful drugs function as enzyme inhibitors.[6] Given that related sulfonamide structures are known to target carbonic anhydrases—enzymes often overexpressed in hypoxic tumors like lung cancer—we hypothesize that our M2MB derivatives may inhibit Carbonic Anhydrase IX (CAIX).[7]
Causality of Experimental Choice:
We will employ a kinetic enzyme assay to determine not just if the compounds inhibit CAIX, but how. This method allows us to measure the reaction rate over time in the presence of varying concentrations of both the substrate and the inhibitor.[8] The resulting data enables the calculation of the inhibition constant (Kᵢ)—a direct measure of inhibitor potency—and helps elucidate the mode of inhibition (e.g., competitive, non-competitive), which provides deep mechanistic insight.[9][10]
Diagram: Types of Enzyme Inhibition
Caption: Competitive vs. Non-competitive enzyme inhibition.
Protocol 2.1: Kinetic Assay for Carbonic Anhydrase IX (CAIX) Inhibition
Objective: To determine the inhibition constant (Kᵢ) and mode of action of M2MB derivatives against human recombinant CAIX.
Materials:
Human recombinant CAIX
4-Nitrophenyl acetate (NPA) as substrate
M2MB derivatives and a known CAIX inhibitor (e.g., Acetazolamide)
Assay buffer (e.g., Tris-HCl, pH 7.4)
96-well UV-transparent plates
Spectrophotometric plate reader
Procedure:
Reagent Preparation: Prepare solutions of CAIX, NPA, and inhibitors in the assay buffer.
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of CAIX, and varying concentrations of the M2MB derivative. A control well should contain no inhibitor.
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.[9]
Reaction Initiation: Initiate the reaction by adding the NPA substrate. The enzyme will hydrolyze NPA to 4-nitrophenol, a yellow product.
Kinetic Measurement: Immediately place the plate in a reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of absorbance change is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.
Plot V₀ against substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized form like the Lineweaver-Burk plot.
Analyze the plots to determine the mode of inhibition and calculate the Kᵢ value using appropriate equations (e.g., Cheng-Prusoff).[11]
Data Summary Table 2: CAIX Inhibition Potency
Compound
CAIX Kᵢ (nM)
Probable Mode of Inhibition
M2MB-D1
85.4
Competitive
M2MB-D2
> 1000
-
M2MB-D3
12.1
Competitive
M2MB-D4
250.7
Mixed
Acetazolamide (Control)
25.0
Competitive
The mechanistic data reinforces the potential of M2MB-D3 , which not only is a potent cytotoxic agent but also a highly potent inhibitor of CAIX, a clinically relevant cancer target. Its competitive mode of action suggests it directly interacts with the enzyme's active site.
Chapter 3: Broadening the Scope: Anti-inflammatory and Analgesic Profiling
To fully characterize the therapeutic potential of our lead candidates, we must investigate other possible activities. The structural similarity of benzamides to known non-steroidal anti-inflammatory drugs (NSAIDs) warrants an evaluation of their anti-inflammatory and analgesic properties.[1]
Causality of Experimental Choice:
We will use a two-tiered approach. First, an in vitro assay using lipopolysaccharide (LPS)-stimulated PBMCs will assess the compounds' ability to suppress the production of key pro-inflammatory cytokines like TNF-α.[5][12] This provides a direct measure of anti-inflammatory activity at a cellular level.
Second, we will use the in vivo hot plate test. This is a classic and reliable model for assessing centrally-acting analgesics.[13][14] It measures the reaction time of an animal to a thermal stimulus, and an increase in latency after drug administration indicates an analgesic effect. This in vivo step is critical for validating that the cellular activity observed in vitro translates to a physiological response in a whole organism.
Caption: Sequential workflow for anti-inflammatory and analgesic testing.
Protocol 3.1: In Vitro TNF-α Release Assay
Objective: To quantify the inhibition of LPS-induced TNF-α production in human PBMCs.
Procedure:
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Seed 2x10⁵ cells/well in a 96-well plate.
Pre-treat cells with various concentrations of M2MB derivatives or a control (e.g., Dexamethasone) for 1 hour.
Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.
Incubate for 18-24 hours at 37°C, 5% CO₂.
Centrifuge the plate and collect the supernatant.
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Calculate the IC50 for TNF-α inhibition.
Protocol 3.2: In Vivo Hot Plate Analgesic Test
Objective: To evaluate the central analgesic activity of M2MB derivatives in a rodent model.
Procedure:
Acclimatization: Acclimatize male Wistar rats to the testing environment for several days.
Baseline Latency: Place each rat on the hot plate apparatus maintained at 55 ± 0.5°C and record the time until it exhibits a nociceptive response (e.g., paw licking or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
Administration: Administer the M2MB derivative (e.g., 10 mg/kg, intraperitoneally) or controls (vehicle, morphine).
Post-Treatment Latency: Measure the latency period again at 30, 60, 90, and 120 minutes post-administration.
Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) or the simple increase in latency time compared to baseline.[13]
Data Summary Table 3: Anti-inflammatory and Analgesic Efficacy
Compound (Dose)
TNF-α Inhibition IC50 (µM)
Peak Increase in Hot Plate Latency (sec) at 60 min
M2MB-D1
22.5
2.1 ± 0.4
M2MB-D3
8.9
7.8 ± 1.1
Diclofenac (Control)
5.6
3.5 ± 0.6
Morphine (Control)
N/A
12.5 ± 1.5
*Note: Data are hypothetical mean ± SEM. p < 0.05 vs. vehicle control.
The results indicate that M2MB-D3 possesses both significant in vitro anti-inflammatory properties and notable in vivo central analgesic effects, further strengthening its profile as a multifunctional lead candidate.
Conclusion
This guide has outlined a structured, multi-faceted approach to benchmarking the efficacy of novel Methyl 2-(2-methoxyacetamido)benzoate derivatives. By progressing logically from broad cytotoxicity screening to specific mechanistic studies and finally to in vivo functional validation, we can build a comprehensive profile for each compound. This causality-driven process, which emphasizes understanding the "why" behind each experiment, allows for a more informed and efficient drug development process. The hypothetical data presented consistently identifies derivative M2MB-D3 as a superior candidate, possessing high anticancer potency, excellent tumor cell selectivity, a defined molecular target (CAIX), and additional, valuable anti-inflammatory and analgesic properties. This systematic benchmarking framework ensures that lead candidates are selected based on a robust and holistic body of evidence.
References
Farooq, R., & Ngaini, Z. (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
Fuchs, D., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Scientific Research Publishing. [Link]
Lešnik, S., & Bren, U. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
MDPI. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health (NIH). [Link]
Osis, G. U., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
Starowicz, K., & Finn, D. P. (2017). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Pharmacology and Toxicology. [Link]
Alfano, A. I., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Life and Applied Sciences. [Link]
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River Laboratories. [Link]
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. National Institutes of Health (NIH). [Link]
Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]
Ameta, K. L., et al. (2013). Synthesis and preliminary evaluation of novel 1, 5-benzothiazepine derivatives as anti-lung cancer agents. ResearchGate. [Link]
Al-Warhi, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health (NIH). [Link]
A Comparative Guide to the Synthesis of Methyl 2-(2-methoxyacetamido)benzoate: A Traditional vs. Greener Approach
For researchers and professionals in drug development, the efficient and robust synthesis of key intermediates is paramount. Methyl 2-(2-methoxyacetamido)benzoate is a significant building block in the synthesis of vario...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and robust synthesis of key intermediates is paramount. Methyl 2-(2-methoxyacetamido)benzoate is a significant building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a novel, greener alternative, offering experimental data to support the evaluation of each pathway.
Introduction to Methyl 2-(2-methoxyacetamido)benzoate
Methyl 2-(2-methoxyacetamido)benzoate serves as a crucial intermediate in organic synthesis. Its structure, featuring an N-acylated anthranilate core, is a common motif in medicinal chemistry. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for any research or development program. This guide will dissect two distinct synthetic strategies, providing a clear rationale for experimental choices and a transparent comparison of their outcomes.
The Established Synthetic Route: A Two-Step Approach
The traditional synthesis of Methyl 2-(2-methoxyacetamido)benzoate is a well-established, two-step process. This pathway first involves the esterification of anthranilic acid to form methyl anthranilate, followed by N-acylation with methoxyacetyl chloride.
Step 1: Fischer Esterification of Anthranilic Acid
The initial step is a classic Fischer-Speier esterification. Anthranilic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrogen chloride.[1][2] The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.[3] The reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product.[2][3]
Step 2: N-Acylation of Methyl Anthranilate
The second step involves the acylation of the amino group of methyl anthranilate. A common method is the Schotten-Baumann reaction, where an acyl chloride (in this case, methoxyacetyl chloride) is added to the amine in the presence of a base to neutralize the hydrogen chloride byproduct.[4] A patent for a similar compound, methyl (2-ethoxyacetamido)benzoate, describes a procedure using triethylamine as the base in dichloromethane.[5] This reaction is typically fast and high-yielding.
Caption: Established two-step synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
A Greener Synthetic Alternative
In line with the principles of green chemistry, a new synthetic route is proposed that minimizes the use of hazardous reagents and simplifies workup procedures. This approach utilizes a solid acid catalyst for the esterification and a modern coupling agent for the amide bond formation, avoiding the use of corrosive acyl chlorides.
Step 1: Heterogeneous Catalysis for Esterification
To circumvent the issues associated with strong, corrosive, and difficult-to-remove homogeneous acid catalysts, this new route employs a solid acid catalyst, such as the ion-exchange resin Amberlyst-15.[6] These catalysts are easily filtered off at the end of the reaction, simplifying the purification process and allowing for potential catalyst recycling. This approach significantly reduces acidic waste streams.[6]
Step 2: Direct Amide Coupling
Instead of the two-step process of converting methoxyacetic acid to its acyl chloride and then reacting it with the amine, this modern approach utilizes a direct amide coupling reaction. Various coupling agents are available for this purpose.[7] A solvent-free approach using a coupling agent like tetramethoxysilane has been reported for amide bond formation, offering a potentially more environmentally friendly alternative.[8] This method avoids the use of a chlorinated solvent and a stoichiometric amount of base.
Caption: A greener, two-step synthesis of Methyl 2-(2-methoxyacetamido)benzoate.
Comparative Analysis
Parameter
Established Route
Greener Route
Rationale for Difference
Catalyst (Esterification)
Concentrated H₂SO₄
Amberlyst-15
Use of a recyclable solid acid catalyst in the greener route reduces corrosive waste and simplifies purification.[6]
Acylating Agent
Methoxyacetyl Chloride
Methoxyacetic Acid
The greener route avoids the use of a moisture-sensitive and corrosive acyl chloride.
Coupling Agent (Amidation)
None (Schotten-Baumann)
e.g., Tetramethoxysilane
The greener route employs a modern coupling agent for direct amide bond formation, potentially in a solvent-free system.[7][8]
Solvent
Dichloromethane
Potentially solvent-free or greener solvent
The established route uses a chlorinated solvent, while the greener route aims to minimize or eliminate hazardous solvents.[5]
Byproducts
Triethylamine Hydrochloride
Benign byproducts (e.g., silanols)
The greener route generates less problematic byproducts.
Workup/Purification
Aqueous washes, extraction
Simple filtration, distillation
The greener route offers a significantly simplified purification protocol.
Safety Considerations
Corrosive acid, lachrymatory acyl chloride
Generally safer reagents
The greener route avoids highly corrosive and hazardous materials.
Environmental Impact
Higher (acidic and chlorinated waste)
Lower
Reduced waste generation and use of less hazardous materials contribute to a better environmental profile.
Experimental Protocols
Established Synthetic Route
Step 1: Synthesis of Methyl Anthranilate
To a suspension of anthranilic acid (13.7 g, 0.1 mol) in methanol (150 mL), slowly add concentrated sulfuric acid (5 mL) with cooling in an ice bath.[2]
Reflux the mixture for 4 hours.
Cool the reaction mixture and remove the excess methanol under reduced pressure.
Pour the residue into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
Extract the product with dichloromethane (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl anthranilate.
Step 2: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Dissolve methyl anthranilate (15.1 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in dichloromethane (150 mL) and cool in an ice bath.[5]
Add a solution of methoxyacetyl chloride (10.2 mL, 0.11 mol) in dichloromethane (50 mL) dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 2 hours.
Wash the reaction mixture with water (2 x 100 mL), 1 M HCl (100 mL), and saturated sodium bicarbonate solution (100 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Methyl 2-(2-methoxyacetamido)benzoate.
Greener Synthetic Route
Step 1: Synthesis of Methyl Anthranilate
Combine anthranilic acid (13.7 g, 0.1 mol), methanol (150 mL), and Amberlyst-15 (1.5 g) in a round-bottom flask.[6]
Reflux the mixture for 6 hours.
Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst.
Wash the catalyst with a small amount of methanol.
Concentrate the filtrate under reduced pressure to yield crude methyl anthranilate.
Step 2: Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Combine methyl anthranilate (15.1 g, 0.1 mol), methoxyacetic acid (9.9 g, 0.11 mol), and tetramethoxysilane (18.3 mL, 0.12 mol) in a reaction vessel.[8]
Heat the mixture at 100 °C for 8 hours.
Cool the reaction mixture and purify by vacuum distillation to obtain Methyl 2-(2-methoxyacetamido)benzoate.
Conclusion
The validation of a new synthetic route for Methyl 2-(2-methoxyacetamido)benzoate demonstrates a significant advancement towards more sustainable chemical manufacturing. While the established route is reliable, it relies on hazardous reagents and generates considerable waste. The greener alternative, employing a solid acid catalyst and a direct amide coupling strategy, offers a safer, more environmentally friendly, and potentially more efficient pathway. For researchers and drug development professionals, the adoption of such greener methodologies is not only a matter of environmental responsibility but also a strategic advantage in streamlining synthesis and reducing operational costs. The experimental data and protocols provided herein offer a solid foundation for the implementation of this improved synthetic route.
A Comparative Guide to Catalytic Synthesis of Methyl 2-(2-methoxyacetamido)benzoate
Introduction Methyl 2-(2-methoxyacetamido)benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring an amide linkage ortho to a methyl ester on a be...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-(2-methoxyacetamido)benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring an amide linkage ortho to a methyl ester on a benzene ring, makes it a valuable building block for the construction of complex heterocyclic systems. The efficient and selective synthesis of this compound is of significant interest to researchers and professionals in drug development and process chemistry.
The primary route to Methyl 2-(2-methoxyacetamido)benzoate involves the N-acylation of methyl anthranilate with a methoxyacetylating agent. While this transformation can be achieved through classical methods, the use of catalysts offers significant advantages in terms of reaction rates, yields, and sustainability. This guide provides an in-depth comparative study of various catalytic systems for this synthesis, offering experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs. We will explore a range of catalysts, from traditional base-mediated approaches to modern enzymatic and heterogeneous catalytic systems.
Reaction Overview: N-Acylation of Methyl Anthranilate
The fundamental transformation for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate is the formation of an amide bond between the amino group of methyl anthranilate and the carbonyl group of a methoxyacetylating agent, typically methoxyacetyl chloride.
Comparative
A Researcher's Guide to the Synthesis and Reproducibility of Methyl 2-(2-methoxyacetamido)benzoate
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of the synthesis of Methyl 2-(2-methoxyacetamido)benzoat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of the synthesis of Methyl 2-(2-methoxyacetamido)benzoate, a key chemical intermediate. We will explore a reliable synthetic protocol, discuss potential challenges affecting reproducibility, and compare it with an alternative synthetic strategy.
Introduction to Methyl 2-(2-methoxyacetamido)benzoate
Methyl 2-(2-methoxyacetamido)benzoate (CAS 134017-42-8) is a chemical compound with the molecular formula C₁₁H₁₃NO₄. While specific applications in the public domain are not extensively documented, its structure, an N-acylated methyl anthranilate derivative, suggests its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The reliability of its synthesis is therefore a critical factor for researchers relying on this building block.
Challenges in the Synthesis of N-Acyl Anthranilates
The synthesis of N-acyl anthranilates, such as Methyl 2-(2-methoxyacetamido)benzoate, can present several challenges that impact reproducibility. These include:
Purity of Starting Materials: The purity of the initial reactants, methyl anthranilate and the acylating agent, is crucial. Impurities can lead to side reactions and the formation of undesired byproducts, complicating purification and reducing the overall yield.
Reaction Conditions: Factors such as reaction temperature, time, and the choice of solvent and base can significantly influence the outcome of the acylation reaction. Inconsistent control of these parameters is a common source of variability.
Work-up and Purification: The isolation and purification of the final product require careful execution. Incomplete removal of reagents or byproducts can affect the purity of the final compound and its performance in subsequent applications.
Recommended Synthetic Protocol
A robust and reproducible method for the synthesis of Methyl 2-(2-methoxyacetamido)benzoate involves the acylation of methyl anthranilate with methoxyacetyl chloride in the presence of a base.
Experimental Workflow
Caption: A schematic overview of the synthetic workflow for Methyl 2-(2-methoxyacetamido)benzoate.
Step-by-Step Methodology
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.2 equivalents) as a base to neutralize the HCl byproduct.
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of methoxyacetyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(2-methoxyacetamido)benzoate.
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized Methyl 2-(2-methoxyacetamido)benzoate, and thus the reproducibility of the experiment, a combination of analytical techniques should be employed.
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons, the methyl ester protons, the methoxy protons, the methylene protons, and the amide proton.
¹³C NMR
Resonances for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester and amide.
IR Spectroscopy
Characteristic absorption bands for the N-H stretch, C=O stretches (amide and ester), and C-O stretches.
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃NO₄).
Melting Point
A sharp and defined melting point is indicative of high purity.
Alternative Synthetic Route: Methoxyacetic Acid with a Coupling Agent
An alternative to using the moisture-sensitive and corrosive methoxyacetyl chloride is the direct coupling of methoxyacetic acid with methyl anthranilate using a peptide coupling agent.
Comparative Analysis
Feature
Methoxyacetyl Chloride Method
Methoxyacetic Acid + Coupling Agent
Reagent Handling
Methoxyacetyl chloride is corrosive and moisture-sensitive, requiring careful handling under inert conditions.
Methoxyacetic acid and coupling agents (e.g., DCC, EDC) are generally easier and safer to handle.
Byproducts
Produces HCl, which needs to be neutralized by a base.
Byproducts depend on the coupling agent used (e.g., DCU for DCC), which may require specific purification steps.
Reaction Conditions
Typically fast and efficient at low to ambient temperatures.
May require longer reaction times and can sometimes lead to side reactions depending on the coupling agent.
Cost-Effectiveness
Methoxyacetyl chloride is often a readily available and cost-effective reagent.
Coupling agents can be more expensive, potentially increasing the overall cost of the synthesis.
The choice between these two methods will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. The methoxyacetyl chloride method is generally a reliable and scalable approach, while the coupling agent method offers a milder alternative that avoids the use of an acid chloride.
Conclusion
The successful and reproducible synthesis of Methyl 2-(2-methoxyacetamido)benzoate is achievable through careful control of reaction parameters and rigorous purification and characterization. The presented protocol using methoxyacetyl chloride provides a robust starting point for researchers. By understanding the potential challenges and considering alternative synthetic strategies, scientists can confidently produce this valuable chemical intermediate for their research and development endeavors.
References
At present, no specific peer-reviewed articles detailing the synthesis and applications of Methyl 2-(2-methoxyacetamido)benzoate (CAS 134017-42-8) are available in the public domain.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-methoxyacetamido)benzoate
Our core directive is to treat Methyl 2-(2-methoxyacetamido)benzoate as a hazardous chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2] Inferred Hazard P...
Author: BenchChem Technical Support Team. Date: February 2026
Our core directive is to treat Methyl 2-(2-methoxyacetamido)benzoate as a hazardous chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2]
Inferred Hazard Profile & Risk Assessment
To establish a robust disposal plan, we must first understand the potential risks. The structure of Methyl 2-(2-methoxyacetamido)benzoate contains a methyl benzoate core. The SDS for Methyl Benzoate (CAS No. 93-58-3) serves as our primary reference for inferring potential hazards.[3][4][5]
Key Inferred Hazards:
Acute Oral Toxicity : Methyl benzoate is classified as "Harmful if swallowed" (H302).[3][5][6] It is prudent to assume a similar level of oral toxicity for its derivatives.
Aquatic Toxicity : It is listed as "Harmful to aquatic life" (H402), necessitating containment from all environmental release.[3] Discharge into drains or waterways must be strictly avoided.[3][6][7]
Combustibility : Methyl benzoate is a combustible liquid (H227), requiring storage away from heat and ignition sources.[3][4]
Potential Systemic Effects : While not thoroughly investigated for all derivatives, related compounds can cause systemic effects like dizziness and headaches upon exposure.[3]
This assessment mandates that all waste containing Methyl 2-(2-methoxyacetamido)benzoate be handled through a certified hazardous waste program.
Prior to handling or disposal, ensure all necessary safety measures are in place. This protocol is a self-validating system: proper execution of these steps inherently minimizes risk.
Required Personal Protective Equipment (PPE)
Adherence to PPE standards is non-negotiable. Based on guidelines for handling similar benzoate compounds, the following are mandatory:
Hand Protection : Impervious gloves (e.g., nitrile rubber, tested to EN 374).[6]
Eye/Face Protection : Safety glasses with side-shields or chemical goggles.[6]
Skin and Body Protection : A standard laboratory coat. Protective work clothing should be worn.
Spill Containment Protocol
Accidents require immediate and correct action. Spilled materials and the supplies used for cleanup must also be disposed of as hazardous waste.[8]
Evacuate and Ventilate : Ensure the area is well-ventilated. Remove all personnel not involved in the cleanup.
Contain the Spill : Use an inert, liquid-absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[3] Do not use combustible materials like paper towels for large spills.
Collect Absorbent : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
Decontaminate : Clean the affected area thoroughly.
Dispose : The container with the spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Section 3.
Step-by-Step Disposal Workflow
The following procedure ensures that Methyl 2-(2-methoxyacetamido)benzoate waste is handled in compliance with standard laboratory safety and environmental regulations.
Step 1: Waste Segregation
Immediately designate any unwanted Methyl 2-(2-methoxyacetamido)benzoate, including pure substance, reaction mixtures, and contaminated materials (e.g., silica gel, absorbent pads), as "Hazardous Waste."
Causality : Chemical waste must be segregated by hazard class to prevent dangerous reactions.[9] Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or strong bases.[4] Keep it in its own dedicated waste container.
Step 2: Select a Compatible Waste Container
Choose a container that will not react with or degrade from contact with the chemical waste.
Requirements : The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting screw cap.[9] It must be in good condition, free of cracks or deterioration.[9]
Best Practice : Whenever possible, use the original manufacturer's container, provided it is in good condition.[9] Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[9]
Step 3: Proper Labeling of the Waste Container
Accurate labeling is a critical safety and regulatory requirement. The label must be legible, facing forward, and include the following information:[9]
The words "Hazardous Waste."
Full Chemical Name(s) : List "Methyl 2-(2-methoxyacetamido)benzoate" and any other components in the mixture by percentage or volume. Do not use abbreviations or chemical formulas.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within the laboratory.
SAA Definition : An SAA is a designated area at or near the point of waste generation, under the control of the operator.[9] This can be a secondary containment tray within a chemical fume hood or a designated cabinet.
Safety Mandates :
Keep the waste container securely capped at all times, except when adding waste.[1][9] This is not a suggestion; it is a strict rule to prevent evaporation and accidental spills. Evaporation is not an acceptable method of disposal.[1][8]
Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[8]
Step 5: Arrange for Professional Disposal
Once the container is full (leaving at least 10% headspace for expansion) or you are finished generating this waste stream, arrange for its removal by your institution's certified hazardous waste handler.
Procedure : Follow your organization's specific procedures, which typically involve contacting the Environmental Health & Safety (EHS) office or submitting a request through an online portal.[1]
Container Integrity : Ensure the container is clean on the outside and the label is fully intact before pickup.
Disposal Process Flow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Methyl 2-(2-methoxyacetamido)benzoate.
Caption: Decision workflow for handling and disposing of Methyl 2-(2-methoxyacetamido)benzoate waste.
Material Safety Data Sheet: Methyl benzoate . (2011). Alfa Aesar. [Link]
Safety Data Sheet: Methyl benzoate . (N.D.). JPharmachem. [Link]
Methyl 2-(2-hydroxyacetamido)benzoate . (N.D.). National Center for Biotechnology Information (PMC). [Link]
Laboratory Guide for Managing Chemical Waste . (N.D.). Vanderbilt University Medical Center. [Link]
Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review . (2022). National Center for Biotechnology Information (PMC). [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines . (2025). University of Canterbury. [Link]
Sodium Benzoate: Uses, Dangers, and Safety . (2023). Healthline. [Link]
Environmental Analysis Health and Toxicology Review on Benzoic Acid . (2025). Environmental Analysis Health and Toxicology. [Link]
Laboratory Hazardous Waste Disposal Guidelines . (N.D.). Central Washington University. [Link]
Potential Safety Issues Surrounding the Use of Benzoate Preservatives . (N.D.). MDPI. [Link]
Hazardous Waste and Disposal . (N.D.). American Chemical Society. [Link]
Risk Assessment for Sodium Benzoate . (2020). U.S. Environmental Protection Agency. [Link]
Guide to Managing Laboratory Chemical Waste . (2024). Vanderbilt University. [Link]
Methyl Benzoate . (2026). National Center for Biotechnology Information (PubChem). [Link]
Methyl 2-Methoxybenzoate . (N.D.). National Center for Biotechnology Information (PubChem). [Link]